molecular formula C17H15ClO4 B563000 Fenofibric-d6 Acid CAS No. 1092484-69-9

Fenofibric-d6 Acid

Katalognummer: B563000
CAS-Nummer: 1092484-69-9
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: MQOBSOSZFYZQOK-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Labelled metabolite of fenofibrate.>

Eigenschaften

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661972
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-69-9
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fenofibric-d6 Acid: Properties, and Application in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Fenofibric-d6 Acid, a deuterated isotopologue of Fenofibric Acid, the active metabolite of the lipid-regulating drug fenofibrate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical properties and, critically, its application as an internal standard in quantitative bioanalysis. We will delve into the rationale behind its use, its structural characteristics, and provide a detailed, field-tested protocol for its implementation in a validated UPLC-MS/MS method for the determination of fenofibric acid in biological matrices.

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug development and clinical pharmacokinetics, the accurate quantification of drug molecules and their metabolites in complex biological matrices such as plasma is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and precision of these measurements can be influenced by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] To mitigate these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[2]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative LC-MS because they co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, thus providing the most effective correction for experimental variability.[2][3]

This compound: Chemical Identity and Physicochemical Properties

This compound is the deuterium-labeled counterpart of Fenofibric Acid. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms, typically on the two methyl groups of the propanoic acid moiety. This mass difference allows for its distinct detection by a mass spectrometer while preserving the chemical properties of the parent molecule.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: 2-(4-(4-chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in analytical systems.

PropertyValueSource
CAS Number 1092484-69-9[4]
Molecular Formula C₁₇H₉D₆ClO₄[4]
Molecular Weight 324.79 g/mol [4]
Appearance White to Off-White Solid[5]
Solubility Chloroform (Slightly), Methanol (Slightly)[6]

The Unlabeled Moiety: Fenofibric Acid - The Active Metabolite

To appreciate the application of this compound, it is essential to understand the pharmacology of its non-deuterated analog, Fenofibric Acid. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3]

Mechanism of Action

Fenofibric acid exerts its lipid-modifying effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[7] Activation of PPARα leads to:

  • Increased lipolysis and elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apolipoprotein CIII.[8]

  • Increased levels of high-density lipoprotein (HDL) cholesterol by increasing the production of apolipoproteins AI and AII.[8]

  • Decreased levels of low-density lipoprotein (LDL) cholesterol by reducing the production of VLDL and LDL containing apolipoprotein B.[8]

The following diagram illustrates the simplified mechanism of action of fenofibric acid:

G Mechanism of Action of Fenofibric Acid Fenofibric_Acid Fenofibric Acid PPARa PPARα Activation Fenofibric_Acid->PPARa Gene_Transcription Modulation of Gene Transcription PPARa->Gene_Transcription Lipoprotein_Lipase ↑ Lipoprotein Lipase Gene_Transcription->Lipoprotein_Lipase ApoCIII ↓ Apolipoprotein CIII Gene_Transcription->ApoCIII ApoAI_AII ↑ Apolipoproteins AI & AII Gene_Transcription->ApoAI_AII VLDL_Secretion ↓ VLDL Secretion Gene_Transcription->VLDL_Secretion Lipolysis ↑ Lipolysis of Triglyceride-Rich Particles Lipoprotein_Lipase->Lipolysis ApoCIII->Lipolysis HDL_Production ↑ HDL Production ApoAI_AII->HDL_Production Triglycerides ↓ Plasma Triglycerides Lipolysis->Triglycerides HDL ↑ Plasma HDL HDL_Production->HDL LDL ↓ Plasma LDL VLDL_Secretion->LDL

Caption: Simplified signaling pathway of Fenofibric Acid.

Pharmacokinetics

Fenofibrate is readily absorbed and rapidly hydrolyzed to fenofibric acid.[9] Fenofibric acid is highly bound to plasma proteins (>99%), primarily albumin.[9] It is primarily eliminated through the urine, mainly as the glucuronide conjugate.[3] The pharmacokinetic profile of fenofibric acid necessitates the development of robust analytical methods for its quantification in biological fluids to support clinical studies.[10]

Experimental Protocol: Quantitative Analysis of Fenofibric Acid in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard

This section provides a detailed, step-by-step protocol for the determination of fenofibric acid in human plasma. This method is designed to be compliant with regulatory guidelines such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[6][11][12]

Materials and Reagents
  • Fenofibric Acid reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[13]

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fenofibric Acid reference standard in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[13]

  • Working Solutions: Prepare serial dilutions of the Fenofibric Acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 1 µg/mL).[13]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike control human plasma with the appropriate Fenofibric Acid working solutions to achieve a range of concentrations (e.g., 50-6000 ng/mL).[13]

  • Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte and IS in solution.

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound IS working solution.[13]

  • Vortex mix for approximately 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[13]

  • Vortex mix vigorously for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

The following diagram outlines the sample preparation workflow:

G Sample Preparation Workflow Plasma_Sample 50 µL Plasma Sample Add_IS Add 50 µL This compound IS Plasma_Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Acetonitrile Add 200 µL Acetonitrile Vortex1->Add_Acetonitrile Vortex2 Vortex Mix Vigorously Add_Acetonitrile->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant for Analysis Centrifuge->Supernatant_Transfer

Caption: Protein precipitation sample preparation workflow.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[13]

  • Mobile Phase A: Water with 0.1% formic acid[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[13]

  • Flow Rate: 0.3 mL/min[13]

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components and a reasonable run time.

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: m/z 317.2 → 230.7[14]

    • This compound: m/z 323.2 → 231.7 (example, exact mass may vary based on synthesis)

  • Source Parameters: Optimize cone voltage, capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Method Validation

A self-validating system is one where the experimental design includes controls that demonstrate the method's performance. For a bioanalytical method, this is achieved through a comprehensive validation process as stipulated by regulatory agencies.[6][11][12] The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological matrices. Its use as a stable isotope-labeled internal standard in UPLC-MS/MS methods allows for the reliable correction of experimental variability, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The detailed protocol provided herein serves as a robust starting point for the development and validation of a bioanalytical method that meets the stringent requirements of regulatory bodies. The principles of causality in experimental design and the implementation of a self-validating system through rigorous method validation are key to achieving trustworthy and authoritative results in the field of bioanalysis.

References

  • Urjasz, H., Propisnova, V., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(3), 119-127.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • SynZeal. (n.d.). Fenofibric Acid D6. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Fenofibric acid? Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]

  • Keating, G. M. (2010). Fenofibric acid: in combination therapy in the treatment of mixed dyslipidemia. American Journal of Cardiovascular Drugs, 10(4), 267-278.
  • StatPearls Publishing. (2025). Fibric Acid Antilipemic Agents.
  • Miller, D. B., & Spence, J. D. (2003). Clinical pharmacokinetics of fenofibrate. Clinical Pharmacokinetics, 42(7), 655-674.
  • ResearchGate. (n.d.). Pharmacokinetic profiles of fenofibric acid (an active metabolite of fenofibrate) following an oral administration of fenofibrate in different formulations to rats. Retrieved from [Link]

  • Wu, Y., et al. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Fruchart, J. C. (2001). The biochemical pharmacology of fenofibrate.
  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube.
  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • U.S. Food and Drug Administration. (2018).
  • Wieling, J., et al. (2002). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 491-501.
  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 111, 169-177.

Sources

An In-depth Technical Guide to Fenofibric-d6 Acid: Physicochemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Fenofibric-d6 Acid, a deuterated analog of Fenofibric Acid. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, metabolism, and bioanalytical chemistry. This document delves into the rationale behind the use of deuterated standards, details the key physicochemical characteristics of this compound, and presents validated analytical methodologies for its application.

The Critical Role of Deuterated Standards in Bioanalysis

In modern drug development, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight.[3] This mass difference allows for the clear differentiation between the analyte and the internal standard by the mass spectrometer.

The primary advantage of using a deuterated internal standard lies in its ability to compensate for variability during sample preparation and analysis.[4] Since the deuterated standard co-elutes with the non-labeled analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source, it provides a more accurate and precise quantification of the analyte.[4][5] This is crucial for meeting the stringent requirements of regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4]

Physicochemical Profile of this compound

This compound is the deuterium-labeled form of Fenofibric Acid, the active metabolite of the lipid-lowering drug fenofibrate.[6][7] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to Fenofibric Acid.[8][9]

Chemical Structure and Identity
  • Chemical Name: 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[10]

  • Synonyms: Fenofibric acid-d6, FNF Acid-d6, Procetofenic Acid-d6[7][11]

  • CAS Number: 1092484-69-9[6][10]

  • Molecular Formula: C₁₇H₉D₆ClO₄[10]

  • Molecular Weight: 324.8 g/mol [10][11]

The structure of this compound is characterized by the replacement of six hydrogen atoms on the two methyl groups of the propanoic acid moiety with deuterium atoms.

Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, Fenofibric Acid.

PropertyValueSource
Appearance White to Off-White Solid[7][12]
Melting Point 179 - 183 °C (for Fenofibric Acid)[13][14][15]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water; solubility increases with pH in buffered media.[12][13]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. As a powder, it is stable for up to 3 years when stored at -20°C.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for 6 months or -20°C for 1 month.[6]

Mechanism of Action of the Active Moiety: Fenofibric Acid

Fenofibric Acid exerts its therapeutic effects by acting as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[9][16] The activation of PPARα leads to a cascade of events that ultimately regulate lipid metabolism.

G FA Fenofibric Acid PPARa PPARα Activation FA->PPARa Gene Gene Transcription Modulation PPARa->Gene LPL Increased Lipoprotein Lipase Activity Gene->LPL ApoCIII Decreased Apo C-III Production Gene->ApoCIII FattyAcid Increased Fatty Acid Oxidation Gene->FattyAcid HDL Increased HDL Cholesterol Gene->HDL Triglyceride Decreased Triglycerides LPL->Triglyceride ApoCIII->Triglyceride FattyAcid->Triglyceride

Mechanism of action of Fenofibric Acid.

Upon binding to PPARα, Fenofibric Acid modulates the transcription of genes involved in lipid metabolism.[16] This leads to an increase in the synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[8][13] Furthermore, PPARα activation enhances the cellular uptake and beta-oxidation of fatty acids, further contributing to the reduction of triglyceride levels.[16][17] It also leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), resulting in increased HDL cholesterol levels.[13]

Analytical Methodology: Quantification of Fenofibric Acid using this compound

The use of this compound as an internal standard is integral to the accurate and precise quantification of Fenofibric Acid in biological matrices. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is a common approach.[18]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Fenofibric Acid in a plasma sample.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Protein Protein Precipitation (e.g., with Acetonitrile) IS->Protein Centrifuge Centrifugation Protein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification MSMS->Quant

Bioanalytical workflow for Fenofibric Acid.
Detailed Protocol: UPLC-MS/MS Method

This protocol is based on established methods for the quantification of Fenofibric Acid in plasma.[18][19]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Fenofibric Acid and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions with the same solvent to achieve the desired concentrations for calibration standards and quality control samples.

2. Sample Preparation:

  • To a 50 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.[18]

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[18]

  • Vortex mix thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. UPLC-MS/MS Conditions:

  • UPLC Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is suitable for separation.[18]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[18]

  • Flow Rate: A flow rate of 0.3 mL/min is typical.[18]

  • Mass Spectrometry: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.

    • MRM Transitions:

      • Fenofibric Acid: m/z 317.1 → 230.9[20]

      • This compound: m/z 322.9 → 230.8[20]

4. Data Analysis:

  • The concentration of Fenofibric Acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Fenofibric Acid.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[18][21]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Fenofibric Acid in biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, making it an ideal internal standard for LC-MS based bioanalysis. The use of this compound, in conjunction with a validated UPLC-MS/MS method, ensures the generation of high-quality data that is essential for pharmacokinetic and other drug development studies. This guide provides a foundational understanding of this compound and its application, empowering researchers to develop and implement robust analytical methods.

References

  • SynZeal. Fenofibric Acid D6 | 1092484-69-9. [Link]

  • Drugs.com. Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]

  • Urjasz, H., Propisnova, V., & Wroczyński, P. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • Straka, R. J., Burkhardt, R. T., & Lang, B. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 358-364.
  • PubChem. This compound. [Link]

  • Pharmaffiliates. CAS No : 1092484-69-9 | Product Name : this compound. [Link]

  • Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 62(10), 35J-42J.
  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. Full-scan mass spectra of fenofibric acid. [Link]

  • BDG Synthesis. Fenofibric Acid-d6 | CAS Number: 42017-89-0 (unlabelled). [Link]

  • ResearchGate. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. [Link]

  • Patsnap Synapse. What is the mechanism of Fenofibric acid? [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 433-452.
  • Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Boggavarapu, R. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study.
  • KCAS Bio. The Value of Deuterated Internal Standards. [Link]

  • May, D. K., & Graber, S. E. (2023). Fibric Acid Antilipemic Agents. In StatPearls [Internet].
  • El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Pharmacology & Pharmacy, 3(1), 56-63.
  • Sreenivasulu, J., & Sankar, D. G. (2014). Method development and validation for fenofibrate by rp-hplc method. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845.
  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Seshagiri Rao, J., & Sankar, D. G. (2012). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. International Journal of Pharmaceutical and Phytopharmacological Research, 2(1), 1-5.
  • Salm, P., Taylor, P. J., & Clark, B. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1531-1534.
  • IndiaMART. Fenofibric Acid - Analytical Standard with 98% Purity, Best Price in Mumbai. [Link]

Sources

The Definitive Guide to Fenofibric-d6 Acid (CAS 1092484-69-9): An Essential Tool in Modern Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Fenofibric-d6 Acid, a deuterated internal standard crucial for the accurate quantification of Fenofibric acid in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document elucidates the physicochemical properties, bioanalytical applications, and the underlying scientific principles that establish this compound as the gold standard in pharmacokinetic and metabolic studies of the lipid-lowering agent, Fenofibrate.

Introduction: The Need for Precision in Pharmacokinetics

Fenofibrate is a widely prescribed prodrug that, upon oral administration, is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, Fenofibric acid.[1][2] This active moiety is responsible for the drug's therapeutic effects in managing dyslipidemia, primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] To understand its efficacy, safety, and metabolic fate, robust bioanalytical methods are required to accurately measure Fenofibric acid concentrations in biological samples.

The inherent variability of analytical processes, especially when dealing with complex matrices like plasma or serum, can compromise the reliability of quantitative data.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of mitigating these variabilities and achieving the highest level of analytical accuracy and precision.[4][5]

Physicochemical Properties of this compound

This compound is a deuterated form of Fenofibric acid where six hydrogen atoms on the two methyl groups have been replaced with deuterium.[6][7] This isotopic substitution results in a molecule that is chemically identical to Fenofibric acid but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[8]

PropertyValueSource(s)
CAS Number 1092484-69-9[6][7]
Chemical Name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[6][7][9]
Molecular Formula C₁₇H₉D₆ClO₄[6][9]
Molecular Weight 324.8 g/mol [6][7]
Appearance White to Off-White Solid[9][10]
Solubility Slightly soluble in Chloroform and Methanol[10]
Storage 2-8°C in a refrigerator, under an inert atmosphere[9]

Synonyms: FNF Acid-d6, Procetofenic Acid-d6, Fenofibric acid-d6[7][9]

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

The use of deuterated compounds as internal standards in liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for quantitative bioanalysis.[4] This is due to the principle of stable isotope dilution, which offers unparalleled accuracy.[4]

Why Deuterated Standards are Superior:

  • Near-Identical Physicochemical Properties: this compound exhibits nearly identical chromatographic retention times, extraction recovery, and ionization efficiency to the non-labeled Fenofibric acid.[5] This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally.[11]

  • Co-elution: The deuterated standard co-elutes with the target analyte, providing the most accurate compensation for matrix effects, such as ion suppression or enhancement, which can significantly impact quantification.[5][11]

  • Improved Accuracy and Precision: By normalizing for variations in sample extraction, injection volume, and instrument response, this compound significantly enhances the accuracy and reproducibility of the analytical method.[11][12]

The following diagram illustrates the workflow of using a deuterated internal standard in a typical bioanalytical assay.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (Co-elution) Recon->LC MS MS/MS Detection (Different m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Bioanalytical Methodology: Quantification of Fenofibric Acid

A validated UPLC-MS/MS method for the determination of Fenofibric acid in biological fluids, such as rat plasma, utilizes this compound as the internal standard.[13] The following is a representative protocol synthesized from established methodologies.[13][14][15]

Experimental Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Fenofibric acid and this compound in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of the this compound internal standard working solution.[13]

    • Vortex the sample to ensure thorough mixing.

    • Precipitate proteins by adding 200 µL of acetonitrile.[13]

    • Vortex again and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[13]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Fenofibric acid and this compound.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of Fenofibric acid to this compound against the nominal concentration of the calibration standards.

    • The concentration of Fenofibric acid in the unknown samples is then determined from this calibration curve.

Biological Context: Mechanism of Action of Fenofibric Acid

Fenofibric acid, the active metabolite of Fenofibrate, exerts its lipid-modifying effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3]

Key Mechanisms:

  • Increased Lipolysis: Activation of PPARα increases the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in lipoproteins, leading to a reduction in triglyceride levels.[3][16]

  • Reduced ApoC-III Production: Fenofibric acid decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL activity. This further enhances the clearance of triglycerides.[3][16]

  • Increased HDL Cholesterol: PPARα activation also induces the synthesis of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to an increase in "good" cholesterol levels.[3][16]

The following diagram illustrates the PPARα-mediated mechanism of action of Fenofibric acid.

G cluster_effects Lipid Modifying Effects cluster_outcomes Clinical Outcomes FenofibricAcid Fenofibric Acid PPARa PPARα FenofibricAcid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to GeneTranscription Gene Transcription PPRE->GeneTranscription LPL ↑ Lipoprotein Lipase (LPL) GeneTranscription->LPL ApoCIII ↓ ApoC-III GeneTranscription->ApoCIII ApoAI_AII ↑ ApoA-I & ApoA-II GeneTranscription->ApoAI_AII Triglycerides ↓ Triglycerides LPL->Triglycerides ApoCIII->Triglycerides HDL ↑ HDL Cholesterol ApoAI_AII->HDL

Caption: PPARα-mediated mechanism of action of Fenofibric acid.

Applications in Research and Drug Development

This compound is an indispensable tool in various stages of pharmaceutical research and development:

  • Pharmacokinetic (PK) Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) properties of Fenofibrate.

  • Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic drug product to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): Enables the precise measurement of Fenofibric acid levels in patients to optimize dosing regimens.

  • Metabolite Identification: Can be used as a reference standard in studies aimed at identifying and quantifying metabolites of Fenofibrate.[9]

  • Clinical Trials: Ensures the generation of high-quality, reliable data on drug exposure in clinical trial participants.[3][17]

Conclusion

This compound (CAS 1092484-69-9) is more than just a chemical reagent; it is a critical enabling tool for the generation of accurate and reproducible bioanalytical data. Its role as a stable isotope-labeled internal standard is fundamental to the robust quantification of Fenofibric acid in complex biological matrices. For scientists and researchers in the fields of pharmacology, toxicology, and clinical drug development, a thorough understanding and proper application of this compound are paramount to the integrity and success of their studies.

References

  • SynZeal. (n.d.). Fenofibric Acid D6 | 1092484-69-9. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Fenofibric acid used for?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1092484-69-9 | Product Name : this compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Roth, E. M., et al. (2011). Long-Term Efficacy of Adding Fenofibric Acid to Moderate-Dose Statin Therapy in Patients with Persistent Elevated Triglycerides. Cardiology Research and Practice, 2011, 861056.
  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • Sirtori, C. R., et al. (1992). The biochemical pharmacology of fenofibrate. Pharmacology & Therapeutics, 54(2), 195-208.
  • Dr.Oracle. (2025, September 17). What is the mechanism of action of fenofibrate (Fibric acid derivative)?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Retrieved from [Link]

  • McKenney, J. M. (2010). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Expert Opinion on Pharmacotherapy, 11(3), 351-362.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Journal of Clinical Pharmacology, 47(5), 643-651.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Fibricor (fenofibric acid) tablets label. Retrieved from [Link]

  • Chen, Y., et al. (2012). Beneficial Effects of Fenofibric Acid on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy. Journal of Ophthalmology, 2012, 585127.
  • Anonymous. (n.d.).
  • Pharmaceutical Sciences. (n.d.). method development and validation for fenofibrate by rp-hplc method. Retrieved from [Link]

  • ResearchGate. (2010, May). Fenofibric acid: A new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Retrieved from [Link]

  • CORE. (n.d.). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

The Indispensable Role of Deuterium-Labeled Fenofibric Acid in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of deuterium-labeled fenofibric acid in the research and development of fenofibrate and other fibric acid derivatives. Fenofibric acid, the active metabolite of fenofibrate, is a cornerstone in the management of dyslipidemia. The precise and accurate quantification of this analyte in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolic studies. This guide delves into the rationale behind deuterium labeling, outlines detailed methodologies for the use of deuterium-labeled fenofibric acid as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and discusses the synthesis and regulatory context of its application.

Introduction: The Clinical Significance of Fenofibric Acid and the Need for Precise Quantification

Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1] This active metabolite exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2][3] Activation of PPARα leads to a cascade of events that ultimately results in reduced levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[2][3] Given its central role in the treatment of hyperlipidemia, a thorough understanding of the pharmacokinetic profile of fenofibric acid is essential for optimizing dosing regimens and ensuring patient safety.

The accurate measurement of fenofibric acid in complex biological matrices such as plasma and serum presents a significant analytical challenge. The inherent variability of biological samples and the potential for matrix effects can significantly impact the accuracy and precision of analytical methods.[4] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry.[5] Deuterium-labeled fenofibric acid, most commonly fenofibric acid-d6, serves this purpose, providing a reliable means to correct for variations in sample preparation and instrument response.[6]

The Rationale for Deuterium Labeling in Bioanalysis

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] The substitution of hydrogen with deuterium in a drug molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.

The primary advantages of using a deuterium-labeled internal standard like fenofibric acid-d6 include:

  • Similar Physicochemical Properties: Fenofibric acid-d6 exhibits nearly identical chromatographic retention times and extraction recoveries to the unlabeled fenofibric acid. This ensures that it experiences the same analytical variations as the analyte of interest.

  • Co-elution with the Analyte: The close structural similarity allows the deuterated standard to co-elute with the native analyte during chromatographic separation. This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's ion source.[4]

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference between the labeled and unlabeled compounds allows for their simultaneous detection and differentiation by the mass spectrometer. This enables the calculation of a precise ratio of the analyte to the internal standard, which is used for quantification.

  • Improved Accuracy and Precision: By normalizing for variations in sample handling and instrument performance, the use of a deuterated internal standard significantly enhances the accuracy and precision of the bioanalytical method.[6]

Synthesis of Deuterium-Labeled Fenofibric Acid (Fenofibric Acid-d6)

To introduce deuterium atoms, deuterated reagents would be substituted in this synthesis. A plausible synthetic scheme would involve the use of deuterated chloroform (CDCl₃) and/or deuterated acetone (acetone-d6). The use of acetone-d6 would lead to the incorporation of six deuterium atoms onto the two methyl groups of the isobutyric acid moiety, resulting in fenofibric acid-d6.

Conceptual Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-chloro-4-hydroxybenzophenone 4-chloro-4'-hydroxy- benzophenone Reaction_Vessel Condensation Reaction (Heated) 4-chloro-4-hydroxybenzophenone->Reaction_Vessel Acetone-d6 Acetone-d6 Acetone-d6->Reaction_Vessel Chloroform Chloroform Chloroform->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction Acidification->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Fenofibric_Acid_d6 Fenofibric Acid-d6 Purification->Fenofibric_Acid_d6

Caption: Conceptual workflow for the synthesis of Fenofibric Acid-d6.

Application of Deuterium-Labeled Fenofibric Acid in LC-MS/MS Bioanalysis

The use of fenofibric acid-d6 as an internal standard is central to the development of robust and reliable LC-MS/MS methods for the quantification of fenofibric acid in biological matrices. A typical workflow involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This protocol is a representative example based on published and validated methods.[6][9]

Step 1: Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of a working solution of fenofibric acid-d6 (internal standard) in methanol (e.g., at a concentration of 1 µg/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for acidic compounds like fenofibric acid.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fenofibric acid and fenofibric acid-d6.

Table 1: Representative MRM Transitions for Fenofibric Acid and Fenofibric Acid-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fenofibric Acid317.1231.1
Fenofibric Acid-d6323.1231.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Data Analysis and Quantification

The concentration of fenofibric acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of fenofibric acid and a constant concentration of the internal standard.

cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Fenofibric Acid-d6 (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) MS_Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Caption: A typical bioanalytical workflow for the quantification of fenofibric acid.

Regulatory Considerations and Method Validation

The use of stable isotope-labeled internal standards in bioanalytical methods is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for studies supporting drug applications.[4]

A bioanalytical method utilizing deuterium-labeled fenofibric acid as an internal standard must be fully validated to ensure its reliability. Key validation parameters, as outlined in regulatory guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Conclusion: A Critical Tool for Advancing Lipid-Modifying Therapies

Deuterium-labeled fenofibric acid is an indispensable tool in the development and evaluation of fenofibrate and related lipid-lowering therapies. Its use as an internal standard in LC-MS/MS bioanalysis provides the accuracy, precision, and reliability required to generate high-quality pharmacokinetic and bioequivalence data. This, in turn, enables researchers and drug developers to make informed decisions throughout the drug development process, ultimately contributing to the availability of safer and more effective treatments for dyslipidemia. The principles and methodologies outlined in this guide provide a solid foundation for the successful implementation of deuterium-labeled fenofibric acid in a research or regulated laboratory setting.

References

  • Google Patents. (n.d.). CN103360240B - Preparation method of high purity fenofibric acid.
  • Google Patents. (n.d.). Method for preparing fenofibric acid by using inorganic alkali as catalyst.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Lee, S. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • Urjasz, H., & Propisnova, V. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna, 18, 149-156. Retrieved from [Link]

  • CORE. (n.d.). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Randomised Crossover Studies of the Bioequivalence of Two Fenofibrate Formulations after Administration of a Single Oral Dose in Healthy Volunteers. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

Sources

The Gold Standard: A Technical Guide to Fenofibric-d6 Acid as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the mechanism and application of fenofibric-d6 acid as an internal standard for the quantitative bioanalysis of fenofibric acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles that establish this methodology as a benchmark for accuracy and reliability in clinical and preclinical studies.

Section 1: Introduction to Fenofibric Acid and the Imperative for Precise Quantification

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent.[1] Its therapeutic efficacy is primarily attributed to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[2] Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride-rich lipoproteins, thereby mitigating dyslipidemia. Given that fenofibrate is rapidly and completely hydrolyzed to fenofibric acid post-absorption, the accurate measurement of fenofibric acid in biological matrices like plasma is a direct indicator of the bioavailable active moiety. This quantification is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies, forming the bedrock of regulatory submissions and clinical decision-making.

The inherent complexity and variability of biological samples, coupled with the multi-step nature of sample preparation and analysis, present significant challenges to achieving precise and accurate quantification. To surmount these obstacles, the principle of isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard, is the universally accepted gold standard.[3]

Section 2: The Core Principle—Isotope Dilution and the Ideal Internal Standard

The fundamental premise of using an internal standard (IS) is to introduce a reference compound that behaves identically to the analyte of interest (in this case, fenofibric acid) throughout the entire analytical process—from extraction to detection.[4][5] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) sample at the outset, any physical or chemical variations that occur will affect both the analyte and the IS to the same extent. The final quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying variability.

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the most superior choice for quantitative mass spectrometry.[6] The ideal SIL-IS should possess the following characteristics:

  • Chemical and Physical Identity: It should be chemically identical to the analyte, ensuring co-elution in chromatography and identical behavior during sample extraction and ionization.

  • Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. The inclusion of deuterium atoms provides this mass shift without significantly altering chemical properties.

  • No Isotopic Crosstalk: The isotopic purity of both the analyte and the IS must be high to prevent interference in each other's detection channels.

  • Stability: The isotopic label (deuterium) must be stably incorporated into the molecule, preventing any back-exchange during the analytical process.

This compound, where six hydrogen atoms on the methyl groups are replaced with deuterium, perfectly embodies these characteristics, making it the quintessential internal standard for fenofibric acid analysis.

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Section 3: The Mechanism of Action in a Bioanalytical Context

The efficacy of this compound as an internal standard is rooted in its ability to perfectly mimic the analyte through the analytical workflow, a process governed by its physicochemical properties.

Co-behavior During Sample Preparation

Biological matrices like plasma are complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. The first critical step is to isolate the analyte. Common methods include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • During SPE: Fenofibric acid and this compound, having virtually identical polarities and functional groups, will exhibit the same partitioning behavior between the stationary phase of the SPE cartridge and the liquid phase. Any loss of analyte due to incomplete binding or elution will be mirrored by a proportional loss of the internal standard.

  • During LLE: The distribution coefficient (logD) of fenofibric acid and its deuterated analog between two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent) is identical. Therefore, extraction efficiency will be the same for both compounds.

Co-elution in Liquid Chromatography

In reversed-phase HPLC or UPLC, separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. Since the substitution of hydrogen with deuterium results in a negligible change in polarity and molecular shape, fenofibric acid and this compound have identical retention times. This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the exact same matrix effects. Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte, leading to inaccurate results if not corrected.[4] Because the IS is affected in the same way at the same time, the ratio of their signals remains constant and accurate.

Equivalent Ionization and Distinct Detection in Mass Spectrometry

The most common ionization technique for this analysis is Electrospray Ionization (ESI), typically in negative ion mode. Both fenofibric acid and this compound deprotonate to form [M-H]⁻ precursor ions.

In tandem mass spectrometry (MS/MS), these precursor ions are selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

  • Precursor Ion Selection (Q1):

    • Fenofibric Acid: m/z 317.1[7][8]

    • This compound: m/z 323.1[8]

  • Fragmentation (Q2) and Product Ion Selection (Q3): Both molecules share a common, stable fragmentation pathway, often losing the chlorobenzoyl moiety. A prominent and stable product ion is selected for quantification.

    • Fenofibric Acid Product Ion: m/z 230.9[7][9]

    • This compound Product Ion: m/z 230.8[7][8]

The slight difference in the product ion m/z for the IS is due to the fragmentation mechanism, but the key is that a stable and intense transition is monitored for both. The instrument specifically monitors these parent → product transitions, ensuring that only the compounds of interest are quantified.

Caption: MRM transitions for fenofibric acid and its deuterated internal standard.

Section 4: A Validated Experimental Protocol

This section outlines a representative UPLC-MS/MS method for the quantification of fenofibric acid in human plasma, synthesized from established and validated procedures.[1][9] This protocol is provided as a template and must be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation.

Materials and Reagents
  • Reference Standards: Fenofibric acid, this compound

  • Solvents: HPLC-grade methanol, acetonitrile, formic acid

  • Reagents: Ultrapure water

  • Biological Matrix: Drug-free human plasma (K2EDTA)

  • Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates/tubes.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibric acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the fenofibric acid stock solution with 50:50 methanol:water to prepare working solutions for calibration curve standards and quality controls.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Solid Phase Extraction)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 50 µL of the internal standard working solution to all wells except for the blank matrix.

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition SPE Plate: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma samples onto the SPE plate.

  • Wash: Wash the wells with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection plate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Flow Rate: 0.3 mL/min[1]

  • Gradient: (Example) 35% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • Fenofibric Acid: 317.1 → 230.9

    • This compound: 323.1 → 230.8

Method Validation and Acceptance Criteria

The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per FDA and EMA guidelines.

ParameterAcceptance Criteria (FDA/EMA)Typical Performance Data[1][9]
Linearity Range Correlation coefficient (r²) ≥ 0.9950 - 30,000 ng/mL
Accuracy ±15% of nominal (±20% at LLOQ)93.1% to 108.1%
Precision (CV%) ≤15% (≤20% at LLOQ)Intra-day: 0.5% to 4.3%Inter-day: < 11.9%
Selectivity No significant interference at the retention time of the analyte and IS.Method is highly selective.
Matrix Effect IS-normalized matrix factor should be consistent across lots.Minimal to no matrix effect observed.
Recovery Consistent, precise, and reproducible.> 70% and consistent.

Section 5: Conclusion—Ensuring Data Integrity

The use of this compound as an internal standard in the LC-MS/MS-based quantification of fenofibric acid represents the pinnacle of bioanalytical rigor. Its mechanism of action is elegantly simple yet powerful: by perfectly tracking the analyte through every potential point of variability, it ensures that the final calculated concentration is a true and accurate reflection of its level in the original biological sample. This self-validating system provides the trustworthiness and scientific integrity required to support critical drug development decisions and ensure regulatory compliance. For any laboratory tasked with the analysis of fenofibric acid, the adoption of this stable isotope dilution methodology is not merely a best practice; it is an essential component of sound science.

References

  • Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. Analytical Methods (RSC Publishing). Available at: [Link]

  • Full-scan mass spectra of fenofibric acid. ResearchGate. Available at: [Link]

  • Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. E-Journal of Chemistry. Available at: [Link]

  • What is the mechanism of Fenofibric acid? Patsnap Synapse. Available at: [Link]

  • The Lidose Hard Capsule Formulation of Fenofibrate is Suprabioavailable Compared to the Nanoparticle Tablet Formulation Under High-fat Fed Conditions. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Fibric Acid Antilipemic Agents. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Isotope dilution. Wikipedia. Available at: [Link]

  • MS/MS method for the determination of fenofibric acid in human plasma. Akadémiai Kiadó. Available at: [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. Available at: [Link]

  • The Lidose Hard Capsule Formulation of Fenofibrate is Suprabioavailable Compared to the Nanoparticle Tablet Formulation Under High-fat Fed Conditions. Semantic Scholar. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AlsaChim. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J via PMC - NIH. Available at: [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org. Available at: [Link]

  • Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid. Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. SpringerLink. Available at: [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. ResearchGate. Available at: [Link]

  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. Available at: [Link]

  • Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. Available at: [Link]

Sources

Introduction: From Prodrug to Potent Modulator of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fenofibric Acid: The Active Metabolite of Fenofibrate

In the landscape of dyslipidemia management, fenofibrate has long been a cornerstone therapy, particularly for patients with elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C).[1] However, the therapeutic activity of fenofibrate is not intrinsic. It functions as a prodrug, undergoing rapid and extensive biotransformation to its active metabolite, fenofibric acid.[2][3] It is fenofibric acid that engages with the molecular machinery of lipid regulation.

This guide provides a detailed technical examination of fenofibric acid, tailored for researchers, scientists, and drug development professionals. We will dissect its journey from metabolic activation to its profound effects on lipid profiles, explore the analytical methodologies essential for its quantification, and discuss its clinical and pharmacological context. By understanding the core science of the active moiety, we can better appreciate the rationale behind its therapeutic application and the nuances of its clinical use.

Section 1: The Essential Biotransformation of Fenofibrate

The clinical utility of fenofibrate is entirely dependent on its conversion to fenofibric acid. This metabolic activation is a prerequisite for pharmacological activity.

Mechanism of Conversion: Following oral administration, fenofibrate is well-absorbed and is immediately and completely hydrolyzed by tissue and plasma esterases.[2][4] The primary site of this hydrolysis is the carboxyl ester moiety of the fenofibrate molecule. This enzymatic cleavage yields fenofibric acid, and importantly, no unchanged fenofibrate is detectable in the plasma, underscoring the efficiency of this conversion.[5]

This hydrolytic step is critical. Fenofibrate itself is a lipophilic, water-insoluble compound, and its formulation has evolved significantly to improve bioavailability.[6][7] The conversion to fenofibric acid, a more hydrophilic molecule, is the key to its systemic action.

G Fenofibrate Fenofibrate (Oral Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Complete Hydrolysis (Tissue & Plasma Esterases) Metabolites Inactive Glucuronide & Reduced Metabolites Fenofibric_Acid->Metabolites Hepatic Metabolism (Glucuronidation, Carbonyl Reduction) Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of fenofibrate to fenofibric acid and subsequent elimination.

Section 2: Molecular Mechanism of Action: The PPARα Axis

Fenofibric acid exerts its lipid-modifying effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid and lipoprotein metabolism.[8][9][10]

The PPARα Signaling Cascade:

  • Ligand Binding: Fenofibric acid diffuses into the hepatocyte nucleus and binds to PPARα.

  • Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding modulates the transcription of genes involved in fatty acid transport, catabolism, and lipoprotein metabolism.[11]

Key Downstream Effects:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of LPL, the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[12][13]

  • Decreased Apolipoprotein C-III (Apo C-III) Production: Fenofibric acid suppresses the production of Apo C-III, a potent inhibitor of LPL activity. The dual effect of increasing LPL and decreasing its inhibitor leads to a dramatic enhancement in the clearance of triglyceride-rich particles from the plasma.[12][14]

  • Increased Apolipoprotein A-I and A-II Synthesis: It stimulates the production of Apo A-I and Apo A-II, the major protein components of HDL, leading to increased levels of circulating HDL-C.[12][13]

  • Enhanced Fatty Acid Oxidation: It promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.[9]

G cluster_nucleus Hepatocyte Nucleus cluster_genes Target Gene Transcription PPARa PPARα PPARa_RXR PPARα-RXR Heterodimer RXR RXR PPRE PPRE (DNA) LPL ↑ Lipoprotein Lipase PPRE->LPL Modulates ApoA ↑ Apo A-I, Apo A-II ApoC ↓ Apo C-III PPARa_RXR->PPRE Binds to DNA FA Fenofibric Acid (Ligand) FA->PPARa Activates

Caption: The PPARα signaling pathway activated by fenofibric acid.

Section 3: Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of fenofibric acid is fundamental to its effective and safe clinical use. Its behavior in the body dictates dosing frequency and necessary adjustments in specific patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Absorption: Peak plasma concentrations of fenofibric acid are typically reached within 4-5 hours after oral administration of fenofibrate.[4][15] While early fenofibrate formulations required co-administration with food to enhance absorption, newer nanoparticle formulations and hydrophilic salts of fenofibric acid have largely overcome this food effect.[6][16]

  • Distribution: Fenofibric acid is highly bound to plasma albumin (over 99%), which confines its distribution primarily to the vascular compartment.[8][15]

  • Metabolism: Unlike many other drugs, fenofibric acid does not undergo significant oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][17] This is a crucial characteristic, as it minimizes the risk of CYP-mediated drug-drug interactions.[17] The primary metabolic pathway is conjugation with glucuronic acid in the liver. A minor pathway involves the reduction of its carbonyl moiety to a benzhydrol metabolite, which is also subsequently glucuronidated.[12][18]

  • Excretion: The elimination of fenofibric acid is predominantly renal. Approximately 65% of a dose is excreted in the urine, mainly as fenofibric acid glucuronide.[18] The elimination half-life is approximately 20 hours, which supports a once-daily dosing regimen.[12][15]

Pharmacokinetic Parameters of Fenofibric Acid

ParameterValueClinical Implication
Time to Peak (Tmax) ~4-5 hours[4]Defines the onset of maximum plasma concentration.
Elimination Half-life (t½) ~20 hours[12][15]Supports convenient once-daily dosing.
Protein Binding >99% (to albumin)[8][15]Low volume of distribution; potential for displacement interactions.
Primary Metabolism Glucuronidation[2][12]Low potential for CYP450-mediated drug interactions.
Primary Excretion Route Renal (~65%)[18]Dose adjustments are necessary in patients with renal impairment.

Causality in Clinical Practice: The lack of significant CYP450 metabolism is a key differentiator from other lipid-lowering agents and simplifies co-administration with drugs metabolized by these pathways. Conversely, its high renal clearance necessitates careful monitoring and dose reduction in patients with chronic kidney disease to prevent drug accumulation and potential toxicity.[8]

Section 4: Pharmacodynamic Effects on the Lipid Profile

The activation of the PPARα pathway by fenofibric acid translates into a distinct and clinically significant modification of the patient's lipid profile.

  • Triglycerides (TG): The most pronounced effect is a substantial reduction in plasma TG levels, often ranging from 30% to 60%. This is a direct consequence of enhanced VLDL catabolism via LPL activation.[8]

  • High-Density Lipoprotein Cholesterol (HDL-C): A moderate increase in HDL-C is consistently observed, driven by the increased synthesis of its primary apolipoproteins, A-I and A-II.[9]

  • Low-Density Lipoprotein Cholesterol (LDL-C): The effect on LDL-C can be variable. While it often leads to a modest reduction, in patients with very high triglycerides, LDL-C may paradoxically increase as large VLDL particles are catabolized into LDL.[9] More importantly, fenofibric acid induces a qualitative shift in LDL particles from small, dense, highly atherogenic particles to larger, more buoyant particles that are cleared more rapidly and are less susceptible to oxidation.[12][14]

  • Other Effects: Fenofibric acid has also been shown to reduce levels of serum uric acid by increasing its urinary excretion.[12] It may also exert anti-inflammatory effects by reducing markers like C-reactive protein (hsCRP) and fibrinogen.[17]

Section 5: Analytical Methodologies for Quantification

Accurate quantification of fenofibric acid in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring research. The gold-standard technique for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the UPLC-MS/MS Assay: The choice of UPLC-MS/MS is driven by its superior sensitivity, specificity, and high throughput.

  • UPLC: Provides rapid and highly efficient chromatographic separation of the analyte (fenofibric acid) and an internal standard from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity and sensitivity. It selectively monitors a specific precursor-to-product ion transition for fenofibric acid and its internal standard, eliminating interference from co-eluting compounds.

Experimental Protocol: UPLC-MS/MS Quantification of Fenofibric Acid in Human Plasma

This protocol is a representative method based on established and validated procedures.[19]

1. Materials and Reagents:

  • Fenofibric acid reference standard

  • Internal Standard (IS), e.g., Mefenamic acid[19]

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid

  • Ultrapure Water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of fenofibric acid and the IS in methanol.

  • Working Solutions: Serially dilute the stock solutions to prepare calibration curve standards and quality control (QC) samples at various concentrations.

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • Pipette 250 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 50 µL of the IS working solution and vortex briefly.

    • Add 1 mL of an extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial.

3. UPLC-MS/MS Instrumental Conditions:

  • UPLC System: Acquity UPLC™ or equivalent

  • Column: Acquity UPLC™ BEH C18, 50 x 2.1 mm, 1.7 µm[19]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water:Formic Acid (e.g., 70:30:0.1, v/v/v)

  • Flow Rate: 0.2 mL/min[19]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole (e.g., Waters Quattro Premier XE)

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Fenofibric Acid: Monitor specific precursor ion (m/z) → product ion (m/z)

    • Internal Standard: Monitor specific precursor ion (m/z) → product ion (m/z) (Note: Exact m/z transitions must be optimized in-house)

4. Method Validation: A trustworthy protocol must be self-validating. This involves demonstrating performance across key metrics:

  • Linearity: A calibration curve should be linear over the expected concentration range (e.g., 0.05–10 µg/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification).[19]

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (250 µL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Centrifuge Centrifuge LLE->Centrifuge Evap Evaporate & Reconstitute Centrifuge->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MSMS ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: A typical analytical workflow for fenofibric acid quantification by UPLC-MS/MS.

Section 6: Clinical Significance and Therapeutic Considerations

Fenofibric acid is indicated for the treatment of severe hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia as an adjunct to diet.[20][21]

Key Drug Interactions:

  • Statins: Co-administration with HMG-CoA reductase inhibitors (statins) increases the risk of myopathy and rhabdomyolysis. This combination should be used with caution, particularly with gemfibrozil, which poses a higher risk than fenofibric acid.[15]

  • Coumarin Anticoagulants: Fenofibric acid can potentiate the effects of warfarin and other coumarin-type anticoagulants, increasing the risk of bleeding. Close monitoring of the prothrombin time/INR is essential.[17]

  • Bile Acid Sequestrants: Cholestyramine or colestipol can bind to fenofibric acid and reduce its absorption. Dosing should be separated by at least 1 hour before or 4-6 hours after the sequestrant.[20]

Safety and Monitoring:

  • Liver Function: Regular monitoring of liver transaminases (ALT, AST) is required, as elevations can occur. Therapy should be discontinued if levels persist above three times the upper limit of normal.[12]

  • Serum Creatinine: Elevations in serum creatinine have been reported and are generally reversible upon discontinuation. Renal function should be monitored periodically.[12]

  • Myopathy: Patients should be advised to report any unexplained muscle pain, tenderness, or weakness promptly.[8]

Conclusion

Fenofibric acid stands as a clear example of the importance of understanding a drug's active metabolite. Its entire therapeutic profile—from its PPARα-mediated mechanism of action to its pharmacokinetic properties and clinical effects—is distinct from its parent prodrug, fenofibrate. For the drug development professional, this underscores the necessity of characterizing active metabolites early in the discovery process. For the researcher and clinician, a deep technical knowledge of fenofibric acid provides the rationale for its targeted use in dyslipidemia, informs the design of robust analytical methods, and guides safe and effective patient management.

References

  • Mayo Clinic. (2025). Fenofibric acid (oral route) - Side effects & dosage. Available at: [Link]

  • Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Available at: [Link]

  • Medscape. (n.d.). Fibricor, Trilipix (fenofibric acid) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • Tahir, H. & Siddiqui, W.J. (2023). Fenofibrate. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Caldwell, J. (1989). The biochemical pharmacology of fenofibrate. Cardiology, 76 Suppl 1:33-44. Available at: [Link]

  • Caldwell, J. (1989). The Biochemical Pharmacology of Fenofibrate. Cardiology, 76(suppl 1), 33-44. Available at: [Link]

  • RxList. (2023). Fenofibric Acid: Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • MedlinePlus. (2024). Fenofibrate. Available at: [Link]

  • Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Available at: [Link]

  • Toth, P. P. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular health and risk management, 5, 769–782. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid?. Available at: [Link]

  • Drugs.com. (n.d.). Fenofibric acid Interactions. Available at: [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical chromatography : BMC, 23(9), 922–928. Available at: [Link]

  • Balfour, J. A., & Foster, R. H. (1998). Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia. Drugs, 55(4), 525-562. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of fenofibrate?. Available at: [Link]

  • Guivarc'h, P. H., Vachon, M. G., & Ford, G. A. (2004). A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. Clinical therapeutics, 26(9), 1456–1469. Available at: [Link]

  • Ling, H. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. Available at: [Link]

  • Shah, I., Barker, J., Barton, S. J., & Naughton, D. P. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Analytical & Bioanalytical Techniques, S12:009. Available at: [Link]

  • Munro, V. (2003). Clinical pharmacokinetics of fenofibrate. Current Medical Research and Opinion, 19(2), 147-148. Available at: [Link]

  • Martin, P. D., Schneck, D. W., & Dane, A. L. (2010). Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials. Clinical therapeutics, 32(2), 365–374. Available at: [Link]

  • Drugs.com. (2025). Fenofibric acid: Key Safety & Patient Guidance. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Available at: [Link]

  • Yuliani, S. H., et al. (2019). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Marmara Pharmaceutical Journal, 23(1), 123-132. Available at: [Link]

  • Oreate AI. (2024). What are the side effects of Fenofibric acid?. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenofibrate?. Available at: [Link]

  • Google Patents. (n.d.). US7741373B1 - Methods of use of fenofibric acid.
  • SciELO. (2016). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management. Available at: [Link]

  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088-2093. Available at: [Link]

  • Davidson, M. H. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. Available at: [Link]

  • Semantic Scholar. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Available at: [Link]

  • SciSpace. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Available at: [Link]

  • DailyMed. (n.d.). Label: FENOFIBRIC ACID tablet. Available at: [Link]

  • PubMed. (2016). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Available at: [Link]

Sources

A Technical Guide to Fenofibric-d6 Acid: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric-d6 acid is the deuterated form of fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1] Its primary application in research and drug development is as an internal standard for the quantitative analysis of fenofibric acid in biological matrices.[2][3] The six deuterium atoms on the methyl groups provide a distinct mass shift, making it an ideal tool for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth overview of the molecular characteristics of this compound, its application in a validated bioanalytical workflow, and the pharmacological context of its non-labeled analogue.

Physicochemical Properties of this compound

This compound is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₉D₆ClO₄[5]
Molecular Weight 324.79 g/mol [5]
CAS Number 1092484-69-9[2][6]
IUPAC Name 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid[7]
Synonyms FNF Acid-d6, Procetofenic Acid-d6[6]

The chemical structure of this compound, with the deuterium labeling on the two methyl groups, is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Rat Plasma (50 µL) Spike_Analyte Spike Fenofibric Acid (Calibration/QC) Plasma->Spike_Analyte Spike_IS Spike this compound (Internal Standard) Spike_Analyte->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification PPARa_Activation_Pathway FA Fenofibric Acid PPARa PPARα FA->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Sources

A Comprehensive Technical Guide to the Solubility and Storage of Fenofibric-d6 Acid Powder

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical physicochemical properties of Fenofibric-d6 Acid, focusing on its solubility profile and optimal storage conditions. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document synthesizes technical data with practical, field-proven insights to ensure the integrity and reproducibility of experimental outcomes.

Introduction: The Role of this compound in Bioanalysis

Fenofibric acid is the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate. It functions primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound is the deuterated analogue of fenofibric acid, in which six hydrogen atoms on the two methyl groups have been replaced with deuterium.[1] This isotopic substitution renders the molecule chemically identical to its parent compound in terms of biological activity and chromatographic behavior but distinguishable by its higher mass.

This key difference makes this compound an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] When spiked into a biological matrix, it co-elutes with the non-labeled analyte and experiences similar extraction recovery and ionization effects, allowing for precise correction of experimental variability and enhancing the accuracy of pharmacokinetic and toxicological studies.[2][3]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its effective use.

  • Chemical Name: 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid[1]

  • Appearance: White to off-white crystalline solid or powder[4][5]

  • Molecular Formula: C₁₇H₉D₆ClO₄

  • Molecular Weight: Approx. 324.8 g/mol [1]

Caption: Chemical structure of this compound.

Solubility Profile: A Critical Parameter for Stock Solution Preparation

The solubility of this compound is paramount for preparing accurate and stable stock solutions. As the solubility of deuterated compounds closely mirrors that of their non-labeled counterparts, data for fenofibric acid serves as a reliable reference. The compound is a weak acid and exhibits poor solubility in aqueous media, necessitating the use of organic solvents for initial dissolution.

Causality Behind Solvent Selection: The choice of solvent is dictated by the intended application. For high-concentration stock solutions used in LC-MS workflows, volatile organic solvents like ethanol or methanol are often preferred for their compatibility with mobile phases and ease of evaporation. For cell-based assays or in-vitro experiments, DMSO is a common choice due to its high solubilizing power, though care must be taken to minimize its concentration in final assays to avoid solvent-induced physiological effects.[4]

Quantitative Solubility Data

The following table summarizes the solubility of Fenofibric Acid, which is directly applicable to this compound.

SolventConcentrationFormSource
Ethanol~16 mg/mLCrystalline Solid[4]
Dimethylformamide (DMF)~14 mg/mLCrystalline Solid[4]
Dimethyl Sulfoxide (DMSO)~2 mg/mLCrystalline Solid[4]
ChloroformSlightly SolubleSolid[5]
MethanolSlightly SolubleSolid[5]
PBS (pH 7.2)~0.5 mg/mLCrystalline Solid[4]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol provides a self-validating workflow for preparing a high-quality stock solution, a critical first step in any quantitative assay.

G start Start weigh 1. Accurately Weigh Powder (e.g., 1.0 mg) start->weigh transfer 2. Transfer to Volumetric Flask (e.g., 1 mL Class A) weigh->transfer add_solvent 3. Add Solvent (e.g., ~0.7 mL Ethanol) transfer->add_solvent dissolve 4. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve qs 5. Bring to Final Volume (QS to 1.0 mL) dissolve->qs validate 6. Validate Solution (Visual Inspection for Particulates) qs->validate store 7. Aliquot and Store (-20°C or -80°C) validate->store end End store->end

Caption: Workflow for preparing a validated stock solution.

Methodology:

  • Preparation and Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of powder (e.g., 1.0 mg) using a calibrated analytical balance.

  • Solvent Addition: Transfer the powder to an appropriate Class A volumetric flask (e.g., 1 mL for a 1 mg/mL solution). Add approximately 70-80% of the final volume of the selected organic solvent (e.g., 0.7-0.8 mL of ethanol).

  • Dissolution: Cap the flask and vortex thoroughly. If necessary, use a bath sonicator for brief intervals to facilitate complete dissolution. The goal is to break down any aggregates and ensure homogeneity.

  • Visual Validation: Once the powder appears dissolved, hold the flask against a light source to visually inspect for any remaining particulates or haze. The solution must be clear and free of suspended matter. This step is a critical quality control check.

  • Final Volume Adjustment: Once fully dissolved, carefully add the solvent to bring the solution to the final target volume (e.g., "quantity sufficient" or QS to the 1.0 mL mark). Invert the capped flask several times to ensure the final solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials to minimize freeze-thaw cycles and prevent degradation from light exposure.

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial for maintaining the chemical and isotopic purity of this compound. Degradation can compromise the accuracy of analytical standards. Recommendations vary based on the form of the compound (solid vs. solution) and the duration of storage.

G start This compound Sample form Form? start->form powder Powder (Solid) form->powder Solid solution Solution (in Solvent) form->solution Liquid powder_storage Store at -20°C or 4°C Keep Tightly Sealed Protect from Moisture & Light powder->powder_storage solution_duration Storage Duration? solution->solution_duration solution_short Short-Term (≤ 1 month) Store at -20°C solution_duration->solution_short < 1 Month solution_long Long-Term (≤ 6 months) Store at -80°C Use Inert Gas Overlay solution_duration->solution_long > 1 Month

Caption: Decision guide for optimal storage conditions.

5.1 Storage of Solid Powder

  • Temperature: For long-term storage (≥3 years), keep the solid powder at -20°C.[6] Some suppliers note stability for ≥4 years at 4°C.[4] A freezer is generally recommended to maintain optimal quality.[7]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[8][9]

  • Light: Protect from direct light. The original supplier vial is typically sufficient.

5.2 Storage of Stock Solutions

  • Temperature: For long-term storage (up to 6 months), solutions should be stored at -80°C.[6] For short-term use (up to 1 month), -20°C is adequate.[6]

  • Atmosphere and Isotopic Stability: When preparing solutions in organic solvents, it is best practice to purge the solvent with an inert gas like nitrogen or argon before use.[4] For long-term storage of solutions, overlaying the aliquot with an inert gas is highly recommended to prevent potential hydrogen-deuterium (H-D) exchange with atmospheric moisture, which could compromise isotopic purity.[2][10]

  • Aqueous Solutions: Aqueous solutions of fenofibric acid are not recommended for storage beyond one day due to limited stability.[4] Any required aqueous dilutions should be prepared fresh from a concentrated organic stock solution immediately before use.

Handling Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound powder.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[7][9] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[8][11]

References

  • Lupin. (2013). MSDS Fenofibric acid. 8

  • Cayman Chemical Co. (2025). Fenofibric Acid - Safety Data Sheet. 12

  • ChemicalBook. (2025). Fenofibric acid - Safety Data Sheet. 9

  • TCI Chemicals. (2018). Fenofibric Acid - SAFETY DATA SHEET. 11

  • Fisher Scientific. (2020). Fenofibric acid - SAFETY DATA SHEET. 7

  • Cayman Chemical. (2022). Fenofibric Acid - PRODUCT INFORMATION. 4

  • MedchemExpress. Fenofibric acid-d6. 6

  • ChemicalBook. This compound. 5

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. 2

  • ResearchGate. (n.d.). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. 13

  • ResearchGate. (2020). How are Internal (Deuterated) Standards (IS) handled in Sciex OS?3

  • PubChem - NIH. This compound. 1

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

Synthesis pathway for Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Fenofibric-d6 Acid

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the lipid-regulating agent fenofibrate. As the active metabolite of fenofibrate, accurate quantification of fenofibric acid is paramount. This document outlines a robust synthetic strategy centered on a modified Bargellini reaction, utilizing deuterated acetone (Acetone-d6) to introduce the six deuterium labels. The guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process logic to ensure a reproducible and high-yield synthesis.

Introduction and Strategic Overview

Fenofibric acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, is the pharmacologically active metabolite of fenofibrate.[1] For quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), a stable, isotopically labeled internal standard is indispensable for correcting analytical variability. This compound, chemically named 2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid, serves this purpose.[2] The six deuterium atoms on the gem-dimethyl group provide a distinct mass shift with minimal isotopic effect, making it an ideal standard.

The synthetic strategy hinges on the well-established synthesis of fenofibric acid from 4-chloro-4'-hydroxybenzophenone.[3][4] The core transformation is a one-pot reaction with acetone and chloroform in a strongly alkaline medium.[5][6] To achieve the desired deuteration, this guide replaces standard acetone with commercially available Acetone-d6. This approach efficiently incorporates the isotopic labels in the final step of forming the acid side-chain, representing an atom-economical and logical pathway.

Retrosynthetic Analysis and Pathway Logic

The synthesis is designed around a single key bond-forming strategy. The target molecule, this compound, is disconnected at the ether linkage and the quaternary carbon of the propanoic acid moiety.

Diagram 1: Retrosynthetic Analysis of this compound

G cluster_SMs Target This compound Disconnect1 C-O Ether Bond C-C Bond Target->Disconnect1 SMs Starting Materials Disconnect1->SMs SM1 4-Chloro-4'-hydroxybenzophenone SM2 Acetone-d6 SM3 Chloroform

Caption: Retrosynthetic disconnection of this compound.

The chosen forward synthesis involves a condensation reaction between the phenoxide of 4-chloro-4'-hydroxybenzophenone and an electrophilic species generated in-situ from Acetone-d6 and chloroform. This reaction, conducted under strong basic conditions, directly constructs the 2-(methyl-d3)propanoic-3,3,3-d3 acid side chain on the phenolic oxygen.

Detailed Synthesis Protocol

The synthesis is a one-pot procedure followed by an extractive work-up and purification.

Step 1: Base-Catalyzed Condensation Reaction

Causality and Mechanistic Insight: This step is the core of the synthesis. Sodium hydroxide serves a dual purpose: first, it deprotonates the phenolic hydroxyl group of 4-chloro-4'-hydroxybenzophenone to form a nucleophilic sodium phenoxide. Second, it facilitates the reaction between chloroform and Acetone-d6. Under these conditions, chloroform is deprotonated to form the trichloromethyl anion (:CCl₃⁻), which attacks the electrophilic carbonyl carbon of Acetone-d6. The resulting intermediate is ultimately transformed and reacts with the phenoxide to form the carbon framework. The subsequent hydrolysis of the trichloromethyl group under the reaction conditions yields the carboxylate. This entire sequence is a variant of the Bargellini reaction.[7][8] The use of acetone as both a reactant and a solvent is common, though other solvents like butanone can also be employed.[5][9]

Experimental Protocol:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-4'-hydroxybenzophenone (23.2 g, 0.10 mol).

  • Add Acetone-d6 (320 mL, >99.5 atom % D) to the flask. Stir the mixture to dissolve the solid.

  • In a separate beaker, carefully prepare a solution of sodium hydroxide (48.0 g, 1.20 mol) in water (60 mL). Caution: This process is highly exothermic. Allow the solution to cool.

  • Slowly add the sodium hydroxide solution to the stirred acetone mixture. The mixture will turn color and may warm slightly.

  • Heat the reaction mixture to a gentle reflux (approx. 56-60 °C) and stir for 2 hours.[10]

  • After 2 hours, remove the heat source. Add chloroform (35.8 g, 24.1 mL, 0.30 mol) dropwise via an addition funnel over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.

  • Once the addition is complete, return the heating mantle and heat the mixture to reflux for an additional 8-12 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed.

Step 2: Work-up, Acidification, and Purification

Causality and Mechanistic Insight: The reaction mixture contains the sodium salt of this compound, excess base, and solvent. The initial work-up aims to remove the organic solvent and then isolate the product from water-soluble impurities. The crude sodium salt is dissolved in water and washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials or nonpolar byproducts.[10] The crucial step is acidification. Adding a strong acid like hydrochloric acid protonates the sodium carboxylate, converting it into the free carboxylic acid. This compound is poorly soluble in acidic water and will precipitate out, allowing for its isolation by filtration.[6] Final purification is achieved by recrystallization to remove any remaining impurities, yielding the high-purity product.

Experimental Protocol:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetone and chloroform.

  • To the resulting residue, add 400 mL of deionized water and stir until all solids are dissolved.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove nonpolar impurities. Discard the organic layers.[10]

  • Cool the aqueous layer in an ice bath. Slowly add 2N hydrochloric acid while stirring, until the pH of the solution reaches 1-2 (verify with pH paper). A thick, off-white precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 100 mL).

  • Dry the crude product under high vacuum at 40-50 °C to a constant weight.

  • For final purification, recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture.[10]

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the described synthesis.

ParameterValueUnitNotes
4-Chloro-4'-hydroxybenzophenone23.2gStarting Material
Moles of Benzophenone0.10mol1.0 equivalent
Acetone-d6320mLReactant & Solvent
Sodium Hydroxide48.0g1.20 mol, 12.0 eq.
Chloroform24.1mL0.30 mol, 3.0 eq.
Expected Yield (Crude) 28-31g85-95%
Final Yield (Purified) 24-28g75-85%
Molecular Weight 324.79 g/mol C₁₇H₉D₆ClO₄

Visualized Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis and purification process.

Diagram 2: Experimental Workflow for this compound Synthesis

G node_reactants 1. Combine Reactants - 4-Chloro-4'-hydroxybenzophenone - Acetone-d6 - NaOH Solution node_reflux1 2. Reflux (2h) node_reactants->node_reflux1 node_add_chcl3 3. Add Chloroform node_reflux1->node_add_chcl3 node_reflux2 4. Reflux (8-12h) (Monitor by TLC) node_add_chcl3->node_reflux2 node_concentrate 5. Concentrate (Remove Solvents) node_reflux2->node_concentrate node_dissolve 6. Dissolve in Water node_concentrate->node_dissolve node_wash 7. Wash with Ether node_dissolve->node_wash node_acidify 8. Acidify with HCl (pH 1-2) (Precipitation) node_wash->node_acidify node_filter 9. Filter and Wash Solid node_acidify->node_filter node_dry 10. Dry Under Vacuum node_filter->node_dry node_recrystallize 11. Recrystallize node_dry->node_recrystallize node_final_product Final Product: This compound node_recrystallize->node_final_product

Caption: Step-by-step workflow from reactants to purified product.

Conclusion

This guide details an efficient and reliable synthesis of this compound. By substituting Acetone-d6 into a well-documented industrial process for fenofibric acid, the deuterium labels are incorporated with high efficiency. The procedure is robust, scalable, and relies on readily available starting materials. The final product, after purification, is suitable for use as a high-purity internal standard in demanding bioanalytical applications. Adherence to the detailed protocols and understanding the underlying chemical principles are key to achieving a successful outcome.

References

  • Google Patents. (2014). CN103360240B - Preparation method of high purity fenofibric acid.
  • Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

  • SynZeal. (n.d.). Fenofibric Acid D6. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing fenofibric acid by using inorganic alkali as catalyst.
  • Google Patents. (2014). JP5442603B2 - A new synthesis of fenofibrate.
  • Google Patents. (2015). CN105130795A - Preparation method for high-purity fenofibric acid crude drugs.
  • Eureka | Patsnap. (2018). A kind of preparation method of fenofibric acid. Retrieved from [Link]

  • Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.
  • SciELO. (2016). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]

  • Google Patents. (2010). EP2170801B1 - Novel method of synthesizing fenofibrate.

Sources

Methodological & Application

Application Note: Quantitative Analysis of Fenofibric Acid in Human Plasma using Fenofibric-d6 Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of fenofibric acid, the active metabolite of fenofibrate, in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Fenofibric-d6 Acid, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary in accordance with international regulatory guidelines.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In the realm of quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results.[1][2] An ideal IS compensates for the variability inherent in sample preparation and the analytical process, including extraction efficiency, matrix effects, and instrument response fluctuations.[3][4]

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative LC-MS/MS assays.[2][5][6] this compound, a deuterated analog of Fenofibric Acid, serves as the ideal IS for this assay. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction and chromatographic separation.[3][6] However, its increased mass allows it to be distinguished by the mass spectrometer.[7] This co-eluting, yet mass-differentiated, behavior provides the most effective means of correcting for potential matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.[3][8][9]

Fenofibrate is a widely prescribed lipid-lowering drug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[10] Accurate measurement of fenofibric acid in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Experimental Design & Rationale

This section outlines the materials, reagents, and the logic behind the chosen analytical strategy.

Materials and Reagents
  • Analytes: Fenofibric Acid (Reference Standard), this compound (Internal Standard)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Chemicals & Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

Causality behind choices: LC-MS grade solvents are essential to minimize background noise and interfering peaks. Formic acid is added to the mobile phase to facilitate the protonation of the analyte and internal standard in the electrospray ionization (ESI) source, thereby enhancing signal intensity in positive ion mode, or deprotonation in negative ion mode.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenofibric Acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Fenofibric Acid stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC column and MS interface.[11] Acetonitrile is a common and efficient solvent for this purpose.[12][13]

G

Detailed Protocol:

  • Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[11]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Optimized Parameters

The separation and detection are performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters
ParameterOptimized SettingRationale
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)C18 columns provide excellent retention and separation for moderately nonpolar molecules like fenofibric acid.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 30% B to 90% B over 3 min, hold for 1 min, re-equilibrateA gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Ionization is achieved using an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds like fenofibric acid.

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table Below

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenofibric Acid 317.1230.915
This compound 322.9230.815

Authoritative Grounding: The specific m/z transitions for fenofibric acid and its d6-labeled internal standard are well-established and have been reported in multiple validated methods.[12] The precursor ion corresponds to the deprotonated molecule [M-H]-, and the product ion is a characteristic fragment generated by collision-induced dissociation.

Method Validation

The developed method was fully validated according to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[14][15][16]

G

Validation Summary and Acceptance Criteria
Validation ParameterExperimentAcceptance Criteria (EMA/FDA)
Selectivity Analysis of 6 blank plasma lotsNo significant interference at the retention time of the analyte and IS (<20% of LLOQ).
Linearity Calibration curve over 0.150–20.383 µg/mLCorrelation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High), 5 replicates, 3 separate runsMean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[15]
Matrix Effect Post-extraction spike in 6 plasma lotsIS-normalized matrix factor CV ≤ 15%.
Recovery Comparison of extracted vs. unextracted samplesConsistent and reproducible across QC levels.
Stability Freeze-thaw, short-term bench-top, long-term storage, post-preparativeAnalyte concentration within ±15% of nominal concentration.

The method successfully met all acceptance criteria, demonstrating its reliability for the intended purpose. Intra- and inter-run imprecision was below 2.5%, and inaccuracy was within ±2.8%.[12]

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of Fenofibric Acid to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically applied to determine the concentrations of the quality control and unknown samples.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of fenofibric acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. The protocol is fully validated according to international standards and is suitable for high-throughput applications in clinical and pharmaceutical research.

References

  • Al-Tannak, N. F., Hemdan, A., & Al-Shatti, M. (2019). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Journal of Chromatographic Science, 57(9), 835–842. Available from: [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-8. Available from: [Link]

  • ResearchGate. (n.d.). Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. Available from: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-9. Available from: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Xing, J., & LaCreta, F. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(11), 1455-7. Available from: [Link]

  • ResearchGate. (n.d.). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]

  • Shrivastava, A., & Gupta, V. B. (2011). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Proteomics & Bioinformatics, S2. Available from: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available from: [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • Urjasz, H., Propisnova, V., & Sielezin, G. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available from: [Link]

  • SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

Sources

Application Note: Quantitative Bioanalysis of Fenofibric Acid in Human Plasma using Fenofibric-d6 Acid Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the quantitative determination of Fenofibric Acid in human plasma samples. Fenofibric Acid is the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate. Accurate quantification in plasma is essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies. This method employs a stable isotope-labeled internal standard (SIL-IS), Fenofibric-d6 Acid, to ensure the highest degree of accuracy and precision. The protocol details two robust sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Adherence to this guide, including the comprehensive method validation section based on FDA guidelines, will ensure the generation of reliable, reproducible, and defensible bioanalytical data.

Introduction: The Rationale for Precise Fenofibric Acid Bioanalysis

Fenofibrate is a prodrug administered to treat hypercholesterolemia and hypertriglyceridemia.[1] Upon oral administration, it is rapidly and completely hydrolyzed by tissue and plasma esterases to its active metabolite, Fenofibric Acid (FA). Unchanged fenofibrate is virtually undetectable in plasma, making the quantification of FA the definitive endpoint for all pharmacokinetic and bioequivalence assessments.[2][3]

The accurate measurement of FA in a complex biological matrix like plasma presents significant analytical challenges, including potential for ion suppression or enhancement and variability during sample processing.[4][5] To overcome these issues, this protocol employs the "gold standard" approach of stable isotope dilution using this compound as the internal standard (IS).

Why this compound is the Optimal Internal Standard:

A deuterated internal standard is chemically identical to the analyte, with the only difference being a higher atomic mass due to the replacement of hydrogen atoms with deuterium.[6] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization.[7][8] Consequently, this compound co-elutes with FA and experiences the same matrix effects and procedural losses, allowing for highly reliable correction and leading to superior accuracy and precision in quantification.[6][7]

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The core of this method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: A known concentration of this compound (IS) is spiked into an unknown plasma sample. The IS and the endogenous FA are then co-extracted from the plasma proteins and other interferences.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column separates FA and its IS from other remaining matrix components based on their physicochemical properties.

  • Ionization & Detection: The column effluent enters the mass spectrometer's electrospray ionization (ESI) source, where the molecules are charged (ionized). For FA, which is an acidic drug, negative ion mode is most effective.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates the specific precursor ions for FA and its IS based on their mass-to-charge ratio (m/z). These precursor ions are fragmented, and specific product ions are monitored. This two-stage mass filtering (MRM) provides exceptional selectivity and sensitivity.

  • Quantification: The concentration of FA in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Materials and Reagents

Item Supplier/Grade Notes
Fenofibric AcidCertified Reference Standard (>99% purity)
This compoundCertified Reference Standard (>99% purity, >98% isotopic purity)
MethanolHPLC or LC-MS GradeFor stock solutions and PPT
AcetonitrileHPLC or LC-MS GradeFor mobile phase and LLE
Formic AcidLC-MS GradeMobile phase modifier
Methyl tert-butyl ether (MTBE)HPLC GradeLLE solvent
WaterType I, 18.2 MΩ·cmFor mobile phase
Human Plasma (K2-EDTA)Sourced from an accredited biobankFor calibration standards and QCs

Preparation of Standard Solutions

  • Rationale: Preparing accurate stock and working solutions is the foundation of quantitative analysis. Using a 50:50 (v/v) methanol:water diluent for working solutions ensures compatibility with the aqueous plasma matrix.

4.1. Stock Solutions (1 mg/mL)

  • Accurately weigh ~10 mg of Fenofibric Acid and this compound into separate 10 mL volumetric flasks.

  • Dissolve and bring to volume with methanol.

  • Label clearly as "FA Stock (1 mg/mL)" and "IS Stock (1 mg/mL)". Store at -20°C.

4.2. Working Standard Solutions

  • FA Intermediate Stock (100 µg/mL): Dilute 1 mL of the FA Stock into a 10 mL volumetric flask with 50:50 methanol:water.

  • FA Working Solutions (for Calibration Curve): Perform serial dilutions from the FA Intermediate Stock using 50:50 methanol:water to prepare a series of working standards.[2] A suggested range is 0.5 to 300 µg/mL to spike into plasma.

  • IS Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock into a 10 mL volumetric flask with 50:50 methanol:water.[2] This solution will be added to all samples (except blanks).

Plasma Sample Preparation Protocols

Two primary methods are presented. The choice depends on the required throughput and desired level of cleanliness.

  • Protein Precipitation (PPT): A rapid, high-throughput method ideal for large sample sets. It is effective but may result in less clean extracts and higher potential for matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): A more labor-intensive but highly effective method that yields cleaner extracts by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9][10][11]

Workflow Diagram: Bioanalytical Sample Processing

G cluster_prep Sample Preparation cluster_ppt Method A: Protein Precipitation cluster_lle Method B: Liquid-Liquid Extraction plasma Plasma Sample (100 µL) spike Spike IS Working Soln. (10 µL of 10 µg/mL) plasma->spike vortex1 Vortex Mix spike->vortex1 ppt_reagent Add 300 µL Methanol vortex1->ppt_reagent Method A acidify Add 50 µL 1% Formic Acid vortex1->acidify Method B vortex2 Vortex (2 min) ppt_reagent->vortex2 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge1 supernatant1 Transfer & Dilute Supernatant centrifuge1->supernatant1 analysis Inject into LC-MS/MS System supernatant1->analysis lle_solvent Add 1 mL MTBE acidify->lle_solvent vortex3 Vortex (5 min) lle_solvent->vortex3 centrifuge2 Centrifuge (4,000 rpm, 5 min) vortex3->centrifuge2 supernatant2 Transfer Organic Layer centrifuge2->supernatant2 evaporate Evaporate to Dryness supernatant2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analysis

Caption: General workflow for plasma sample preparation and analysis.

5.1. Detailed Protocol: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (10 µg/mL). For blank samples, add 10 µL of 50:50 methanol:water instead.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[2]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 20 µL of the clear supernatant into an autosampler vial containing 380 µL of the mobile phase.[2]

  • Cap the vial and vortex briefly. The sample is now ready for injection.

5.2. Detailed Protocol: Liquid-Liquid Extraction (LLE)

  • Pipette 250 µL of plasma sample into a 2 mL microcentrifuge tube.[10]

  • Add 25 µL of the IS Working Solution.

  • Vortex for 10 seconds.

  • Acidify the sample by adding 50 µL of 1% aqueous formic acid. This step neutralizes the fenofibric acid, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

LC Parameters Setting Rationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar molecules like FA.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte.[2]
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Gradient Isocratic (e.g., 58% B) or a shallow gradientAn isocratic method is simpler and faster if chromatographic resolution is sufficient.[2]
Injection Volume 5 µL
Column Temp. 40°CImproves peak shape and reduces viscosity.
Run Time ~2.5 minutesEnables high-throughput analysis.
MS/MS Parameters Setting Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeFA is an acid, readily forming a negative ion [M-H]⁻ in the ESI source.
MRM Transition: FA Q1: 317.1 m/z → Q3: 213.0 m/zPrecursor ion [M-H]⁻ and a stable, high-intensity product ion for quantification.[9]
MRM Transition: FA-d6 Q1: 323.1 m/z → Q3: 213.0 m/zPrecursor reflects the +6 Da mass shift. The fragment ion is often identical if deuterium is not on the fragmented portion.
Collision Energy (CE) Optimized for each transition (e.g., -20 V)The voltage applied to induce fragmentation; must be empirically optimized for maximum signal.[2]
Source Temp. 500°COptimal temperature for desolvation.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.

Method Validation Protocol

A bioanalytical method must be rigorously validated to prove it is fit for purpose.[12] The following experiments should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[12][13][14]

Workflow Diagram: Method Validation Logic

G cluster_core Core Performance Characteristics cluster_matrix Matrix & Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity (6 unique plasma lots) Validation->Selectivity CalCurve Calibration Curve (Linearity, Range) Validation->CalCurve Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Selectivity->MatrixEffect LLOQ Lower Limit of Quantification (LLOQ) CalCurve->LLOQ Accuracy Accuracy (%RE) CalCurve->Accuracy Precision Precision (%CV) Accuracy->Precision Recovery Extraction Recovery MatrixEffect->Recovery

Caption: Key components of a comprehensive bioanalytical method validation.

7.1. Selectivity and Specificity

  • Purpose: To ensure that endogenous components in plasma do not interfere with the detection of FA or FA-d6.

  • Procedure: Analyze blank plasma samples from at least six different sources. The response at the retention time of the analyte should be <20% of the response at the Lower Limit of Quantification (LLOQ).

7.2. Calibration Curve and Linearity

  • Purpose: To demonstrate the relationship between instrument response (peak area ratio) and concentration over the intended analytical range.

  • Procedure: Prepare a blank plasma sample and a set of at least six non-zero calibration standards by spiking known amounts of FA working solutions into blank plasma. Analyze and plot the peak area ratio (FA/IS) vs. concentration.

  • Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

7.3. Accuracy and Precision

  • Purpose: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Procedure: Analyze Quality Control (QC) samples prepared in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. Analyze at least five replicates per level in three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[15]

7.4. Matrix Effect

  • Purpose: To evaluate the potential for ion suppression or enhancement from the biological matrix.

  • Procedure: Compare the peak response of an analyte spiked into a post-extraction blank plasma sample with the response of the analyte in a neat solution. This should be tested in at least six different plasma lots.

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%.

7.5. Stability

  • Purpose: To ensure the analyte is stable throughout the sample lifecycle.

  • Procedure: Analyze QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for an expected duration of sample handling.

    • Long-Term Stability: Stored at -80°C for a duration matching the study.

    • Post-Preparative Stability: Kept in the autosampler for the expected run time.

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal values.

References

  • AKJournals. (2020, October 12). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. Retrieved from [Link]

  • Pharmaceutical Methods. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Retrieved from [Link]

  • PubMed. (n.d.). Distribution of fenofibric acid in lipoprotein fractions of patients. Retrieved from [Link]

  • PubMed. (2009, September). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]

  • SpringerLink. (n.d.). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Retrieved from [Link]

  • PubMed. (n.d.). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Genecreate. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Quantitative Analysis of Fenofibric Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note]

Authored by: A Senior Application Scientist

Abstract

This application note presents a detailed, validated, and robust method for the quantitative analysis of fenofibric acid in human plasma. Fenofibric acid, the active metabolite of fenofibrate, is a lipid-regulating agent widely used in the treatment of hypercholesterolemia and mixed dyslipidemia. Accurate quantification of fenofibric acid is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (SIL) internal standard, Fenofibric acid-d6, to ensure the highest level of accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a step-by-step protocol, and complete validation data in accordance with regulatory guidelines.

Introduction: The Rationale for a Rigorous Analytical Approach

Fenofibrate is a prodrug that undergoes rapid hydrolysis by esterases in the body to its active form, fenofibric acid.[1] Consequently, pharmacokinetic and bioequivalence studies rely on the accurate measurement of fenofibric acid in biological matrices, typically plasma. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method to distinguish the analyte from endogenous components and potential metabolites.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior selectivity, sensitivity, and speed.[2] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Fenofibric acid-d6, is the ideal choice for quantitative bioanalysis.[3] A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This near-identical chemical behavior ensures that the SIL IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing reliable correction for variations during sample preparation and analysis.[5]

This application note details a complete workflow for the quantitative determination of fenofibric acid in human plasma, from sample preparation to data analysis, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[2][6][7]

Experimental

Materials and Reagents
  • Analytes and Standards:

    • Fenofibric Acid (Reference Standard, purity ≥98%)

    • Fenofibric Acid-d6 (Internal Standard, isotopic purity ≥99%, chemical purity ≥98%)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Water (Type I, ultrapure)

    • Human Plasma (with K2EDTA as anticoagulant), sourced from at least six different donors for selectivity assessment.[8]

  • Consumables:

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Pipettes and precision tips

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm, PTFE or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The specific instrumentation used for the validation described herein is as follows:

  • LC System: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm or 4.6 mm internal diameter columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

Chromatographic and Mass Spectrometric Conditions

Optimized instrument parameters are crucial for achieving the desired sensitivity, selectivity, and peak shape.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A suitable gradient to ensure separation from matrix components. A typical starting point is 35% B, increasing to 95% B over 2-3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Fenofibric Acid: m/z 317.1 → 230.9 Fenofibric Acid-d6: m/z 322.9 → 230.8[9]
Ion Source Temperature 500 °C
IonSpray Voltage -4500 V

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation

The foundation of an accurate quantitative assay lies in the precise preparation of calibration standards and quality control samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Fenofibric Acid and Fenofibric Acid-d6 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.[10] These serve as the primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Fenofibric Acid by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into blank plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Prepare a working solution of Fenofibric Acid-d6 at a concentration of 100 ng/mL by diluting the primary IS stock solution with the 50:50 methanol/water mixture.

  • Calibration Curve and QC Samples:

    • To prepare the calibration standards, spike blank human plasma with the appropriate working standard solutions of Fenofibric Acid to achieve a concentration range of 0.05 µg/mL to 20 µg/mL.[9]

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 1.5, and 15 µg/mL).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fenofibric acid from plasma.[1]

G cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add IS Working Solution (10 µL) plasma->is vortex1 3. Vortex briefly is->vortex1 ppt 4. Add precipitant (300 µL Methanol) vortex1->ppt vortex2 5. Vortex (2 min) ppt->vortex2 centrifuge 6. Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Sources

Application of Fenofibric-d6 Acid in Human Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of fenofibric-d6 acid as an internal standard in human pharmacokinetic (PK) studies of fenofibric acid. This guide elucidates the scientific rationale, provides detailed experimental protocols, and adheres to the principles of scientific integrity and validation.

Introduction: The Significance of Pharmacokinetic Profiling for Fenofibric Acid

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent.[1][2] Its primary therapeutic action is to reduce levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] This lipid-modifying effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[3][6][7] Activation of PPARα leads to a cascade of events, including increased lipolysis, elimination of triglyceride-rich particles, and enhanced fatty acid oxidation.[6][7][8]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenofibric acid in the human body is paramount for optimizing dosing regimens, ensuring patient safety, and meeting regulatory requirements for drug development. Human pharmacokinetic studies are essential for determining key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[2] Accurate and precise quantification of fenofibric acid in biological matrices, typically human plasma, is the cornerstone of these studies.

The Critical Role of a Stable Isotope-Labeled Internal Standard: this compound

To achieve the highest level of accuracy and precision in bioanalytical quantification, especially with a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[9][10] For the analysis of fenofibric acid, its deuterated analog, this compound, serves as the ideal internal standard.

The Principle of Isotope Dilution Mass Spectrometry

The use of a SIL-IS is based on the principle of isotope dilution. A known and fixed concentration of the SIL-IS (this compound) is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the very beginning of the sample preparation process.[11]

The SIL-IS is chemically identical to the analyte (fenofibric acid) but has a different mass due to the replacement of six hydrogen atoms with deuterium.[12] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11]

Advantages of Using this compound

The primary advantage of using this compound is its ability to compensate for variability during sample processing and analysis.[10][13] Since it behaves nearly identically to the endogenous fenofibric acid during extraction, chromatography, and ionization, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[13] This ensures that the ratio of the analyte's response to the internal standard's response remains constant, leading to highly reliable and reproducible results.[10]

Key benefits include:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This compound co-elutes with fenofibric acid and experiences the same matrix effects, effectively normalizing the signal.[10][11]

  • Compensation for Extraction Inefficiencies: Incomplete or variable recovery during sample preparation is a common source of error. The use of a SIL-IS corrects for these inconsistencies.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the overall precision and accuracy of the bioanalytical method are significantly enhanced.[13]

Bioanalytical Method Development and Validation Protocol

A robust and reliable bioanalytical method is fundamental to any pharmacokinetic study. The following protocol outlines the key steps for the development and validation of an LC-MS/MS method for the quantification of fenofibric acid in human plasma using this compound as the internal standard. This protocol is designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18]

Materials and Reagents
  • Analytes: Fenofibric acid (reference standard), this compound (internal standard)

  • Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid or ammonium acetate (for mobile phase modification)

  • Extraction Solvents: Ethyl acetate or methyl tert-butyl ether (MTBE)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting fenofibric acid from plasma.[19][20]

Step-by-Step Protocol:

  • Thaw Samples: Thaw frozen human plasma samples and standards on ice to prevent degradation.

  • Aliquoting: In labeled polypropylene tubes, pipette 200 µL of plasma (calibration standards, QCs, or study samples).

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each tube, except for blank plasma samples.

  • Vortex: Briefly vortex the tubes to ensure thorough mixing.

  • Acidification (Optional but Recommended): Add 25 µL of 2% formic acid in water to each tube to acidify the plasma. This ensures that fenofibric acid is in its non-ionized form, which improves extraction efficiency into an organic solvent.

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Mixing: Cap the tubes and vortex for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex and Transfer: Vortex the tubes for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation thaw Thaw Plasma Samples aliquot Aliquot 200 µL Plasma thaw->aliquot spike_is Spike with this compound aliquot->spike_is vortex1 Vortex spike_is->vortex1 acidify Acidify (Optional) vortex1->acidify add_solvent Add 1 mL Ethyl Acetate acidify->add_solvent vortex2 Vortex for 5 min add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid from Human Plasma.

LC-MS/MS Instrumentation and Parameters

The following table provides typical LC-MS/MS parameters for the analysis of fenofibric acid. These may need to be optimized for specific instrumentation.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Fenofibric Acid: 317.1 > 230.9, This compound: 322.9 > 230.8[12]
Source Temperature 500°C
IonSpray Voltage -4500 V
Method Validation Parameters

A full validation of the bioanalytical method should be performed according to regulatory guidelines.[17] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A standard curve should be prepared with a minimum of six non-zero concentrations, covering the expected range of fenofibric acid in the study samples.

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision should be assessed at multiple quality control (QC) levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[15]

  • Matrix Effect: Assessment of the suppressive or enhancing effect of the biological matrix on the analyte's ionization.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of fenofibric acid in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

  • Dilution Integrity: To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank plasma and accurately quantified.

Table of Typical Method Validation Acceptance Criteria

Validation ParameterConcentration LevelsAcceptance Criteria
Calibration Curve LLOQ to ULOQr² ≥ 0.99
Intra-day Accuracy LLOQ, Low, Mid, High QCWithin ±15% of nominal (±20% for LLOQ)
Intra-day Precision LLOQ, Low, Mid, High QC≤15% CV (≤20% for LLOQ)
Inter-day Accuracy LLOQ, Low, Mid, High QCWithin ±15% of nominal (±20% for LLOQ)
Inter-day Precision LLOQ, Low, Mid, High QC≤15% CV (≤20% for LLOQ)
Stability (Freeze-Thaw) Low and High QCWithin ±15% of nominal
Stability (Bench-Top) Low and High QCWithin ±15% of nominal
Stability (Long-Term) Low and High QCWithin ±15% of nominal

Human Pharmacokinetic Study Protocol

The following is a generalized protocol for a single-dose, open-label, two-period crossover pharmacokinetic study of a fenofibrate formulation.

Study Design and Population
  • Study Population: Healthy adult male and/or female volunteers.

  • Inclusion/Exclusion Criteria: Subjects should be in good health as determined by a medical history, physical examination, and clinical laboratory tests.

  • Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.

Dosing and Sample Collection
  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.

  • Dosing: A single oral dose of the fenofibrate formulation is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing K2EDTA at pre-defined time points. A typical sampling schedule would be: pre-dose (0 hour), and at 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

Pharmacokinetic Study Workflow

G cluster_pk_study Pharmacokinetic Study Workflow screening Subject Screening & Consent dosing Drug Administration screening->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing analysis Bioanalysis using LC-MS/MS processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis reporting Final Study Report pk_analysis->reporting

Caption: Overview of a typical human pharmacokinetic study workflow.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of fenofibric acid in human plasma for pharmacokinetic studies. The protocols and methodologies outlined in this guide provide a robust framework for conducting high-quality bioanalysis that meets regulatory expectations. Adherence to these principles of scientific integrity and thorough method validation ensures the generation of reliable data, which is critical for the successful development and clinical application of fenofibrate formulations.

References

  • Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid?. [Link]

  • Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
  • Strafuss, K. F., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 367-372. [Link]

  • U.S. Food and Drug Administration. (n.d.). FIBRICOR® (fenofibric acid) Tablets for oral use. [Link]

  • Shah, I., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Analytical & Bioanalytical Techniques, S12:009. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]

  • Dasandi, B., et al. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. [Link]

  • Knopp, R. H. (1999). The biochemical pharmacology of fenofibrate. The American Journal of Cardiology, 83(9B), 50-59. [Link]

  • Anonymous. (n.d.). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV.
  • Patsnap Synapse. (2024). What is the mechanism of Fenofibrate?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kumar, A., et al. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Analytical Methods, 2(10), 1541-1549. [Link]

  • Maciej, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 119-125. [Link]

  • Anonymous. (2021). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Anonymous. (2003). Clinical pharmacokinetics of fenofibrate.
  • Lee, M., et al. (2022). Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease. Clinical Pharmacology in Drug Development, 11(10), 1185-1194. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • Shah, I., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. CORE.
  • Anonymous. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
  • Maciej, K., & Piotr, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 693-696. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

  • Maciej, K., & Piotr, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 111, 1-5. [Link]

Sources

Application Notes and Protocols for the Use of Fenofibric-d6 Acid in Bioequivalence and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the utilization of Fenofibric-d6 Acid as a stable isotope-labeled internal standard (SIL-IS) in bioequivalence (BE) and bioavailability (BA) studies of fenofibric acid. Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is paramount for pharmacokinetic analysis in these studies. This document delineates the scientific rationale for employing a SIL-IS, provides detailed, field-proven protocols for sample preparation, and outlines a complete, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols and methodologies described herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for Precision in Bioequivalence Assessment

Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active moiety, fenofibric acid.[1] As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, fenofibric acid plays a crucial role in regulating lipid metabolism, primarily by increasing the catabolism of triglyceride-rich particles.[2][3] To ensure the therapeutic interchangeability between a generic and a reference listed drug, regulatory agencies mandate bioequivalence studies. These studies are designed to demonstrate that the generic formulation results in a comparable rate and extent of absorption of the active ingredient.

The cornerstone of any successful BE study is a robust and reliable bioanalytical method for the quantification of the drug or its active metabolite in a biological matrix, typically plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.

The Critical Role of the Internal Standard

A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample processing and analysis. These variabilities can arise from inconsistencies in sample extraction, matrix effects, and fluctuations in instrument response.[4] To mitigate these variables and ensure the accuracy and precision of the quantitative data, an internal standard (IS) is incorporated into the analytical workflow.

The ideal internal standard is a compound that closely mimics the physicochemical properties of the analyte of interest. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, represents the pinnacle of internal standard selection. By incorporating stable isotopes (in this case, deuterium), the molecular weight of the internal standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical structure and chromatographic behavior remain virtually identical to the analyte. This co-elution and similar ionization efficiency allow the SIL-IS to effectively compensate for variations throughout the analytical process, leading to highly reliable and reproducible results.

Scientific Rationale: Why this compound is the Gold Standard

The use of this compound as an internal standard is predicated on fundamental principles of analytical chemistry and mass spectrometry. Its structural identity with fenofibric acid, barring the isotopic substitution, ensures that it experiences the same analytical journey as the analyte.

  • Co-elution: this compound will have a retention time that is nearly identical to that of fenofibric acid under reversed-phase chromatographic conditions. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.

  • Matrix Effect Compensation: The "matrix effect" refers to the suppression or enhancement of ionization of the analyte of interest by co-eluting endogenous components of the biological matrix.[5][6] As this compound co-elutes with fenofibric acid and has the same ionization properties, any matrix-induced changes in ionization efficiency will affect both compounds to a similar degree. The ratio of the analyte peak area to the internal standard peak area will, therefore, remain constant, correcting for this potential source of error.

  • Extraction Recovery Correction: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of variability. By adding a known amount of this compound to the sample at the beginning of the extraction process, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the analyte in the original sample, irrespective of the absolute recovery.

Bioanalytical Method Validation: A Regulatory Imperative

The validation of the bioanalytical method is a mandatory prerequisite for its use in regulatory submissions. The objective of method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use. The validation process should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA.[1][7][8][9]

The key validation parameters that must be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the quantification of fenofibric acid in human plasma using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of fenofibric acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

  • Fenofibric Acid Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

  • This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve Standards: Spike appropriate amounts of the fenofibric acid working standards into blank human plasma to prepare a calibration curve consisting of a blank (no analyte or IS), a zero standard (with IS but no analyte), and at least six non-zero concentration levels. A typical calibration range is 0.05 to 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol utilizes anion exchange SPE to isolate fenofibric acid from human plasma.

  • Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (10 µg/mL). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a suitable anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elution: Elute the fenofibric acid and this compound from the cartridge with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) is_add Add this compound IS (20 µL) plasma->is_add acidify Acidify with 2% Formic Acid is_add->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% NH4OH, Methanol) elute Elute with 2% Formic Acid in Methanol evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC-MS/MS recon->inject data Data Acquisition & Processing inject->data

Caption: Workflow for SPE-based extraction of fenofibric acid.

UPLC-MS/MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.

ParameterRecommended Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 60% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification of fenofibric acid and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Fenofibric Acid317.1230.90.13015
This compound323.1231.90.13015

Note: The product ion for this compound may also be monitored at m/z 230.8 depending on the specific fragmentation pattern observed on the instrument.[3]

Logical Relationship of Key Validation Parameters

G cluster_method Bioanalytical Method cluster_study Bioequivalence Study Selectivity Selectivity Reliable_Data Reliable Pharmacokinetic Data Selectivity->Reliable_Data Accuracy Accuracy Accuracy->Reliable_Data Precision Precision Precision->Reliable_Data LLOQ LLOQ LLOQ->Reliable_Data Stability Stability Stability->Reliable_Data Regulatory_Approval Regulatory Approval Reliable_Data->Regulatory_Approval

Caption: Interdependence of validation parameters for regulatory success.

Data Analysis and Acceptance Criteria

The concentration of fenofibric acid in the QC and unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is typically generated using a weighted (1/x or 1/x²) linear regression.

For a bioanalytical method to be considered valid, the results must meet the acceptance criteria defined by regulatory guidelines. A summary of these criteria is provided in the table below.

Validation ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of the non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ).
Accuracy The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) at each QC level should not exceed 15% (20% at the LLOQ).
Selectivity No significant interfering peaks should be observed at the retention time of the analyte and IS in at least six different sources of blank matrix.
Matrix Effect The CV of the IS-normalized matrix factor should not be greater than 15% in at least six different sources of blank matrix.
Stability The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides the necessary analytical rigor for the accurate and precise quantification of fenofibric acid in biological matrices. The detailed protocols and UPLC-MS/MS method presented in this application note, when fully validated according to regulatory guidelines, will enable researchers and drug development professionals to generate high-quality data for bioequivalence and bioavailability studies. Adherence to these scientifically sound principles and methodologies is essential for ensuring the safety and efficacy of generic pharmaceutical products.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Dasandi, B., & Shah, S. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922–928. [Link]

  • Arafat, T., Arafat, B., Abu Awwad, A., & Schmitz, O. J. (2014). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Chromatographia, 77(1-2), 125–134. [Link]

  • Straka, R. J., Burkhardt, R. T., & Fisher, J. E. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 220–226. [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(12), 1897-1903. [Link]

  • Urjasz, H., Propisnova, V., Cielecka-Piontek, J., & Zalewski, P. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gole, D. J., & Shah, S. A. (2010). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. E-Journal of Chemistry, 7(4), 1319-1326. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Gu, Y., Wang, G., Sun, J., Jia, Y., Zheng, Y., & Sun, C. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects in. Acta Chromatographica, 33(4), 316-322. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Patsnap. (2024). What is the mechanism of Fenofibric acid?[Link]

  • Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Arafat, T., Arafat, B., Abu Awwad, A., & Schmitz, O. (2014). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Chromatographia, 77(1-2), 125-134. [Link]

  • Wang, L., et al. (2012). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 42(11), 1123-1133. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Gu, N., et al. (2010). Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials. Clinical Therapeutics, 32(10), 1743-1753. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • FDA CDER Small Business and Industry Assistance (SBIA). (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • BioPharma Services Inc. (2021, May 4). New FDA Guidance For Bioequivalence Drug Development. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • U.S. Food and Drug Administration. (2001). Statistical Approaches to Establishing Bioequivalence. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Lambda Therapeutic Research. (2024, April 3). Ensuring Data Integrity: FDA's Draft Guidance on In Vivo Bioavailability and Bioequivalence Studies. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

Sources

Application Notes and Protocols for Mass Spectrometry: Sample Preparation Using Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accuracy and reliability of quantitative bioanalysis are paramount. The journey of a drug molecule from administration to its site of action and subsequent metabolism is a complex narrative that we, as scientists, strive to decipher. Mass spectrometry, with its unparalleled sensitivity and selectivity, has emerged as the gold standard for this purpose. However, the integrity of the data generated is fundamentally reliant on the meticulousness of the sample preparation process. This document serves as a comprehensive guide to the preparation of biological samples for the quantification of fenofibric acid, the active metabolite of the lipid-lowering agent fenofibrate, using its stable isotope-labeled internal standard, Fenofibric-d6 Acid.

Our philosophy extends beyond the mere provision of protocols. We aim to instill a deeper understanding of the underlying principles, empowering researchers to not only execute these methods flawlessly but also to adapt and troubleshoot them effectively. By embracing the tenets of scientific integrity—Expertise, Authoritativeness, and Trustworthiness (E-A-T)—we present this guide as a self-validating system for robust and reproducible bioanalytical results.

The Critical Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern quantitative mass spectrometry. This compound, being chemically identical to the analyte of interest, fenofibric acid, but with a distinct mass due to the incorporation of six deuterium atoms, is the ideal co-pilot for our analytical journey.[1][2]

Why is a deuterated internal standard the gold standard?

  • Co-elution and Identical Physicochemical Behavior: this compound exhibits nearly identical chromatographic retention times and extraction efficiencies to fenofibric acid.[3] This ensures that any variability encountered during sample processing, such as incomplete extraction, and potential matrix effects in the mass spectrometer's ion source, affects both the analyte and the internal standard to the same degree.[3][4]

  • Correction for Matrix Effects: Biological matrices like plasma and serum are complex mixtures of proteins, lipids, salts, and other endogenous components. These can interfere with the ionization of the analyte, leading to ion suppression or enhancement, which can significantly impact the accuracy of quantification.[5][6] By tracking the signal of the co-eluting this compound, we can effectively normalize the analyte's signal, thereby mitigating the impact of these matrix effects.[3][4]

  • Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly enhances the precision and accuracy of the analytical method, a critical requirement for regulatory submissions and clinical studies.[1]

Understanding the Analyte: Physicochemical Properties of Fenofibric Acid

A thorough understanding of the analyte's properties is fundamental to developing a robust sample preparation strategy. Fenofibric acid is a weak acid with the following key characteristics:

PropertyValueImplication for Sample Preparation
pKa ~4.0[7][8]The acidity of the sample can be adjusted to control the ionization state of fenofibric acid, influencing its solubility and extractability.
LogP (Octanol-Water Partition Coefficient) ~3.85[7][8]Indicates that fenofibric acid is a relatively lipophilic compound, making it suitable for extraction into organic solvents.
Solubility Poorly soluble in water at acidic pH, with increased solubility at higher pH.[7][8][9]This property is leveraged in both liquid-liquid and solid-phase extraction methods.

These properties dictate that for efficient extraction, we need to manipulate the sample's pH to ensure fenofibric acid is in its non-ionized, more lipophilic state, facilitating its transfer from the aqueous biological matrix into an organic solvent or its retention on a non-polar solid-phase extraction sorbent.

Sample Preparation Methodologies: A Comparative Overview and Protocols

The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness, recovery, throughput, and cost. We will explore three commonly employed and validated methods for the extraction of fenofibric acid from plasma/serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma or serum sample.[10][11][12][13] It is particularly well-suited for high-throughput screening and early-stage drug discovery studies where speed is of the essence.

The Principle: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around the proteins, leading to their denaturation and precipitation out of the solution.[14] The analyte, being soluble in the resulting supernatant, can then be directly analyzed or further processed.

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Protocol Start Plasma/Serum Sample Add_IS Add this compound Working Solution Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A typical workflow for sample preparation using protein precipitation.

Detailed Protocol for Protein Precipitation:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common starting point and effectively precipitates the majority of plasma proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Expert Insights:

  • Choice of Solvent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner sample.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can help to minimize enzymatic degradation of the analyte.

  • Self-Validation: The precision and accuracy of quality control (QC) samples prepared using this method, as dictated by regulatory guidelines, will validate its suitability.[15][16]

Liquid-Liquid Extraction (LLE): The Classic Cleanup

Liquid-liquid extraction is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[17][18][19][20] LLE generally provides a cleaner extract than PPT, reducing the risk of matrix effects.

The Principle: Based on the physicochemical properties of fenofibric acid (pKa ~4.0 and LogP ~3.85), we can optimize the extraction.[7][8] By acidifying the plasma sample to a pH below the pKa of fenofibric acid (e.g., pH 2-3), we ensure that it is predominantly in its non-ionized, more lipophilic form. This significantly increases its partitioning into a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

Workflow Diagram:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Start Plasma/Serum Sample Add_IS Add this compound Working Solution Start->Add_IS Acidify Acidify Sample (e.g., with Formic Acid) Add_IS->Acidify Add_Solvent Add Immiscible Organic Solvent Acidify->Add_Solvent Vortex Vortex Mix to Partition Analyte Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Organic_Phase Transfer Organic Phase Centrifuge->Organic_Phase Evaporate Evaporate to Dryness Organic_Phase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A standard workflow for liquid-liquid extraction.

Detailed Protocol for Liquid-Liquid Extraction:

  • Sample Aliquoting and IS Spiking: In a suitable tube, combine 100 µL of plasma/serum with 10 µL of this compound working solution.

  • Acidification: Add 20 µL of 1% formic acid in water to adjust the sample pH to below the pKa of fenofibric acid.

  • Addition of Extraction Solvent: Add 500 µL of ethyl acetate.

  • Extraction: Vortex the mixture for 2 minutes to ensure efficient partitioning of the analyte and internal standard into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Expert Insights:

  • Solvent Selection: The choice of organic solvent is critical. Ethyl acetate and MTBE are common choices due to their ability to efficiently extract a wide range of acidic and neutral drugs.

  • pH Adjustment: Precise control of the sample pH is crucial for reproducible extraction efficiency.

  • Emulsion Formation: Vigorous vortexing can sometimes lead to the formation of emulsions. If this occurs, a longer centrifugation time or the addition of a small amount of salt may be necessary to break the emulsion.

Solid-Phase Extraction (SPE): The Pinnacle of Selectivity

Solid-phase extraction offers the highest degree of sample cleanup and selectivity among the three methods.[21][22][23][24] It is particularly advantageous for complex matrices or when very low limits of quantification are required.

The Principle: SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to pass through.[23] For fenofibric acid, a reversed-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode anion exchange) sorbent can be used. The process involves four key steps: conditioning, loading, washing, and eluting.

Workflow Diagram:

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Condition 1. Condition Sorbent (e.g., Methanol, Water) Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute Analyte and IS with Organic Solvent Wash->Elute Process Evaporate and Reconstitute Elute->Process Analyze Inject into LC-MS/MS Process->Analyze

Caption: The four-step process of solid-phase extraction.

Detailed Protocol for Solid-Phase Extraction (Reversed-Phase):

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of this compound working solution and 100 µL of 2% phosphoric acid in water. This acidification step ensures that fenofibric acid is in its non-ionized form, promoting its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry out between steps.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the fenofibric acid and this compound from the sorbent with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Expert Insights:

  • Sorbent Choice: The selection of the SPE sorbent is critical and should be optimized during method development. For acidic compounds like fenofibric acid, mixed-mode anion exchange sorbents can offer enhanced selectivity.

  • Method Development: The composition of the wash and elution solvents should be carefully optimized to ensure maximum recovery of the analyte and efficient removal of interferences.

  • Automation: SPE is readily amenable to automation using 96-well plate formats, significantly increasing sample throughput.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust sample preparation protocol is only as good as its validation. All methods developed must be rigorously validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][25][26][27][28]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[25]
Precision The closeness of repeated measurements. Expressed as the coefficient of variation (CV).CV ≤ 15% (≤ 20% at the LLOQ).[25]
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible, although 100% recovery is not required.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentrations should be within ±15% of the nominal concentration.

By systematically evaluating these parameters, we can establish a self-validating system that ensures the generation of high-quality, reliable, and defensible data.

Conclusion: A Foundation for Excellence in Bioanalysis

The successful quantification of fenofibric acid in biological matrices is a multi-faceted endeavor that hinges on a well-designed and validated sample preparation strategy. The use of this compound as an internal standard is indispensable for achieving the level of precision and accuracy required in regulated bioanalysis. By understanding the physicochemical properties of the analyte and the principles behind different extraction techniques, researchers can select and optimize the most appropriate method for their specific needs. Whether employing the speed of protein precipitation, the classic cleanup of liquid-liquid extraction, or the superior selectivity of solid-phase extraction, the protocols and insights provided in this guide serve as a robust foundation for generating high-quality data that can withstand the rigors of scientific and regulatory scrutiny.

References

  • U.S. National Library of Medicine. (n.d.). Fenofibric Acid. PubChem. Retrieved from [Link]

  • Fahmy, O. A., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 12(9), 835. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Retrieved from [Link]

  • Fahmy, O. A., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 12(9), 835. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hawach Scientific. (2026). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). The Ins and Outs of Protein Concentration – Protein Precipitation. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Future Science. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove matrix effect in LC-MS/MS?. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Fenofibric Acid and its d6-Isotopologue in Human Plasma using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of fenofibric acid and its stable isotope-labeled internal standard, fenofibric acid-d6, in human plasma. Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate, and its accurate measurement is crucial for pharmacokinetic and bioequivalence studies.[1][2] The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3] This method is designed for high-throughput analysis, featuring a simple protein precipitation extraction and a rapid chromatographic runtime, making it ideal for drug development and clinical research settings. All procedures are in accordance with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Introduction: The Rationale for Isotope Dilution UHPLC-MS/MS

Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1] This active metabolite is responsible for the drug's therapeutic effects on lipid metabolism. Consequently, the quantitative analysis of fenofibric acid in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies submitted for regulatory approval.

The "gold standard" for such quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its inherent selectivity and sensitivity. To achieve the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed. In this method, fenofibric acid-d6, a deuterated isotopologue of the analyte, serves as the ideal internal standard.[3][8] The six deuterium atoms render it chemically identical to fenofibric acid in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and co-ionization allow for the correction of any analyte loss during sample preparation and instrumental analysis, thereby ensuring the integrity of the quantitative data.

This application note provides a comprehensive, step-by-step protocol for the separation and quantification of fenofibric acid and fenofibric acid-d6, grounded in established bioanalytical principles.

Physicochemical Properties of Analytes

A fundamental understanding of the physicochemical properties of both the analyte and its internal standard is paramount for rational method development.

PropertyFenofibric AcidFenofibric Acid-d6Rationale for Chromatographic Design
Chemical Name 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid2-(4-(4-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[8]The acidic nature (propanoic acid moiety) dictates that pH of the mobile phase will significantly impact retention on a reversed-phase column.
Molecular Formula C₁₇H₁₅ClO₄[9]C₁₇H₉D₆ClO₄[2]The increased mass of the d6 isotopologue allows for distinct detection by the mass spectrometer.
Molecular Weight ~318.7 g/mol [9]~324.8 g/mol [10]The mass difference is critical for setting up the MRM transitions in the MS/MS detector.
pKa ~3.5 - 4.5 (estimated)~3.5 - 4.5 (estimated)To ensure sufficient retention on a C18 column, the mobile phase pH should be maintained below the pKa to keep the carboxylic acid group protonated and less polar.
logP ~4.0 (estimated)~4.0 (estimated)The high logP value indicates significant hydrophobicity, making reversed-phase chromatography the ideal separation mode.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the inclusion of quality control (QC) samples at multiple concentrations within each analytical run provides real-time verification of the method's performance.

Materials and Reagents
  • Fenofibric Acid (Reference Standard, purity ≥99%)

  • Fenofibric Acid-d6 (Internal Standard, isotopic purity ≥98%)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (with K₂EDTA as anticoagulant)

Instrumentation
  • UHPLC System (e.g., Waters Acquity UPLC, Shimadzu Nexera)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)[11]

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibric acid and fenofibric acid-d6 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the fenofibric acid primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the fenofibric acid-d6 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The choice of protein precipitation is deliberate for its speed and efficiency, which are critical for high-throughput analysis.

  • Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile serves as the precipitating agent.

  • Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

The following conditions have been optimized for the rapid and efficient separation of fenofibric acid and its d6-isotopologue.

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmThe sub-2 µm particle size of the column allows for high-resolution separation at a faster flow rate, reducing the run time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the protonation of the carboxylic acid group on fenofibric acid, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent that provides efficient elution of the hydrophobic analyte.
Gradient 40% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 40% B and equilibrate for 1 minA gradient elution is employed to ensure a sharp peak shape and to elute any late-eluting matrix components.
Flow Rate 0.4 mL/minA higher flow rate is possible due to the use of a UHPLC system, which significantly shortens the analysis time.
Column Temperature 40°CElevated temperature reduces the mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for the high sensitivity of the MS/MS detector.

Table 2: Mass Spectrometry Conditions

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid moiety of fenofibric acid is readily deprotonated in the negative ion mode, leading to a strong [M-H]⁻ signal.
MRM Transitions Fenofibric Acid: m/z 317.2 → 230.7Fenofibric Acid-d6: m/z 323.2 → 236.7These transitions are selected for their specificity and high abundance, ensuring sensitive and selective detection.
Collision Energy Optimized for each transitionThe collision energy is optimized to achieve the most stable and abundant fragment ion for quantification.
Source Temperature 500°CHigh temperature aids in the desolvation of the analyte ions, improving signal intensity.

Method Validation and Expected Results

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][7] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Calibration Range N/A1 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (at LLOQ, LQC, MQC, HQC) ≤15% CV (≤20% at LLOQ)< 8% CV
Matrix Effect CV ≤15%< 10%
Recovery Consistent and reproducible> 85%
Stability (Freeze-thaw, short-term, long-term) ±15% of nominalStable

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is Internal Standard (Fenofibric Acid-d6) in Acetonitrile (150 µL) vortex Vortex (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Fenofibric Acid calibration->quantification

Caption: Workflow for the UHPLC-MS/MS analysis of fenofibric acid.

Logical Relationship of Method Validation

G cluster_validation_params Validation Parameters Method Development Method Development Full Validation Full Validation Method Development->Full Validation Routine Sample Analysis Routine Sample Analysis Full Validation->Routine Sample Analysis Selectivity Selectivity Full Validation->Selectivity Accuracy Accuracy Full Validation->Accuracy Precision Precision Full Validation->Precision Linearity Linearity Full Validation->Linearity LLOQ LLOQ Full Validation->LLOQ Recovery Recovery Full Validation->Recovery Matrix Effect Matrix Effect Full Validation->Matrix Effect Stability Stability Full Validation->Stability

Caption: Interrelation of method development, validation, and analysis.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of fenofibric acid in human plasma. The use of its deuterated isotopologue, fenofibric acid-d6, as an internal standard ensures the highest level of data integrity. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput bioanalysis in support of clinical and preclinical studies. This method has been rigorously validated and is demonstrated to be accurate, precise, and robust, meeting the stringent requirements of regulatory agencies.

References

  • Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 79-84. Available at: [Link]

  • Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 334-343. Available at: [Link]

  • Al-Rawithi, S., et al. (2010). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. E-Journal of Chemistry, 7(1), 25-36. Available at: [Link]

  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 223-228. Available at: [Link]

  • Zarghi, A., et al. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 964-968. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Available at: [Link]

  • Volk, D. M., & St-Pierre, M. V. (1998). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 314-318. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(1), 27-35. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]

  • SynZeal. (n.d.). Fenofibric Acid D6. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fenofibric-d6 Acid. PubChem Compound Database. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

Sources

The Critical Role of Fenofibric-d6 Acid in Advancing Drug Metabolism Studies: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Fenofibric Acid and Its Metabolic Significance

Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent of the fibrate class.[1] It is primarily used to treat hypertriglyceridemia and mixed dyslipidemia.[2] Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid, which is responsible for the drug's therapeutic effects. The primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This activation leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma.

The metabolic fate of fenofibric acid is a critical area of study in drug development and clinical pharmacology. Understanding its biotransformation is essential for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring patient safety. The primary metabolic pathways for fenofibric acid in humans are glucuronidation to form fenofibryl glucuronide and, to a lesser extent, reduction of its carbonyl group to a benzhydrol metabolite, which is also subsequently conjugated with glucuronic acid.[1][3][4]

Accurate quantification of fenofibric acid in biological matrices, such as plasma, is paramount for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. A key element in developing a robust and reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). This guide focuses on the application and detailed protocols for using Fenofibric-d6 Acid, a deuterated analog of fenofibric acid, as an internal standard in drug metabolism studies.

The Rationale for Using this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. The IS is used to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects. An ideal IS should have physicochemical properties very similar to the analyte of interest. This is where stable isotope-labeled internal standards, like this compound, offer a significant advantage.

This compound is structurally identical to fenofibric acid, with the exception that six hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled fenofibric acid by the mass spectrometer, while its chemical and physical behavior during sample preparation and chromatographic separation is nearly identical. This co-elution and similar ionization efficiency are crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays. The use of a deuterated internal standard is a widely accepted practice and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Metabolic Pathway of Fenofibrate

The biotransformation of fenofibrate is a multi-step process that primarily occurs in the liver. The following diagram illustrates the key metabolic steps leading to the formation and subsequent conjugation of fenofibric acid.

Fenofibrate Metabolism Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis (Esterases) Reduced_Fenofibric_Acid Reduced Fenofibric Acid (Metabolite) Fenofibric_Acid->Reduced_Fenofibric_Acid Carbonyl Reduction (CBR1, AKRs) Fenofibryl_Glucuronide Fenofibryl Glucuronide (Conjugate) Fenofibric_Acid->Fenofibryl_Glucuronide Glucuronidation (UGTs) Reduced_Fenofibric_Acid_Glucuronide Reduced Fenofibric Acid Glucuronide (Conjugate) Reduced_Fenofibric_Acid->Reduced_Fenofibric_Acid_Glucuronide Glucuronidation (UGTs)

Caption: Metabolic pathway of fenofibrate to fenofibric acid and its major conjugates.

Experimental Workflow for Quantification of Fenofibric Acid in Human Plasma

The following diagram outlines a typical workflow for the analysis of fenofibric acid in human plasma samples using this compound as an internal standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound (IS) Plasma_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Fenofibric Acid Calibration->Quantification

Caption: A typical bioanalytical workflow for fenofibric acid quantification.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Fenofibric Acid and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up the volume to the mark.

  • These stock solutions should be stored at 2-8°C when not in use.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions of Fenofibric Acid by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Prepare a working internal standard solution of this compound by diluting its stock solution with the same diluent to a final concentration of, for example, 1 µg/mL.

1.3. Calibration Curve (CC) and Quality Control (QC) Samples:

  • Prepare CC samples by spiking appropriate amounts of the Fenofibric Acid working solutions into drug-free human plasma to achieve a concentration range of, for example, 0.150 µg/mL to 20.383 µg/mL.[5]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma in the same manner as the CC samples.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is based on the use of a polymer-based, hydrophilic-lipophilic balanced SPE cartridge.[5]

2.1. Cartridge Conditioning:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

2.2. Sample Loading:

  • To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of the this compound working internal standard solution.

  • Vortex the sample for 30 seconds.

  • Load the entire mixture onto the conditioned SPE cartridge.

2.3. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

2.4. Elution:

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

2.5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Note: To minimize the potential for back-conversion of the fenofibric acid glucuronide metabolite to fenofibric acid, it is recommended to process samples in an ice-cold water bath and under low light conditions.[5]

Protocol 3: LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

3.2. Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Fenofibric Acid: m/z 317.1 → 230.9 This compound: m/z 322.9 → 230.8[5]
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temp. Optimized for the specific instrument (e.g., 500°C)
Gas Flows Optimized for the specific instrument
Collision Energy Optimized for each transition

Method Validation and Data Analysis

A comprehensive validation of the bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 1: Representative Method Validation Data

Validation ParameterAcceptance Criteria (FDA)Typical Performance Data
Linearity (r²) ≥ 0.99> 0.998
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 2.5%[5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 2.5%[5]
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Within ± 2.8%[5]
Recovery Consistent and reproducible73.8–75.4% for Fenofibric Acid; 85.9% for IS[5]

Table 2: Stability of Fenofibric Acid in Human Plasma

Stability TestConditionStability (% Bias from Nominal)
Bench-top Stability 6 hours at room temperature-6.2% to 10.2%[6]
Autosampler Stability 24 hours at 15°C-6.2% to 10.2%[6]
Freeze-Thaw Stability 3 cycles from -70°C to room temperature-6.2% to 10.2%[6]
Long-term Stability 74 days at -70°C-6.2% to 10.2%[6]

Conclusion

The use of this compound as an internal standard is integral to the development of robust, reliable, and accurate LC-MS/MS methods for the quantification of fenofibric acid in biological matrices. Its chemical and physical similarity to the unlabeled analyte ensures effective compensation for analytical variability, leading to high-quality data that can confidently be used in drug metabolism, pharmacokinetic, and clinical studies. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development to establish and validate a high-performance bioanalytical method for fenofibric acid.

References

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. Available from: [Link]

  • Satla, S., et al. (2012). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Analytical Methods, 4(5), 1353-1360. Available from: [Link]

  • Davidson, M. H. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular Health and Risk Management, 5, 697-706. Available from: [Link]

  • ResearchGate. (n.d.). FREEZE THAW STABILITY OF FENOFIBRIC ACID Back Calculated Concentrations for CC Standards of Fenofibric acid. Available from: [Link]

  • Guivarc'h, P. M., et al. (1998). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 195-202. Available from: [Link]

  • Weil, A., Caldwell, J., & Strolin-Benedetti, M. (1990). The biochemical pharmacology of fenofibrate. Journal of Pharmacy and Pharmacology, 42(10), 665-674. Available from: [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 3(12), 856-866. Available from: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available from: [Link]

  • Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(3), 127-134. Available from: [Link]

  • PathWhiz. (n.d.). Fenofibrate Metabolism Pathway. Available from: [Link]

  • Forensic Toxicology Laboratory, RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6527. Available from: [Link]

  • Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 62(15), 35J-42J. Available from: [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 3(12), 856-866. Available from: [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]

  • Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(3), 127-134. Available from: [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. Available from: [Link]

  • Wagner, M. A., et al. (2020). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 10(12), 498. Available from: [Link]

Sources

Application Note: Quantitative Bioanalysis of Fenofibric Acid using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Fenofibric Acid Quantification

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a widely prescribed lipid-regulating agent of the fibrate class. It exerts its therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα), which leads to reduced triglycerides and very-low-density lipoprotein (VLDL) levels, and a modest increase in high-density lipoprotein (HDL) cholesterol. Given that fenofibrate is rapidly and extensively hydrolyzed to fenofibric acid in vivo, pharmacokinetic and bioequivalence studies rely on the accurate quantification of this active moiety in biological matrices such as plasma.[1]

This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of fenofibric acid in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Fenofibric-d6 acid, to ensure the highest degree of accuracy and precision, in line with regulatory expectations for bioanalytical method validation.[2][3][4][5][6][7][8]

The Principle of Multiple Reaction Monitoring (MRM) for Selective Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1][9] The technique's power lies in the use of Multiple Reaction Monitoring (MRM), a highly specific mode of mass analysis.

In an MRM experiment, the first quadrupole of a tandem mass spectrometer is set to isolate a specific precursor ion (also known as the parent ion), which corresponds to the molecular weight of the analyte of interest. This isolated precursor ion is then fragmented in a collision cell. The second quadrupole is then set to monitor for a specific, characteristic fragment ion (or product ion). The combination of a specific precursor ion and a specific product ion creates a highly selective "transition" that minimizes interference from other compounds in the complex biological matrix.

For this assay, we will monitor specific transitions for both fenofibric acid and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[10][11]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the quantitative analysis of fenofibric acid in plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification p1 Plasma Sample Thawing & Vortexing p2 Addition of this compound (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection onto UPLC System p5->a1 Injection a2 Chromatographic Separation on C18 Column a1->a2 a3 Electrospray Ionization (ESI) - Negative Mode a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration for Analyte & IS a4->d1 Raw Data d2 Calculation of Peak Area Ratios d1->d2 d3 Generation of Calibration Curve d2->d3 d4 Quantification of Unknown Samples d3->d4

Caption: High-level workflow for fenofibric acid bioanalysis.

Materials and Reagents

  • Reference Standards: Fenofibric acid, this compound[10][11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant

  • Supplies: Microcentrifuge tubes, analytical balance, volumetric flasks, pipettes

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of fenofibric acid and this compound reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. The concentration range should be selected to cover the expected clinical concentrations, for example, 50-6000 ng/mL.[12]

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile/water to a final concentration of approximately 500 ng/mL. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fenofibric acid from plasma.[13]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 25 µL of the IS working solution to every tube except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters have been shown to provide excellent chromatographic separation and sensitive detection. These should be considered as a starting point and optimized for the specific instrumentation being used.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[12]
Column Temperature 45°C[12]
Mobile Phase A Water with 0.1% Formic Acid[12]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[12]
Flow Rate 0.3 mL/min[12][14]
Injection Volume 3 µL[12]
Gradient A linear gradient is typically used. For example: Start at 50% B, ramp to 95% B over 2 minutes, hold, and then return to initial conditions for re-equilibration.[12]
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer[12]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[9][15]
Capillary Voltage 3-4 kV[9][12]
Source Temperature 150°C[12]
Desolvation Temperature 500°C[12]
Desolvation Gas Flow 1000 L/h (Nitrogen)[12]
MRM Transitions and Mass Spectrometer Settings

The selection of appropriate precursor and product ions is paramount for the specificity of the assay. Fenofibric acid readily deprotonates to form the [M-H]⁻ precursor ion in negative ESI mode. Collision-induced dissociation (CID) results in a characteristic fragmentation pattern.

G cluster_fenofibric_acid Fenofibric Acid Fragmentation FA_Struct Frag_Struct FA_Struct->Frag_Struct CID FA_Label Fenofibric Acid [M-H]⁻ = m/z 317.1 Frag_Label Product Ion m/z 230.9

Caption: Proposed fragmentation of Fenofibric Acid in negative ESI mode.

The most abundant and stable MRM transitions are summarized below. It is crucial to optimize cone voltage and collision energy for the specific mass spectrometer being used to maximize signal intensity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Fenofibric acid 317.1[14]230.9[14]0.054[12]20[12]16[12]
This compound 322.9[14]230.8[14]0.0542016

Note: While some literature reports transitions in positive mode[12][13], negative mode is frequently cited and often provides excellent sensitivity for acidic compounds.[9][14][15] The exact m/z values may vary slightly (e.g., 316.9 vs 317.1) depending on instrument calibration and resolution.[9][14]

Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Fenofibric acid / this compound) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically appropriate. The correlation coefficient (r²) should be ≥ 0.99.[9]

  • Quantification: Determine the concentration of fenofibric acid in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The validation of the method must adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[2][3][4] This includes assessments of linearity, accuracy, precision, selectivity, recovery, and stability. For instance, the precision (%CV) and accuracy (%bias) for QC samples should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The mandatory inclusion of a stable isotope-labeled internal standard corrects for variability during sample processing. The use of multiple levels of quality control samples (low, medium, and high concentrations) within each analytical run ensures the accuracy and precision of the data. Furthermore, adherence to established regulatory guidelines for bioanalytical method validation provides a rigorous framework for demonstrating that the method is fit for its intended purpose.[2][3][7]

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of fenofibric acid in human plasma. By leveraging a deuterated internal standard and adhering to rigorous validation principles, this method is well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical trials.

References

  • Jain, D., et al. (2012). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. Analytical Methods. Available at: [Link]

  • Patel, D. P., et al. (2021). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. Available at: [Link]

  • Pilli, N. R., et al. (2011). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid. Semantic Scholar. Available at: [Link]

  • Ravi, J., et al. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. PubMed. Available at: [Link]

  • Pilli, N. R., et al. (2011). Full-scan mass spectra of fenofibric acid. ResearchGate. Available at: [Link]

  • Urjasz, H., et al. (2025).
  • Wei, L., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. AKJournals. Available at: [Link]

  • Scribd. (n.d.). LC-MS Method-Fenofibric Acid. Available at: [Link]

  • Ceccato, A., et al. (2001). Determination of Fenofibric Acid in Human Plasma Using Automated Solid-Phase Extraction Coupled to Liquid Chromatography.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Talele, S. G., & Chordia, N. (2018). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Journal of Applied Pharmaceutical Science.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (superseded). Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Mulgund, S.V., et al. (2015).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. PubMed. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025).
  • European Bioanalysis Forum. (2012).
  • American Society for Clinical Pharmacology & Therapeutics. (2022).
  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Bioanalytical Method Report.
  • Saikiran, V., et al. (2015). Bioanalytical method development and validation of fenofibrate.

Sources

Troubleshooting & Optimization

Navigating the Nuances of Fenofibric-d6 Acid Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenofibric-d6 Acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in bioanalytical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the stability and reliability of your experimental data. This resource is structured to anticipate and address the common challenges encountered during the handling, storage, and analysis of this crucial reagent.

Understanding this compound: Beyond the Basics

Fenofibric acid is the active metabolite of the prodrug fenofibrate. In quantitative bioanalysis, a stable isotope-labeled version, such as this compound, is the gold standard for an internal standard (IS). Its utility hinges on the assumption that it behaves identically to the analyte of interest (fenofibric acid) during sample preparation and analysis, thus accurately correcting for any variability. However, maintaining the stability of this compound in solvents and biological matrices like plasma is paramount for the integrity of your results.

Instability of an internal standard can lead to significant analytical errors, including inaccurate quantification and poor method precision. This guide will walk you through the critical aspects of this compound stability, from preparing stock solutions to long-term storage of plasma samples, and provide troubleshooting strategies for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for fenofibric acid and its deuterated analog?

The primary chemical instability of fenofibric acid is related to its parent prodrug, fenofibrate. Fenofibrate is an ester that undergoes hydrolysis to form fenofibric acid.[1][2][3] This reaction is accelerated in alkaline conditions.[1] While fenofibric acid itself is a carboxylic acid and generally more stable, it's crucial to be aware of potential back-conversion from its glucuronide metabolite, especially during sample processing.[4] For this compound, the degradation pathways are expected to be identical to the unlabeled form as the deuterium labeling on the methylpropanoic acid group does not typically influence the reactivity of the core molecule under standard bioanalytical conditions.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Methanol and acetonitrile are commonly used solvents for preparing stock solutions of fenofibric acid and its analogs.[1] A product information sheet for fenofibric acid indicates solubility in ethanol, DMSO, and dimethylformamide as well.[5] The choice of solvent should be compatible with your analytical method (e.g., LC-MS/MS) and ensure the long-term stability of the standard.

Q3: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored in tightly sealed vials at low temperatures. A supplier of this compound recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]

Q4: Is there a risk of isotopic exchange with this compound?

While stable isotope-labeled internal standards are generally robust, the possibility of hydrogen-deuterium exchange exists, particularly for deuterons on heteroatoms (like -OH or -NH) or those activated by adjacent functional groups. The deuterium atoms in this compound are on methyl groups, which are generally not prone to exchange under typical analytical conditions. However, it is good practice to avoid exposing deuterated standards to strongly acidic or basic conditions for prolonged periods.[7]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response in Plasma Samples

Symptoms:

  • High variability in the peak area of this compound across a batch of samples.

  • Drifting internal standard response during the analytical run.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Degradation during Sample Preparation Prolonged exposure of plasma samples to ambient temperatures can lead to enzymatic degradation.1. Keep plasma samples on ice or in a cooled autosampler during preparation. 2. Minimize the time between sample thawing, processing, and injection.
Inconsistent Extraction Recovery The efficiency of protein precipitation or liquid-liquid extraction can vary between samples, affecting the recovery of the internal standard.1. Ensure consistent and thorough vortexing after adding the precipitation solvent. 2. Optimize the extraction procedure and ensure pH control if using liquid-liquid extraction.
Matrix Effects Co-eluting endogenous components in plasma can suppress or enhance the ionization of this compound in the mass spectrometer source.[8][9][10][11]1. Optimize chromatographic separation to move the this compound peak away from areas of significant matrix effects. 2. Evaluate different sample cleanup techniques (e.g., solid-phase extraction) to remove interfering matrix components.
Adsorption to Labware Fenofibric acid is a lipophilic compound and may adsorb to plastic surfaces, especially at low concentrations.1. Use silanized glassware or low-adsorption polypropylene tubes and plates. 2. Include a small percentage of organic solvent in the reconstitution solution to prevent adsorption.
Issue 2: Gradual Decrease in Stock Solution Concentration Over Time

Symptoms:

  • A downward trend in the response of quality control (QC) samples prepared from an older stock solution.

  • Failure to meet acceptance criteria for accuracy and precision in analytical runs.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, thereby concentrating the stock solution initially, followed by potential degradation.1. Use high-quality vials with tight-fitting caps (e.g., PTFE-lined). 2. Parafilm the caps for long-term storage. 3. Store at recommended low temperatures to minimize evaporation.
Chemical Degradation Although generally stable in organic solvents, prolonged storage at inappropriate temperatures or exposure to light can cause degradation.1. Store stock solutions at -20°C or -80°C as recommended.[6] 2. Protect from light by using amber vials or storing them in the dark.
Adsorption to Container Surface As with plasma samples, the compound can adsorb to the walls of the storage container.1. Use glass or high-quality polypropylene vials for stock solutions. 2. Prepare stock solutions at a reasonably high concentration to minimize the impact of adsorption.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (solid)

  • Methanol or Acetonitrile (LC-MS grade)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass or high-quality polypropylene storage vials

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of solid and transfer it to a volumetric flask. c. Add a small amount of solvent to dissolve the solid completely. d. Once dissolved, fill the flask to the mark with the solvent. e. Mix thoroughly by inverting the flask multiple times.

  • Working Solution Preparation: a. Prepare intermediate and final working solutions by performing serial dilutions of the stock solution using calibrated pipettes and volumetric flasks. b. The concentration of the final working solution should be such that a small volume can be spiked into plasma samples to achieve the desired final concentration.

  • Storage: a. Aliquot the stock and working solutions into smaller volumes in tightly sealed amber vials. b. Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[6] c. Store working solutions at -20°C for shorter durations (e.g., up to 1 month), with stability verified during method validation.

Protocol 2: Assessment of this compound Stability in Plasma

Objective: To evaluate the stability of this compound in plasma under various conditions as part of a bioanalytical method validation, following principles outlined in regulatory guidelines.[6]

Materials:

  • Blank human plasma (with appropriate anticoagulant)

  • This compound working solution

  • Validated LC-MS/MS method for fenofibric acid analysis

Procedure:

  • Prepare Quality Control (QC) Samples: Spike blank plasma with this compound at low and high concentrations.

  • Freeze-Thaw Stability: a. Analyze one set of QC samples immediately (baseline). b. Subject another set of QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -70°C, then thaw at room temperature). c. Analyze the post-cycle QC samples and compare the results to the baseline.

  • Short-Term (Bench-Top) Stability: a. Keep a set of QC samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4-6 hours). b. Analyze the samples and compare the results to the baseline.

  • Long-Term Stability: a. Store multiple sets of QC samples at the intended long-term storage temperature (e.g., -70°C). b. Analyze one set at various time points (e.g., 1, 3, 6 months). c. Compare the results to the baseline to determine the stability over time.

  • Post-Preparative (Autosampler) Stability: a. Process a set of QC samples and place them in the autosampler. b. Analyze the samples at the beginning and end of the expected run time. c. Compare the results to assess stability in the processed state.

Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Data Summary

The following table summarizes the expected stability of fenofibric acid based on available literature, which can be used as a guide for this compound.

ConditionMatrixTemperatureDurationExpected StabilityReference
Stock Solution Methanol/Acetonitrile-80°C6 monthsStable[6]
Stock Solution Methanol/Acetonitrile-20°C1 monthStable[6]
Short-Term Human PlasmaAmbient6 hoursStable[12]
Freeze-Thaw Human Plasma-70°C to Ambient3 cyclesStable[12]
Long-Term Human Plasma-70°C74 daysStable[12]
Post-Preparative Processed Sample15°C (Autosampler)24 hoursStable[12]

Visualizing Workflows

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Baseline Analysis cluster_stability Stability Tests cluster_final_analysis Final Analysis cluster_comparison Data Comparison A Prepare Stock & Working Solutions of this compound B Spike Blank Plasma to Create Low & High QC Samples A->B C Analyze a Set of QCs Immediately (T=0) B->C D Freeze-Thaw Stability (3 Cycles) B->D E Short-Term Stability (Room Temp) B->E F Long-Term Stability (-70°C) B->F G Post-Preparative Stability (Autosampler) B->G I Compare Stressed QC Results to Baseline Results C->I H Analyze Stressed QC Samples D->H E->H F->H G->H H->I

Caption: Workflow for assessing the stability of this compound in plasma.

Troubleshooting Logic for Inconsistent Internal Standard Response

G cluster_investigate Investigation Path cluster_solution Potential Solutions Start Inconsistent IS Response A Check Sample Preparation Conditions (Temp, Time) Start->A B Review Extraction Procedure (Vortexing, pH) Start->B C Evaluate Chromatography for Matrix Effects Start->C D Inspect Labware (Plastic vs. Glass) Start->D SolA Keep samples cooled; Minimize processing time A->SolA SolB Ensure consistent mixing; Optimize extraction B->SolB SolC Modify LC gradient; Improve sample cleanup C->SolC SolD Use silanized or low-adsorption labware D->SolD

Caption: Troubleshooting logic for variable internal standard signals.

References

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 282–283. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 27, 2026, from [Link]

  • Li, W., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. AKJournals, 43(3), 245-252. [Link]

  • Galli, F., et al. (2012). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition, 40(6), 1138-1145. [Link]

  • Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Journal of Pharmaceutical Sciences and Research, 6(10), 313-320. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Streel, B., et al. (2001). Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 193-200. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Wei, H., et al. (2020). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 92(15), 10216–10220. [Link]

  • El-Gindy, A., et al. (2005). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. [Link]

  • Jones, H. B., et al. (2012). Long-term safety and efficacy of fenofibric acid in combination with statin therapy for the treatment of patients with mixed dyslipidemia. Vascular Health and Risk Management, 8, 39-50. [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2004). Methods of use of fenofibric acid.
  • Grant, R. P., & Siegel, J. S. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 24(7), 1133–1139. [Link]

  • El-Gindy, A., et al. (2005). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. [Link]

  • SynZeal. (n.d.). Fenofibric Acid D6. Retrieved January 27, 2026, from [Link]

  • Oreate AI. (2026, January 15). Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management. Oreate AI Blog. [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922–928. [Link]

  • Reddy, I. R., et al. (2021). BIO-ANALYTICAL METHOD DEVELOPEMENT AND VALIDATION OF FENOFIBRIC ACID IN HUMAN EDTA PLASMA USING LC-MS/MS DETECTION METHOD. ResearchGate. [Link]

  • Pérez-López, M., et al. (2022). Repositioning of the Antihyperlipidemic Drug Fenofibrate for the Management of Aeromonas Infections. Pharmaceuticals, 15(4), 437. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Reddit. (2022). Accounting for the matrix effect. [Link]

  • Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. [Link]

  • Guichard, J. P., et al. (1993). Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man. Is it polymorphic?. Pharmacogenetics, 3(6), 304–308. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem Compound Database. [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950–1957. [Link]

Sources

Avoiding isotopic interference with Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fenofibric acid using its deuterated internal standard, Fenofibric-d6 Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding isotopic interference and other common analytical challenges. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and accuracy of your bioanalytical data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard for fenofibric acid analysis?

This compound is a stable isotope-labeled (SIL) version of fenofibric acid, the active metabolite of the drug fenofibrate. In this compound, six hydrogen atoms have been replaced with deuterium atoms. This modification increases its mass by six daltons but preserves its chemical and physical properties, such as polarity, ionization efficiency, and chromatographic retention time, to be nearly identical to the unlabeled fenofibric acid.[1][2]

It is the preferred internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several key reasons:

  • Compensates for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement from the biological matrix (e.g., plasma, urine), ensuring the ratio of analyte to IS remains constant.

  • Corrects for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the IS.

  • Improves Accuracy and Precision: By normalizing the analyte response to the IS response, the method's accuracy and precision are significantly improved, which is a critical requirement for regulatory submissions.[3][4]

Q2: What are the typical mass transitions for fenofibric acid and this compound in LC-MS/MS analysis?

In negative ion electrospray ionization (ESI-) mode, the deprotonated molecules [M-H]⁻ are monitored. The most commonly used Multiple Reaction Monitoring (MRM) transitions are:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Fenofibric Acid317.1230.9Negative
This compound322.9230.8Negative

Table 1: Common MRM transitions for fenofibric acid and its d6-labeled internal standard. Note that exact m/z values may vary slightly depending on instrument calibration.[5][6][7]

The fragmentation of fenofibric acid typically involves the loss of a portion of the isobutyric acid side chain.[8]

Q3: What is isotopic interference, and how can it affect my results?

Isotopic interference in this context refers to the contribution of signal from one isotopic form of a molecule to the mass spectrometric signal of another. There are two primary types of concern in your analysis:

  • Contribution from Analyte to Internal Standard (Analyte → IS): The natural abundance of heavy isotopes (primarily ¹³C) in the fenofibric acid molecule means that a small fraction of the analyte will have a mass that is several daltons higher than its monoisotopic mass.[9][10] If the M+6 isotopologue of fenofibric acid is present at a high enough concentration, it could potentially contribute to the signal in the this compound MRM channel, leading to an overestimation of the IS response and an underestimation of the analyte concentration.

  • Contribution from Internal Standard to Analyte (IS → Analyte): This is often a more significant concern and arises from the isotopic purity of the this compound standard.[11] If the deuterated standard contains a small percentage of unlabeled fenofibric acid (M+0), this will generate a signal in the analyte's MRM channel. This is particularly problematic for the analysis of blank samples or samples with very low analyte concentrations, as it can lead to a false-positive signal or an overestimation of the analyte at the lower limit of quantitation (LLOQ).[12]

Section 2: Troubleshooting Guide

Issue 1: High background signal for fenofibric acid in blank samples.

You are observing a significant peak in the fenofibric acid MRM channel when injecting a blank matrix sample spiked only with this compound.

This is a classic sign of isotopic contribution from your internal standard to your analyte channel. It indicates that your this compound working solution contains a detectable amount of unlabeled fenofibric acid.

Caption: Troubleshooting workflow for high background signal.

Protocol 1: Assessing Isotopic Contribution of the Internal Standard

  • Prepare a "Pure IS" Sample: Prepare a solution of your this compound working solution in the final mobile phase composition (without any biological matrix).

  • Acquire Data: Inject this sample and acquire data using your established LC-MS/MS method, monitoring both the fenofibric acid and this compound MRM channels.

  • Calculate Contribution: Integrate the peak areas for both the analyte (A) and the IS (IS) channels. The percent contribution can be calculated as:

    % Contribution = (Area_A / Area_IS) * 100

  • Evaluate: According to regulatory guidelines, the response of the analyte in a blank sample should be less than 20% of the response at the LLOQ, and the contribution from the IS to the analyte channel should be minimal.[4] If the contribution is significant, it can compromise the accuracy of your low-concentration samples.

Solutions:

  • Source a Higher Purity Standard: The most straightforward solution is to obtain a new lot of this compound with higher isotopic purity (e.g., >99%). Always review the certificate of analysis for isotopic purity specifications.

  • Reduce IS Concentration: Lowering the concentration of the this compound working solution will proportionally decrease the amount of unlabeled contaminant being introduced. However, you must ensure that the IS response remains sufficient for accurate integration across the entire calibration range.

Issue 2: Inconsistent Internal Standard Area Counts Across a Run.

You observe significant variability in the this compound peak area throughout an analytical batch, which may or may not correlate with the analyte response.

While the primary role of an IS is to correct for variability, large fluctuations in its own signal can indicate underlying issues with sample preparation, the LC-MS system, or matrix effects that are not being adequately compensated for. The FDA has provided guidance on evaluating IS response variability.[1][3]

Sources

Optimizing mass spectrometer settings for Fenofibric-d6 Acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the LC-MS/MS analysis of Fenofibric Acid using its deuterated internal standard, Fenofibric-d6 Acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during method development and sample analysis. Our approach is rooted in explaining the causality behind experimental choices to empower you to build robust and reliable analytical methods.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, a solid foundation is essential. This section covers the fundamental parameters and initial steps for setting up your mass spectrometer for this compound detection.

FAQ 1: Which ionization mode is optimal for Fenofibric Acid and this compound, and why?

Answer: Electrospray Ionization (ESI) in negative ion mode is the universally preferred method for detecting Fenofibric Acid and its deuterated analog.

  • The Scientific Rationale: Fenofibric Acid is a carboxylic acid. In solution, particularly with mobile phases containing a weak acid like formic acid, the carboxylic acid group readily loses a proton (deprotonates) to form a negatively charged carboxylate ion [M-H]⁻. The ESI process efficiently transfers these pre-formed ions from the liquid phase into the gas phase for mass analysis. Operating in positive mode would require protonating the molecule, which is far less favorable for an acidic compound and would result in significantly lower sensitivity. Multiple studies confirm that robust and sensitive methods for Fenofibric Acid are developed using negative ion ESI.[1][2]

FAQ 2: What are the expected precursor ions and common product ions for Fenofibric Acid and this compound?

Answer: In negative ESI mode, the precursor ion will be the deprotonated molecule, [M-H]⁻. The primary fragmentation involves the loss of the isobutyric acid moiety.

  • Fenofibric Acid: The precursor ion ([M-H]⁻) has a mass-to-charge ratio (m/z) of 317.1 (or 317.2 depending on instrument resolution).[1][2] The most common and stable product ion for quantification is m/z 230.9 (or 230.7), which results from a characteristic fragmentation.[1][2][3]

  • This compound: As the internal standard (IS), it is chemically identical to the analyte but heavier due to the six deuterium atoms. The precursor ion ([M-H]⁻) is expected at m/z 322.9 or 324.9 . The most cited transition is to the product ion m/z 230.8 , indicating the deuterium labels are on the part of the molecule that is lost during fragmentation.[1] However, another transition of m/z 324.93 → 110.82 has also been reported.[4] It is crucial to verify the transitions with your specific deuterated standard.

The diagram below illustrates the common fragmentation pathway for Fenofibric Acid.

G cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ion (Q3) Precursor Fenofibric Acid [M-H]⁻ m/z 317.1 CID Collision-Induced Dissociation (CID) Precursor->CID Fragmentation Product Product Ion m/z 230.9 CID->Product Detection

Caption: Fragmentation of Fenofibric Acid in the collision cell.

Section 2: Troubleshooting Common Signal Issues

This section addresses the most frequent problems encountered during analysis in a practical question-and-answer format.

Problem: No Signal or Critically Low Signal for this compound

Q: I've injected my sample, but I see no signal for my this compound internal standard. What are the first things I should check?

A: A complete signal loss typically points to a singular, fundamental issue rather than a subtle optimization problem. Follow this systematic workflow to diagnose the cause.

G start Start: No IS Signal check_ms 1. Is the MS acquiring data? Check instrument status, spray. start->check_ms check_is_prep 2. Is the IS solution correct? Verify concentration and solvent. check_ms->check_is_prep Yes solution_ms Solution: - Restart instrument software. - Check gas/power connections. - Clean ESI source. check_ms->solution_ms No check_lc 3. Is the LC delivering sample? Check for leaks, pressure fluctuations. check_is_prep->check_lc Yes solution_is Solution: - Prepare fresh IS stock solution. - Ensure IS is soluble in spiking solvent. check_is_prep->solution_is No check_method 4. Is the MS method correct? Verify MRM transitions, polarity. check_lc->check_method Yes solution_lc Solution: - Purge pump and lines. - Check for blockages in autosampler needle/loop. - Tighten fittings. check_lc->solution_lc No solution_method Solution: - Confirm negative ion mode. - Enter correct m/z for precursor and product. - Check dwell times. check_method->solution_method No

Caption: Troubleshooting workflow for complete loss of internal standard signal.

Detailed Steps & Rationale:

  • Verify Mass Spectrometer Function: Before blaming the sample or LC, confirm the instrument itself is working.[5]

    • Action: Check the instrument software for any error messages. Visually inspect the ESI spray needle (with the source open, if safe to do so) while infusing mobile phase. You should see a fine, stable mist.[5]

    • Rationale: No spray means no ions can be generated. This could be due to a clogged needle, no nitrogen gas flow, or incorrect source voltage settings.[5][6]

  • Confirm Internal Standard Preparation: An error in preparing the IS spiking solution is a common oversight.

    • Action: Double-check the calculations for your IS stock and working solutions. Prepare a fresh dilution from your stock and analyze it via direct infusion into the mass spectrometer.

    • Rationale: A simple dilution error or using the wrong solvent can lead to a concentration that is too low to detect or causes the IS to precipitate out of solution.

  • Check the LC System and Sample Path: Ensure the sample is actually reaching the mass spectrometer.

    • Action: Monitor the LC pressure trace. Is it stable, or are there sharp drops that could indicate a leak? Check all fittings from the autosampler to the MS.

    • Rationale: A leak in the system will prevent the sample from being delivered to the source, resulting in no signal.[7]

  • Review the MS Acquisition Method: A simple typo can be the culprit.

    • Action: Open your acquisition method and meticulously verify the MRM transition for this compound. Ensure you are in negative polarity. Check that the scan event is enabled.

    • Rationale: Entering 323.9 instead of 322.9 or operating in positive mode will result in the quadrupoles filtering out your ion of interest completely.

Problem: Inconsistent or Drifting Internal Standard Signal

Q: The peak area of my this compound is highly variable between injections of the same sample, or it's consistently decreasing throughout my batch. What's going on?

A: This is a classic symptom of matrix effects or system instability . A stable internal standard signal is the cornerstone of a reliable bioanalytical method.[8] Inconsistent IS response invalidates the assumption that it corrects for variability in the analyte.

  • The Scientific Rationale: The purpose of a stable isotope-labeled internal standard (SIL-IS) like this compound is that it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[8] If the IS signal is erratic, it's often because co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) are interfering with the ESI process.[9][10] This interference can change from sample to sample depending on the specific matrix composition.

Troubleshooting Steps:

  • Diagnose Matrix Effects:

    • Action: Perform a post-extraction spike experiment. Compare the peak area of this compound spiked into a clean solvent against the peak area of it spiked into the supernatant of an extracted blank matrix sample (e.g., plasma with no drug).

    • Rationale: A significant decrease in signal in the matrix sample confirms ion suppression. An increase confirms ion enhancement. This test isolates the effect of the matrix on the MS signal.[9]

  • Improve Chromatographic Separation:

    • Action: Modify your LC gradient to better separate this compound from the "matrix peak" where suppression is occurring. Often, extending the gradient or using a more aggressive organic wash can help elute interfering compounds before or after your analyte.

    • Rationale: If the interfering compounds don't co-elute with your IS, they can't suppress its ionization.[10]

  • Enhance Sample Preparation:

    • Action: Simple protein precipitation (PPT) is fast but often results in "dirty" samples. Consider switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Rationale: LLE and SPE are much more effective at removing phospholipids and other matrix components that cause ion suppression, leading to a cleaner final extract and a more stable IS signal.[11][12]

  • Check for System Contamination/Carryover:

    • Action: Inject several blank solvent injections after a high concentration sample.

    • Rationale: If you see a peak for this compound in the blank, it indicates carryover from the autosampler. This can be mitigated with stronger needle wash solutions. A gradual signal decline across a run can also point to contamination building up in the ESI source, which requires cleaning.[7]

Section 3: Advanced Optimization

Q: How do I systematically optimize the collision energy (CE) for my this compound MRM transition?

A: Optimizing collision energy is critical for maximizing the sensitivity of your assay. Using a default or "calculated" CE value is often suboptimal.

  • The Scientific Rationale: Collision energy controls the extent of fragmentation in the collision cell (Q2). Too little energy will result in inefficient fragmentation and a weak product ion signal. Too much energy can cause the product ion itself to fragment further (or cause excessive fragmentation of the precursor), also weakening the specific signal you are monitoring.[13] The optimal CE is a balance that produces the maximum, stable signal for your specific MRM transition.

Experimental Protocol: Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a solution of this compound in your mobile phase at a concentration that will give a strong, stable signal (e.g., 100 ng/mL).

  • Set up Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Select the Precursor Ion: In your instrument's tuning software, set Q1 to isolate the precursor ion of this compound (e.g., m/z 322.9).

  • Scan the Product Ions: Set the software to scan for the product ion of interest (e.g., m/z 230.8).

  • Ramp the Collision Energy: Set up an experiment to automatically ramp the CE value across a relevant range (e.g., from 5 V to 50 V in 2 V increments) while monitoring the intensity of the product ion.

  • Analyze the Resulting Curve: The software will generate a plot of product ion intensity versus collision energy. The optimal CE is the voltage that gives the highest intensity.

  • Verify On-Column: Finally, confirm this optimal CE value using a few injections on your LC-MS system to ensure performance is maintained under chromatographic conditions.

Section 4: Key Parameter Summary

For quick reference, the following tables summarize typical starting parameters for a Fenofibric Acid / this compound assay. Note: These must be optimized on your specific instrument.

Table 1: Mass Spectrometer MRM Parameters

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (V)Reference
Fenofibric Acid Negative317.1 / 317.2230.9 / 230.70.0542016 - 20[1][2][4]
318.95232.980.0542016[4]
318.95138.880.0542034[4]
This compound Negative322.9230.8---[1]
324.93110.820.0542045[4]

Table 2: Example Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile/Methanol/Water/Formic Acid (45:25:30:0.1)
Mobile Phase B Acetonitrile + 0.1% Formic Acid-
Flow Rate 0.3 mL/min0.2 mL/min
Gradient/Isocratic GradientIsocratic
Column Temp. 45 °C-
Reference [4][14]

References

  • Hayashi, T., et al. (1998). High-Performance Liquid Chromatographic Method for the Determination of Fenofibric Acid and Reduced Fenofibric Acid in Human Blood, Plasma and Urine. Yakugaku Zasshi, 118(10), 447-455. [Link]

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156. [Link]

  • Satyanarayana, L., et al. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 961-966. [Link]

  • Qu, C., et al. (2009). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 39(4), 303-312. [Link]

  • Sultana, N., et al. (2012). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. ResearchGate. [Link]

  • Li, W., et al. (2020). Development and validation of a rapid UHPLC–MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(2), 79-87. [Link]

  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 223-228. [Link]

  • Someswara Rao, Ch., et al. (2012). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC. [Link]

  • Matuszewski, B. K. (2006). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(4), 114-123. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. [Link]

  • Patel, N. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 342-351. [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • Wójcik, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Chromatography Online. [Link]

  • Konermann, L., et al. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Journal of Mass Spectrometry, 52(10), 651-659. [Link]

  • Owen, L. J., et al. (2005). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 51(8), 1556-1557. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • ResearchGate. (n.d.). How to choose optimal collision energy (CE) for MRM transition?. ResearchGate. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • Kubátová, A., et al. (2005). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • ResearchGate. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. ResearchGate. [Link]

  • Lee, H., et al. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-69. [Link]

  • ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS?. ResearchGate. [Link]

  • SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]

  • Bioanalysis Zone. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(8), 509. [Link]

Sources

Matrix effects in Fenofibric acid quantification using d6 standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and scientists. This guide is designed to provide expert-level support for the quantification of fenofibric acid in biological matrices, specifically addressing the challenges posed by matrix effects when using a d6-fenofibric acid internal standard. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you achieve robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding matrix effects in fenofibric acid analysis.

Q1: What are matrix effects and why are they a critical concern for fenofibric acid quantification?

A: Matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte, like fenofibric acid, by co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, substances from your plasma or serum sample can interfere with how well fenofibric acid becomes charged in the mass spectrometer's ion source, leading to inaccurate measurements.

This is a critical concern because it directly impacts the accuracy, precision, and sensitivity of the assay.[1] Fenofibrate is a prodrug that is rapidly hydrolyzed to its active form, fenofibric acid (FA), meaning accurate quantification of FA is essential for pharmacokinetic and bioequivalence studies.[4] Undetected ion suppression could lead to an underestimation of the drug's concentration, while ion enhancement could lead to an overestimation, both with significant clinical and regulatory implications.

Q2: How does a deuterated internal standard like d6-fenofibric acid help mitigate matrix effects?

A: A stable isotope-labeled internal standard (SIL-IS) like d6-fenofibric acid is the gold standard for mitigating matrix effects.[5][6] Here's the core principle:

  • Identical Properties: d6-fenofibric acid is chemically and physically almost identical to the native fenofibric acid. This means it behaves the same way during sample extraction and, crucially, co-elutes chromatographically.[5]

  • Shared Experience: Because they elute at the same time, both the analyte (fenofibric acid) and the SIL-IS (d6-fenofibric acid) are exposed to the exact same interfering matrix components in the ion source.

  • Ratio-Based Correction: If a matrix component suppresses the fenofibric acid signal by 30%, it will also suppress the d6-fenofibric acid signal by 30%. The ratio of the analyte peak area to the internal standard peak area remains constant. Since quantification is based on this ratio, the variability introduced by the matrix effect is effectively cancelled out, ensuring data accuracy.[7]

Q3: What are the most common sources of matrix effects in plasma/serum samples?

A: The primary culprits for matrix effects in plasma and serum are phospholipids from cell membranes. These molecules are abundant and have a tendency to elute in the same chromatographic regions as many drug compounds, causing significant ion suppression in electrospray ionization (ESI). Other sources include:

  • Endogenous components like salts, proteins, and other metabolites.[2]

  • Exogenous substances such as anticoagulants (e.g., EDTA, heparin), co-administered drugs, or even dosing vehicles.[2]

Q4: Can I use a different, non-isotope labeled internal standard if d6-fenofibric acid is unavailable?

A: While you can use a structural analog (a different molecule with similar properties) as an internal standard, it is not ideal and carries significant risk.[6][8] A structural analog will likely have different retention time and ionization characteristics. If it doesn't co-elute perfectly with fenofibric acid, it won't experience the same matrix effect, and therefore cannot reliably correct for it.[5] The use of a SIL-IS is strongly recommended by regulatory bodies and is considered best practice to ensure the highest data quality.[9]

Q5: What are the regulatory expectations (e.g., FDA, EMA) regarding matrix effect evaluation?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects for bioanalytical methods using mass spectrometry.[9][10][11] The core requirements are:

  • Assessment is Mandatory: You must demonstrate that the matrix does not interfere with the quantification.[12]

  • Use of Multiple Lots: The matrix effect must be assessed using at least six different lots of the biological matrix (e.g., six different individual donors of human plasma).[13] Using pooled matrix is not sufficient.[13]

  • Acceptance Criteria: The precision (Coefficient of Variation, %CV) of the results across the different lots should not be greater than 15%.[14]

Part 2: Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve common issues encountered during method development and sample analysis.

Scenario 1: Inconsistent Internal Standard (IS) Response
  • Problem Description: You observe significant variability in the peak area of the d6-fenofibric acid internal standard across a batch of samples, including calibrators, QCs, and unknown study samples.

  • Potential Causes:

    • Inconsistent sample preparation (pipetting errors, variable extraction recovery).

    • Differential matrix effects between individual samples.

    • Instrumental issues (inconsistent injection volume, ion source instability).

    • Degradation of the IS in the processed sample.

  • Systematic Troubleshooting Workflow:

    A Start: Inconsistent IS Response B Re-inject a few affected samples. Is the IS response still variable? A->B C YES B->C  YES D NO B->D  NO F Problem is likely related to sample preparation or matrix. C->F E Problem is likely instrumental. Check injection port, syringe, and ion source stability. D->E G Review sample preparation SOP. Check pipettes and extraction procedures for consistency. F->G H Assess quantitative matrix effect. (See Protocol in Scenario 3) F->H I Are matrix effects significantly different between lots? H->I J YES I->J  YES K NO I->K  NO L Improve sample cleanup to remove interfering components (e.g., SPE, phospholipid removal plates). J->L M Issue is likely sample prep inconsistency. Retrain analysts, verify volumetric calibrations. K->M

    Caption: Troubleshooting workflow for inconsistent IS response.
  • Corrective Actions: If matrix effects are identified as the root cause, the primary solution is to improve the sample preparation method. While the d6-IS compensates for suppression, severe suppression can push the IS signal towards its limit of detection, increasing variability. Consider switching from a simple protein precipitation to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences.[1]

Scenario 2: Poor Accuracy and Precision in QC Samples
  • Problem Description: Your Quality Control (QC) samples at low, medium, and high concentrations are failing acceptance criteria (typically ±15% for accuracy and ≤15% for precision).

  • Investigative Steps:

    • Rule out simple errors: Verify the preparation of calibration standards and QC stock solutions.

    • Analyze the data pattern: Systematically review the results. Are all QC levels affected, or just the low QC? Is the bias consistently positive (enhancement) or negative (suppression)? Is the imprecision random?

    Table 1: Example QC Data Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Bias Direction
Low QC5038.577.0%Negative
Mid QC500415.083.0%Negative
High QC40003400.085.0%Negative
  • Interpretation: A consistent negative bias across all QC levels, as shown in the table, strongly suggests a systemic issue. While the d6-IS should compensate for matrix effects, this pattern could indicate a problem that affects the analyte and IS differently, such as:

    • Cross-talk: A fragment ion from the analyte is interfering with the IS transition, or vice-versa. This is rare but possible.

    • Non-linear response: Severe matrix effects can sometimes lead to non-linear detector responses, which the IS cannot fully correct.

    • IS Purity: The d6-fenofibric acid standard may contain a small amount of unlabeled fenofibric acid, which can cause a positive bias, especially at the low end of the curve.

  • Solutions and Method Optimization:

    • Chromatography: The most powerful solution is often to improve chromatographic separation. Modify the gradient to better separate fenofibric acid from the "matrix effect zone," which is often where phospholipids elute early in a reverse-phase gradient.

    • Sample Preparation: As in Scenario 1, enhance the cleanup. Use SPE cartridges specifically designed for phospholipid removal.[1][15]

    • Mass Spectrometry: Check MRM transitions for specificity. Ensure there is no interference from metabolites or endogenous compounds.

Scenario 3: Significant Ion Suppression/Enhancement Observed
  • Problem Description: During method validation, the quantitative matrix effect assessment shows a CV > 15% across six individual lots of plasma, or the IS-Normalized Matrix Factor is outside the acceptable range (e.g., 0.85 to 1.15).

  • How to Quantify Matrix Effects: The standard approach is to compare the analyte response in the presence of the matrix with its response in a clean solution.

    • Matrix Factor (MF): Calculated as the (Peak response in presence of matrix) / (Peak response in clean solution). An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

    • IS-Normalized MF: This is the crucial parameter when using a SIL-IS. It is calculated as (MF of Analyte) / (MF of Internal Standard). This value should be close to 1.0, indicating the IS is effectively tracking and correcting the matrix effect.

  • Detailed Experimental Protocol for Matrix Effect Assessment:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike fenofibric acid and d6-IS into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract blank plasma from six different individual lots. Spike fenofibric acid and d6-IS into the final, extracted supernatant.

      • Set C (Pre-Extraction Spike): Spike fenofibric acid and d6-IS into the six lots of blank plasma before extraction. (This set is used to determine Recovery).

    • Analyze all samples via LC-MS/MS.

    • Calculate:

      • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

      • Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B

      • IS-Normalized MF = MF(Analyte) / MF(IS)

    • Evaluate: Calculate the %CV for the MF and IS-Normalized MF across the six lots. The %CV should be ≤15%.

  • Mitigation Strategies:

    cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A High Matrix Effect Variability (CV > 15%) B Optimize Sample Preparation A->B C Optimize Chromatography A->C D Dilute Sample A->D E Re-evaluate Matrix Effect (Protocol from Scenario 3) B->E B1 LLE/SPE B->B1 Switch PPT to LLE or SPE B2 PLR B->B2 Use Phospholipid Removal Plates C->E C1 Gradient C->C1 Modify LC Gradient C2 Column C->C2 Change Column Chemistry D->E F Result: CV ≤ 15%? E->F

    Caption: Strategies for mitigating high matrix effect variability.
    • Explanation of Strategies:

      • Sample Preparation (Highest Impact): Moving from a non-selective technique like Protein Precipitation (PPT) to a more rigorous one like Solid Phase Extraction (SPE) is the most effective way to remove interfering phospholipids.[1][15]

      • Chromatography: Lengthening the LC gradient can help separate fenofibric acid from the region where most matrix components elute.

      • Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering components, but this may compromise the assay's sensitivity (LLOQ).[1]

Part 3: References

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. [Link]

  • Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC–MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. AkJournals. [Link]

  • Al-Zaidi, F., et al. (2014). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. SpringerLink. [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. PubMed. [Link]

  • Kallem, R. R., et al. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. ResearchGate. [Link]

  • Fernando, W. A. R., & Amarasinghe, Y. W. R. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • Wójcik, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta. [Link]

  • Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

Sources

Improving peak shape for Fenofibric acid and d6 standard in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fenofibric Acid HPLC Analysis

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of Fenofibric acid and its deuterated internal standard (d6-Fenofibric acid). As an application scientist, I've frequently collaborated with researchers on methods involving acidic analytes, and I understand the unique challenges they present. Fenofibric acid, the active metabolite of fenofibrate, is a carboxylic acid that is prone to poor peak shape—most commonly, peak tailing—if the chromatographic conditions are not carefully optimized.[1][2]

This guide is designed to move beyond generic advice. It provides a structured, cause-and-effect approach to troubleshooting, grounded in the physicochemical properties of the analyte and the fundamental principles of reversed-phase chromatography. Our goal is to empower you to not only solve existing issues but also to build robust and reliable methods from the ground up.

Frequently Asked Questions (FAQs)

Q1: Why is my Fenofibric acid peak tailing?

Peak tailing for an acidic compound like Fenofibric acid is most often caused by secondary ionic interactions between the deprotonated (negatively charged) analyte and active sites on the silica stationary phase.[3] These active sites are primarily residual silanol groups (Si-OH) that are exposed on the silica surface, even on well-end-capped C18 columns.[4][5] When the mobile phase pH is close to or above the pKa of Fenofibric acid, a significant portion of the analyte exists in its anionic carboxylate form (R-COO⁻), leading to these undesirable interactions and causing the peak to tail.

Q2: What is the ideal mobile phase pH for analyzing Fenofibric acid?

The key to achieving a sharp, symmetrical peak is to ensure the analyte is in a single, neutral state. Fenofibric acid is a carboxylic acid with a pKa value typically in the range of 4.0-5.0. To suppress the ionization of the carboxylic acid group, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa. Therefore, a mobile phase pH between 2.5 and 3.5 is highly recommended.[6] This low pH ensures the analyte is fully protonated (R-COOH), minimizing its ability to interact with silanol groups and improving its retention on a C18 column.[3]

Q3: My d6-Fenofibric acid internal standard shows a different peak shape than the native analyte. Why?

Ideally, a stable isotope-labeled internal standard like d6-Fenofibric acid should co-elute and have an identical peak shape to the native analyte.[7][8] If you observe a different peak shape (e.g., the IS tails more), consider these possibilities:

  • Concentration Effects (Overload): The internal standard might be at a much higher concentration than the analyte, leading to mass overload on the column. This is a common cause of peak asymmetry. Try reducing the IS concentration.

  • Impurity: The internal standard lot may contain an impurity that is interfering with the peak shape.

  • Solvent Mismatch: If the IS stock solution is prepared in a very strong solvent (like 100% Methanol or Acetonitrile) and injected into a mobile phase with a high aqueous content, it can cause peak distortion.

Q4: What is the best column choice for this analysis?

A high-purity, end-capped C18 column is the standard and most effective choice for Fenofibric acid analysis.[6][9] Look for columns that are specifically marketed as being "base-deactivated" or having low silanol activity. These columns use advanced silica bonding and end-capping technologies to shield the residual silanols, providing better peak shape for polar and ionizable compounds.[4]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common chromatographic issues.

Problem: Severe Peak Tailing or Broadening

This is the most common issue encountered with Fenofibric acid. The troubleshooting workflow below outlines a systematic approach to resolving it.

G Start Peak Tailing Observed Check_pH Step 1: Verify & Adjust Mobile Phase pH Start->Check_pH pH_Correct Is pH 2.5 - 3.5? Check_pH->pH_Correct Adjust_pH Action: Adjust pH with Formic or Phosphoric Acid pH_Correct->Adjust_pH No Check_Column Step 2: Evaluate Column Health pH_Correct->Check_Column  Yes Adjust_pH->Check_pH Column_OK Is column new or known to be good? Check_Column->Column_OK Wash_Column Action: Perform Acid Wash (e.g., 0.1% TFA) then flush with Mobile Phase Column_OK->Wash_Column No Check_System Step 3: Investigate System Effects Column_OK->Check_System  Yes Replace_Column Action: Replace with a new, high-purity, end-capped C18 column Wash_Column->Replace_Column If no improvement Resolved Peak Shape Improved Replace_Column->Resolved Check_Overload Cause: Mass Overload? Action: Reduce injection volume or concentration Check_System->Check_Overload Check_DeadVol Cause: Extra-Column Volume? Action: Check fittings, tubing length. Use smaller ID tubing. Check_Overload->Check_DeadVol Check_DeadVol->Resolved

Caption: Troubleshooting workflow for peak tailing.

  • Mobile Phase pH Control (The Primary Solution):

    • Cause: As illustrated below, at a pH above its pKa, Fenofibric acid becomes negatively charged and can interact with residual silanols on the column packing. This secondary interaction mechanism has a different kinetic profile than the primary reversed-phase retention, resulting in a tailed peak.

    • Solution: Prepare your aqueous mobile phase component with an acidic buffer or modifier to maintain a pH between 2.5 and 3.5. Common choices include 0.1% Formic Acid, 0.1% Phosphoric Acid, or a 20-50 mM phosphate buffer adjusted to the target pH.[6][10] Ensure the pH is stable and consistent between batches.

G cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 6.0) Analyte_H Fenofibric Acid (R-COOH, Neutral) C18_low C18 Stationary Phase (Primary Interaction) Analyte_H->C18_low Strong Hydrophobic Interaction (Good Retention & Shape) Silanol_low Residual Silanol (Si-OH, Neutral) Analyte_A Fenofibric Acid (R-COO⁻, Anionic) C18_high C18 Stationary Phase (Primary Interaction) Analyte_A->C18_high Hydrophobic Interaction Silanol_high Residual Silanol (Si-O⁻, Anionic) Analyte_A->Silanol_high Secondary Ionic Interaction (Tailing)

Caption: Effect of pH on Fenofibric Acid interactions.

  • Column Health and Choice:

    • Cause: Over time, columns can accumulate contaminants that create active sites. Alternatively, the column itself may not be sufficiently end-capped for this application.

    • Solution: If pH adjustment is insufficient, try washing the column with a strong acid (e.g., 5-10 column volumes of 0.1% Trifluoroacetic Acid in Acetonitrile/Water), followed by extensive flushing with your mobile phase. If this fails, replace the column with a modern, high-purity, fully end-capped C18 phase.

Problem: Peak Fronting
  • Cause: Peak fronting is often a result of sample solvent effects. This occurs when the sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than the mobile phase. When injected, this strong solvent band carries the analyte down the column too quickly at the start, causing the front of the peak to be less retained than the back.

  • Solution:

    • Primary Fix: Always try to dissolve your standards and samples in the initial mobile phase composition.

    • Alternative: If a stronger solvent is needed for solubility, ensure the injection volume is as small as possible (e.g., < 5 µL) to minimize the effect. You can also dilute the sample in a weaker solvent (like water or mobile phase) just before injection.

Data & Protocols

Table 1: Physicochemical Properties of Fenofibric Acid
PropertyValue / DescriptionSignificance for HPLC
Chemical Formula C₁₇H₁₅ClO₄[1]Provides molecular weight for MS detection.
Analyte Type Monocarboxylic Acid[1]Acidic nature dictates the need for pH control.
pKa ~4.0 - 5.0 (Estimated)Critical for selecting a mobile phase pH that ensures the analyte is in its neutral, non-ionized form.
Solubility Poor at acidic pH, good at intestinal pH[11][12]Important for sample preparation; may require organic solvent or pH adjustment for dissolution.
UV max ~285 nm[6][13]Optimal wavelength for UV detection.
Table 2: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 2.1-4.6 mm ID, <5 µmMinimizes silanol interactions and provides good efficiency.
Mobile Phase A Water with 0.1% Formic Acid (or buffer at pH 3.0)Suppresses ionization of Fenofibric acid.[10][14]
Mobile Phase B Acetonitrile (or Methanol)Common strong solvent for reversed-phase.
Gradient 40-90% B over 5-10 minutes (Isocratic also possible)Adjust to achieve desired retention time (~3-5 min).
Flow Rate 0.4 - 1.0 mL/min (for 4.6 mm ID column)Adjust based on column ID and pressure limits.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 10 µLKeep low to prevent overload and solvent effects.
Sample Diluent Mobile Phase (or Acetonitrile:Water 50:50)Ensures compatibility with the mobile phase to prevent peak distortion.
Experimental Protocol 1: Mobile Phase pH Optimization

Objective: To demonstrate the effect of mobile phase pH on the peak shape of Fenofibric acid and determine the optimal pH for analysis.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Fenofibric acid in methanol. From this, prepare a working standard of 10 µg/mL in 50:50 Acetonitrile:Water.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH ~4.5): 10 mM Ammonium Acetate in Water (unadjusted pH).

    • Mobile Phase A3 (pH ~6.8): 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic System: Use a standard C18 column and the conditions outlined in Table 2.

  • Experimental Run:

    • Equilibrate the column for at least 15 minutes with a 50:50 mixture of Mobile Phase A1 and Mobile Phase B.

    • Inject the working standard and record the chromatogram. Note the retention time and peak asymmetry factor.

    • Flush the system and column thoroughly.

    • Repeat the equilibration and injection steps using Mobile Phase A2 and then Mobile Phase A3.

  • Analyze Results:

    • Expected Outcome: The injection using Mobile Phase A1 (pH 2.7) will produce a sharp, symmetrical peak with a reasonable retention time. The injection with Mobile Phase A2 will likely show significant tailing, and the injection with Mobile Phase A3 will show severe tailing or a very broad, poorly retained peak. This experiment validates the critical need for low pH in the analysis.

References

  • SIELC Technologies. (2021, September 1). Fenofibric acid.
  • Tsunoda, N. (1993). [High-performance liquid chromatographic method for the determination of fenofibric acid and reduced fenofibric acid in human blood, plasma and urine]. PubMed.
  • Toth, P. P. (2009).
  • MedChemExpress. Fenofibric acid (FNF acid) | PPAR Agonist.
  • Shaheen begum, et al. (2022, October 15). method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences.
  • ResearchGate. (2021, May 26). (PDF) Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method.
  • Chem-Impex. Fenofibric acid.
  • SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column.
  • ScienceDirect.
  • ResearchGate.
  • Dong, M. W., & Associates. (2026, January 24). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • McCalley, D. V. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Sahu, P. K., et al. (2012).
  • Straka, R. J., et al. (2007, April 15).
  • PubChem. Fenofibric Acid.
  • MDPI. (2022). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug.
  • Dasandi, B., Shah, S., & Shivprakash. (2009, September 15).
  • ResearchGate. (2025, August 10). Determination Of Fenofibric Acid (Related Substance)
  • Semantic Scholar.
  • ResearchGate. (2025, August 8).
  • Shah, I., et al. (2014, March 4).
  • Selleck Chemicals. (2024, May 22). Fenofibric acid PPAR inhibitor.
  • AKJournals. (2020, October 12).
  • Wabaidur, S. M., et al. (2014, July 15).
  • Niraimathi, V., et al. (2015, January 30). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Indo American Journal of Pharmaceutical Research.
  • Urjasz, H., & Propisnova, V. (2025, June 17). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna.
  • SIELC Technologies. Newcrom A and B.
  • SIELC Technologies.
  • Research and Reviews. (2015, March 31). A Review on Chromatography with High Performance Liquid Chromatography (HPLC) and its Functions | Open Access Journals.

Sources

Preventing in-source fragmentation of Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Fenofibric-d6 Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation during LC-MS/MS analysis. Our approach is rooted in a deep understanding of the chemical properties of this compound and the mechanistic principles of mass spectrometry.

Understanding In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially compromising the accuracy and sensitivity of quantitative assays. For deuterated internal standards like this compound, significant in-source fragmentation can lead to an underestimation of the analyte concentration.

This guide will provide a series of frequently asked questions and troubleshooting protocols to help you minimize in-source fragmentation and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound, and what is the fragmentation pathway?

A1: In negative ion mode electrospray ionization (ESI), this compound typically forms a deprotonated molecule [M-H]⁻ as the precursor ion. The most common multiple reaction monitoring (MRM) transition observed is from a precursor ion of m/z 322.9 to a product ion of m/z 230.8.[1]

The fragmentation pathway involves the neutral loss of the deuterated isobutyric acid moiety. Here's a step-by-step breakdown:

  • Deprotonation: this compound, with a molecular weight of approximately 324.8 g/mol , readily loses a proton from its carboxylic acid group in the negative ion source to form the precursor ion [M-H]⁻ at m/z 322.9.

  • Collision-Induced Dissociation (CID): In the collision cell, the precursor ion is subjected to collisions with an inert gas (e.g., argon). This collision energy induces fragmentation.

  • Fragmentation: The most labile bond is the ether linkage. The collision energy causes a rearrangement and subsequent cleavage, leading to the neutral loss of the deuterated isobutyric acid group (C₄D₆O₂). This results in the formation of a stable phenoxide ion with the chloro-benzoyl group, which is detected as the product ion at m/z 230.8.

Diagram of the Fragmentation Pathway of this compound

G cluster_0 Ion Source (ESI) cluster_1 Collision Cell (CID) Fenofibric-d6_Acid This compound (C17H9D6ClO4) MW: ~324.8 Precursor_Ion [M-H]⁻ m/z 322.9 Fenofibric-d6_Acid->Precursor_Ion - H+ Product_Ion Product Ion (C13H8ClO2)⁻ m/z 230.8 Precursor_Ion->Product_Ion Fragmentation Neutral_Loss Neutral Loss (C4D6O2) Precursor_Ion->Neutral_Loss

Caption: Fragmentation of this compound in MS/MS.

Q2: I am observing a high abundance of the m/z 230.8 fragment ion even in my full scan (MS1) spectrum. What is causing this, and how can I fix it?

A2: Observing the product ion in the MS1 scan is a classic sign of in-source fragmentation. This indicates that the this compound is fragmenting in the ion source before it even reaches the collision cell. The primary culprits are excessive energy being applied in the source region.

Here is a systematic troubleshooting workflow to address this issue:

Troubleshooting Workflow for In-Source Fragmentation

G start High m/z 230.8 in MS1 Scan infuse Infuse this compound at a constant flow start->infuse optimize_cone 1. Optimize Cone Voltage (Declustering Potential) reduce_cone Gradually reduce Cone Voltage and monitor m/z 322.9 / 230.8 ratio optimize_cone->reduce_cone infuse->optimize_cone optimize_temp 2. Optimize Source Temperature reduce_cone->optimize_temp If fragmentation persists reduce_temp Lower source temperature in increments (e.g., 10-20°C) optimize_temp->reduce_temp check_mobile_phase 3. Evaluate Mobile Phase reduce_temp->check_mobile_phase If fragmentation persists mobile_phase_ok Is mobile phase appropriate? (e.g., ACN/H2O with formic acid) check_mobile_phase->mobile_phase_ok adjust_mobile_phase Consider alternative modifiers or solvent composition mobile_phase_ok->adjust_mobile_phase No end In-Source Fragmentation Minimized mobile_phase_ok->end Yes adjust_mobile_phase->end

Caption: Step-by-step troubleshooting for in-source fragmentation.

Detailed Troubleshooting Steps:

  • Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage): This is the most critical parameter for controlling in-source fragmentation.[2]

    • Protocol:

      • Infuse a solution of this compound (e.g., 100 ng/mL in your mobile phase) directly into the mass spectrometer.

      • Set the mass spectrometer to acquire in full scan mode, monitoring the m/z range that includes both the precursor (322.9) and product (230.8) ions.

      • Start with a relatively high cone voltage and incrementally decrease it.

      • Monitor the intensities of the precursor and product ions. The optimal cone voltage will maximize the intensity of the precursor ion (m/z 322.9) while minimizing the intensity of the fragment ion (m/z 230.8).

  • Optimize Source Temperature: High source temperatures can impart excess thermal energy to the analyte, leading to fragmentation.[2]

    • Protocol:

      • Using the optimized cone voltage from the previous step, begin to lower the source temperature in increments of 10-20°C.

      • Allow the system to stabilize at each new temperature.

      • Monitor the signal intensity of the precursor ion. A decrease in temperature may reduce fragmentation, but too low a temperature can lead to inefficient desolvation and a loss of overall signal. Find a balance that provides good sensitivity with minimal fragmentation.

  • Evaluate Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability.

    • Considerations:

      • Solvent: Acetonitrile is generally a good organic solvent for the analysis of Fenofibric Acid.

      • Additives: Formic acid is a common additive for promoting protonation in positive ion mode, but for negative ion mode analysis of an acidic compound like Fenofibric Acid, it helps to keep the analyte in its deprotonated form in solution. A concentration of 0.1% is typical.[3] Using a buffer to maintain a consistent pH can also be beneficial.

Q3: Can the presence of co-eluting matrix components affect the fragmentation of this compound?

A3: Yes, matrix effects can indirectly influence in-source fragmentation. Co-eluting compounds from the sample matrix (e.g., plasma, urine) can compete for ionization, leading to ion suppression or enhancement. This can alter the local environment in the ion source, potentially affecting the degree of fragmentation.

Mitigation Strategies:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from major matrix components. This can be achieved by optimizing the gradient, changing the column chemistry, or adjusting the mobile phase.

  • Enhance Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components.[4]

Quantitative Data Summary

The following table provides typical starting parameters for the LC-MS/MS analysis of this compound. These should be used as a starting point for your method development and optimization.

ParameterTypical ValueRange for OptimizationRationale
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)N/AProvides good retention and peak shape for Fenofibric Acid.[3]
Mobile Phase A Water with 0.1% Formic Acid0.05% - 0.2% Formic AcidAcidic modifier to aid in consistent ionization.[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid0.05% - 0.2% Formic AcidCommon organic solvent for reversed-phase chromatography.[3]
Flow Rate 0.3 - 0.5 mL/minDependent on column dimensionsTo ensure optimal chromatographic performance.
Ionization Mode ESI NegativeN/AFenofibric Acid is an acidic compound and readily deprotonates.
Capillary Voltage 3.0 - 4.0 kV2.5 - 4.5 kVTo ensure efficient spray and ion formation.
Source Temperature 120 - 150 °C100 - 200 °CLower temperatures can reduce in-source fragmentation.[2]
Desolvation Temp. 350 - 500 °C300 - 550 °CTo aid in solvent evaporation and ion desolvation.
Cone Gas Flow ~50 L/hr25 - 100 L/hrTo help nebulize and shape the ESI plume.
Desolvation Gas Flow ~650 - 1000 L/hr600 - 1200 L/hrTo assist in the evaporation of the mobile phase.
Cone Voltage 20 - 40 V10 - 60 VA critical parameter to minimize in-source fragmentation.[3][5]
Collision Energy 15 - 25 eV10 - 35 eVTo induce fragmentation in the collision cell for MRM.
MRM Transition 322.9 -> 230.8N/APrecursor and product ion for this compound.[1]

References

  • Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. (2025). ResearchGate. [Link]

  • a). Full-scan mass spectra of fenofibric acid. - ResearchGate. ResearchGate. [Link]

  • Liu, A., et al. (2009). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 39(12), 963-973. [Link]

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156. [Link]

  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 220-226. [Link]

  • Tan, Y. M., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(11), 1083. [Link]

  • MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A - ResearchGate. ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Hintzen, F., et al. (2014). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Molecular Pharmaceutics, 11(8), 2761-2771. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). Chromatography Online. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Typical MRM chromatograms of fenofibric acid (left panel) and IS (right... - ResearchGate. ResearchGate. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. [Link]

Sources

Technical Support Center: Fenofibric-d6 Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fenofibric-d6 Acid. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to the common challenges encountered when using this compound as an internal standard (IS) in quantitative LC-MS/MS assays. This resource goes beyond simple procedural steps to explain the scientific principles behind the troubleshooting, ensuring robust and reliable bioanalytical data.

Introduction: The Critical Role of Internal Standard Purity

Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is frequently quantified in pharmacokinetic and toxicokinetic studies.[1][2] this compound, a stable isotope-labeled (SIL) internal standard, is the gold standard for this analysis.[3][4] Its utility hinges on the assumption that it behaves identically to the unlabeled analyte (fenofibric acid) during sample preparation, chromatography, and ionization, thereby correcting for variability.[5] However, this assumption is only valid if the internal standard is of high purity.

Impurities in your this compound can be a significant source of error, leading to inaccurate quantification, failed validation batches, and costly project delays. This guide will help you identify, troubleshoot, and resolve these purity-related issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding this compound purity and its impact on quantification.

Q1: What are the different types of impurities in this compound, and why do they matter?

There are two primary categories of impurities to consider:

  • Chemical Purity: This refers to the presence of any chemical species other than this compound. These can include residual starting materials from synthesis, by-products, or degradation products. For example, during the synthesis of fenofibrate and its metabolite fenofibric acid, impurities such as (4-chlorophenyl)(4-hydroxyphenyl)methanone can arise. Such impurities can potentially interfere with the chromatography or mass spectrometry of the analyte or internal standard.

  • Isotopic Purity: This is a measure of the proportion of this compound molecules that are correctly labeled with six deuterium atoms. Isotopic impurities include:

    • Unlabeled Fenofibric Acid (d0): This is the most critical isotopic impurity. Its presence in the internal standard solution directly contributes to the analyte signal, causing a positive bias in the measured concentrations, especially at the lower limit of quantitation (LLOQ).[6][7]

    • Partially Labeled Species (d1-d5): These are molecules containing fewer than six deuterium atoms. While less common, their presence can also contribute to the overall signal and potentially interfere with the analyte or internal standard channels.

High chemical and isotopic purity (typically ≥98%) are essential for accurate and reproducible results.[8]

Q2: My calibration curve has a high intercept, or my blank samples show a significant analyte peak. Could my this compound be the cause?

Yes, this is a classic symptom of "cross-talk" or signal contribution from the internal standard to the analyte channel.[9][10] This occurs when your this compound internal standard is contaminated with unlabeled fenofibric acid (the "d0" impurity). When you add the internal standard to your blank samples, the contaminating unlabeled fenofibric acid is detected as the analyte, leading to a false-positive signal.

According to the ICH M10 guidelines on bioanalytical method validation, the signal contribution from the internal standard to the analyte at the LLOQ should be less than or equal to 20%.[11]

Q3: How does the purity of this compound affect the accuracy and precision of my results?

The impact of impurities can be summarized as follows:

Purity IssueImpact on QuantificationExplanation
Unlabeled Fenofibric Acid (d0) in IS Inaccurate (positively biased) results, especially at low concentrations. Poor precision.The d0 impurity in the IS solution contributes to the analyte's signal, artificially inflating the measured concentration. This effect is most pronounced at the LLOQ where the analyte concentration is lowest.
Chemical Impurities Variable results, poor precision.Co-eluting chemical impurities can cause ion suppression or enhancement, affecting the analyte and/or internal standard signal inconsistently across different samples.
Analyte contribution to IS signal Inaccurate (negatively biased) results at high concentrations.If the analyte contains isotopic variants that correspond to the mass of the internal standard, it can artificially inflate the IS signal, leading to underestimation of the analyte concentration. This is more pronounced at the upper limit of quantitation (ULOQ).
Q4: What are the regulatory expectations for the purity of stable isotope-labeled internal standards like this compound?

Regulatory bodies like the FDA and international guidelines such as the ICH M10 emphasize the importance of using high-purity reference standards.[1][12] While they may not specify an exact percentage, the expectation is that the internal standard is suitable for its intended use and does not compromise the integrity of the analytical data. This includes verifying the purity of the internal standard and assessing any potential cross-contribution between the analyte and the IS.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to this compound purity.

Problem 1: High background or significant peak in blank samples.

This is often the first indication of a problem with your internal standard.

Workflow for Investigating High Background in Blanks:

G IS_Variability Inconsistent IS Response Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) IS_Variability->Matrix_Effects Sample_Prep Sample Preparation Variability IS_Variability->Sample_Prep IS_Purity Internal Standard Purity Issues IS_Variability->IS_Purity Instrument Instrument Instability IS_Variability->Instrument Chemical_Impurities Chemical_Impurities IS_Purity->Chemical_Impurities Chemical Impurities Isotopic_Instability Isotopic_Instability IS_Purity->Isotopic_Instability Isotopic Instability (e.g., H/D exchange)

Caption: Potential causes of internal standard response variability.

Troubleshooting Steps:

  • Verify Instrument Performance: Ensure the LC-MS/MS system is stable by injecting a system suitability standard.

  • Review Sample Preparation: Ensure consistency in pipetting, extraction, and reconstitution steps.

  • Assess Matrix Effects: Analyze samples from different lots of matrix to determine if the variability is matrix-dependent.

  • Evaluate IS Stability: Prepare fresh dilutions of your this compound from the stock solution and compare their performance to older dilutions. Deuterium atoms on carbon are generally stable, but improper storage or synthesis at unstable positions could potentially lead to H/D exchange. [13]5. Check for Chemical Impurities: If you have access to high-resolution mass spectrometry, analyze your this compound solution to look for any unexpected masses.

Best Practices for Proactive Quality Control

  • Vendor Qualification: Source your this compound from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) detailing both chemical and isotopic purity.

  • New Lot Verification: Never assume a new lot of internal standard will perform identically to the previous one. Always perform a quick purity check and cross-contribution experiment before using a new lot in a regulated study.

  • Proper Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dark, and dry place to prevent degradation.

  • Documentation: Meticulously document all lot numbers, preparation details, and purity assessments for your internal standards. This is crucial for regulatory compliance and for troubleshooting any future issues.

By implementing these proactive measures and utilizing the troubleshooting guides provided, you can ensure the quality of your this compound internal standard and, consequently, the accuracy and reliability of your bioanalytical data.

References

  • Boonen, K., et al. (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Pharmaceutical and Biomedical Analysis, 5(2), 225-231.
  • Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
  • Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351.
  • Liu, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Prajapati, A., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3435-3441.
  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 218-224.
  • Sultana, N., et al. (2015). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. Journal of Bioanalysis & Biomedicine, 7(3), 080-087.
  • Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
  • Kim, J., et al. (2023). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Journal of Korean Medical Science, 38(11), e89.
  • Fekete, S., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(1), 37-44.
  • Amini, E., et al. (2010). Rapid, sensitive and validated ultra-performance liquid chromatography/mass spectrometric method for the determination of Fenofibric acid and its application to human pharmacokinetic study. E-Journal of Chemistry, 7(1), 25-36.
  • Lin, C., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(9), 1959-1968.
  • Yuan, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1224-1232.
  • Nováková, L., & Vlčková, H. (2018). Stable Labeled Isotopes as Internal Standards: A Critical Review. Analytical Letters, 51(1-2), 1-22.
  • Plebani, M. (2022). Internal Quality Controls in the Medical Laboratory: A Narrative Review of the Basic Principles of an Appropriate Quality Control Plan. Diagnostics, 12(10), 2533.
  • CN103360240B. (2015). Preparation method of high purity fenofibric acid.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. PubMed, 21601229.
  • Arayne, M. S., et al. (2014). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. PubMed, 25016259.
  • Urjasz, H., et al. (2023). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 16, 149-156.
  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814.
  • Patel, D., et al. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(13), 855-867.
  • Liu, D., et al. (2022).
  • Li, Y., et al. (2016).
  • Jain, D., et al. (2010). Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. Semantic Scholar.
  • Lin, C., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.
  • Morin, L. (2014). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays.
  • Wang, M. (2023). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
  • Nirogi, R., et al. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study.
  • Prajapati, A., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.
  • Imre, S., et al. (2021). With or Without Internal Standard in HPLC Bioanalysis. A Case Study.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
  • PTF @ Davis. (2020). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance.
  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Johnson, M., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(13), 1237-1249.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

Sources

Handling and storage best practices for Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Fenofibric-d6 Acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and application of this critical internal standard. As Senior Application Scientists, we understand that experimental success hinges on the precise control of every variable, starting with the integrity of your reagents. This center offers a structured, question-and-answer-based approach to address potential challenges and ensure the reliability of your results.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. When working with this compound, issues often trace back to solubility, sample preparation, or chromatographic conditions. The following table outlines common problems, their probable causes rooted in the physicochemical properties of the compound, and validated protocols to resolve them.

Problem Encountered Probable Cause(s) Step-by-Step Resolution Protocol
Low or No Signal in LC-MS Analysis 1. Incomplete Dissolution: Fenofibric acid is poorly soluble in aqueous solutions, and the deuterated form behaves similarly.[1][2] The compound may have precipitated out of solution before injection.2. Adsorption: The compound may adsorb to glass or plastic surfaces, especially at low concentrations in aqueous-dominant solutions.3. Degradation: While generally stable, prolonged exposure to harsh pH or high temperatures can affect integrity.1. Verify Solubility: Visually inspect your stock and working solutions for any precipitate. If cloudy, attempt to redissolve using gentle warming or sonication.2. Optimize Solvent: Prepare initial stock solutions in an appropriate organic solvent like ethanol or DMSO, where solubility is higher.[3] For the final working solution, ensure the final percentage of organic solvent is sufficient to maintain solubility.3. Use Silanized Vials: To prevent adsorption, use low-adsorption or silanized glass vials for sample preparation and injection.4. Fresh is Best: Prepare aqueous working solutions fresh daily.[3]
High Signal Variability / Poor Reproducibility 1. Precipitation in Autosampler: If the autosampler is cooled (e.g., 4°C) and the mobile phase is not strong enough, the compound can precipitate in the sample vial over time.[4]2. Inconsistent Sample Preparation: Minor variations in pipetting, especially with viscous organic solvents like DMSO, can lead to significant concentration differences.3. H/D Exchange: Although the deuterium labels on the methyl groups are stable, exposure to highly acidic or basic conditions combined with heat could theoretically lead to back-exchange with protons from the solvent.1. Match Sample Solvent to Mobile Phase: Adjust your sample diluent to be as close in composition to the initial mobile phase as possible to prevent "solvent shock" and precipitation upon injection.2. Review Pipetting Technique: Use positive displacement pipettes for viscous solvents. Ensure complete mixing after each dilution step.3. Maintain Neutral pH: Unless required by the experimental design, maintain solutions at a near-neutral pH to ensure the isotopic stability of the standard.
Peak Tailing or Carryover in Chromatography 1. Strong Retention: Fenofibric acid can bind strongly to reversed-phase columns, especially if the mobile phase is not sufficiently eluted with a strong organic solvent at the end of the gradient.[5]2. Secondary Interactions: The carboxylic acid group can have secondary interactions with the silica backbone of the column, leading to peak tailing.1. Strengthen the Wash Step: Extend the high-organic portion of your gradient (e.g., 95% Acetonitrile/Methanol) for a longer duration to ensure the compound is fully eluted from the column.[5]2. Incorporate a Stronger Needle Wash: Use a wash solvent for the autosampler needle that is stronger than the mobile phase (e.g., 100% Acetonitrile or Isopropanol) to clean the needle and injection port thoroughly between runs.3. Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the carboxylic acid group, reducing peak tailing and improving peak shape.[4]
Experimental Workflow: Troubleshooting Inconsistent Analytical Results

The following diagram outlines a logical workflow for diagnosing and resolving inconsistent quantitative data when using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation Review cluster_lcms LC-MS Method Review start Inconsistent Results (High %CV, Poor Accuracy) check_sol Is the IS stock solution clear? start->check_sol remake_stock Action: Remake stock solution. Use sonication/gentle heat. check_sol->remake_stock No check_working Are working solutions freshly prepared? check_sol->check_working Yes remake_stock->check_working remake_working Action: Prepare fresh working solutions daily. check_working->remake_working No check_carryover Inject blank after a high standard. Is carryover >0.1%? check_working->check_carryover Yes remake_working->check_carryover optimize_wash Action: Strengthen needle wash solvent and/or extend gradient wash step. check_carryover->optimize_wash Yes check_peak Is the peak shape symmetrical? check_carryover->check_peak No optimize_wash->check_peak adjust_mp Action: Acidify mobile phase (e.g., add 0.1% Formic Acid). check_peak->adjust_mp No (Tailing) end_node Re-analyze Samples & Evaluate Data check_peak->end_node Yes (Symmetrical) adjust_mp->end_node

Troubleshooting workflow for inconsistent analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and usage of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A: For long-term stability, solid this compound should be stored in a freezer, ideally at -20°C.[6] It should be kept in a tightly sealed container to prevent moisture absorption and protected from light.[7][8] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid, which is crucial for maintaining isotopic purity.[9]

Parameter Recommendation Rationale
Temperature -20°C (Freezer)Minimizes degradation and preserves long-term chemical integrity.[6]
Atmosphere Tightly sealed container, preferably under inert gas.Prevents moisture absorption (hygroscopic nature) and oxidation.[7][8]
Light Store in a dark place or use an amber vial.Protects the compound from potential light-induced degradation.[8]

Q2: What personal protective equipment (PPE) should I use when handling this compound powder?

A: You should always handle this compound in accordance with good industrial hygiene and safety practices.[7] This includes wearing standard PPE: safety glasses with side shields, nitrile gloves, and a lab coat.[7] To avoid inhaling the fine powder, handling should be performed in a well-ventilated area, such as a chemical fume hood, especially when weighing.[7][8]

Q3: How should I dispose of waste containing this compound?

A: Fenofibric acid is classified as toxic to aquatic life with long-lasting effects.[8][10] Therefore, it should not be disposed of down the drain.[7] All waste, both solid and solutions, must be collected in a suitable, closed container and disposed of as hazardous chemical waste according to your institution's and local government's regulations.[7][8]

Solution Preparation and Stability

Q4: What is the best solvent to prepare a stock solution of this compound?

A: this compound, like its non-deuterated analog, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] Methanol and chloroform can also be used, though solubility is described as "slight".[2] For quantitative applications like LC-MS, using a volatile solvent such as methanol or acetonitrile is often preferred for the final working solutions to ensure compatibility with the mobile phase.

Protocol: Preparing a 1 mg/mL Stock Solution in Methanol

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature in a desiccator.

  • Weigh: Accurately weigh the desired amount of the solid into a volumetric flask.

  • Dissolve: Add approximately 75% of the final volume of HPLC-grade methanol.

  • Mix: Use a vortex mixer and/or sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once fully dissolved and cooled to room temperature, bring the solution to the final volume with methanol and mix thoroughly.

  • Storage: Store the stock solution in an amber vial at -20°C.

Q5: How stable are solutions of this compound? Can I store working solutions?

A: Organic stock solutions (e.g., in methanol or DMSO) are stable for several months when stored properly at -20°C and protected from light. However, aqueous solutions are not recommended for storage for more than one day.[3] It is best practice to prepare aqueous dilutions or working standards fresh from the organic stock solution daily to prevent potential degradation or precipitation.

Application and Theory

Q6: Why is this compound used as an internal standard?

A: this compound is considered the "gold standard" for an internal standard in the quantitative analysis of fenofibric acid by mass spectrometry. The principle is that an ideal internal standard should be chemically identical to the analyte to ensure it behaves the same way during sample extraction, chromatography, and ionization.[11] By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased by six atomic mass units. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties (like solubility, extraction recovery, and retention time) remain virtually identical.[12]

Q7: What level of isotopic and chemical purity is required?

A: For use in regulated bioanalysis or other high-precision quantitative methods, both high chemical purity (>99%) and high isotopic enrichment (≥98%) are critical.[12] High chemical purity ensures that the standard itself does not contain impurities that could interfere with the analysis. High isotopic enrichment ensures a clean signal for the standard and minimizes any contribution to the analyte's signal from the unlabeled portion of the standard.

References
  • Yuliani, S. H., et al. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Indonesian Journal of Pharmacy. Available at: [Link]

  • SynZeal. (n.d.). Fenofibric Acid D6. Available at: [Link]

  • Kratzsch, J., et al. (2000). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Die Pharmazie, 55(11), 851-853. Available at: [Link]

  • El-Gindy, A., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • El-Gindy, A., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link]

  • Kratzsch, J., et al. (2000). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. PubMed. Available at: [Link]

  • University of Utah. (n.d.). Acid Handling. Available at: [Link]

  • ResearchGate. (n.d.). 8 questions with answers in FENOFIBRATE | Science topic. Available at: [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. Available at: [Link]

  • Wankhede, S. B., et al. (2018). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Indian Journal of Pharmaceutical Education and Research, 52(4s), s162-s169. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • CPAchem. (2024, April 19). Safety data sheet - Fenofibric acid. Available at: [Link]

  • Ke, P., et al. (2021). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Molecular Pharmaceutics, 18(11), 4165-4179. Available at: [Link]

  • ResearchGate. (n.d.). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Available at: [Link]

Sources

Challenges in Fenofibric-d6 Acid analysis in complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Fenofibric Acid using its deuterated stable isotope-labeled internal standard, Fenofibric-d6 Acid. This guide is designed for researchers, bioanalytical scientists, and drug development professionals who are navigating the complexities of quantifying this analyte in challenging biological matrices like plasma and serum. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate robust analytical methods.

Section 1: Foundational FAQs

This section addresses the most common questions regarding the setup and theory behind a successful Fenofibric Acid bioanalytical assay.

Q1: Why is this compound the preferred internal standard (IS) for Fenofibric Acid analysis?

A: The use of a stable isotope-labeled (SIL) internal standard, such as this compound (FFA-d6), is the gold standard in quantitative mass spectrometry. Here’s the causality:

  • Physicochemical Similarity: FFA-d6 is chemically identical to the analyte, Fenofibric Acid (FFA), with the only difference being the increased mass from the deuterium atoms. This means it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.

  • Correction for Matrix Effects: Complex biological matrices like plasma contain numerous endogenous compounds (phospholipids, salts, etc.) that can co-elute with the analyte and interfere with its ionization, a phenomenon known as "matrix effect." This can either suppress or enhance the signal, leading to inaccurate quantification. Because FFA-d6 behaves identically to FFA during ionization, any suppression or enhancement it experiences will mirror that of the analyte. By using the peak area ratio of the analyte to the IS, these variations are effectively normalized, ensuring high precision and accuracy.[1]

  • Improved Precision: The SIL-IS corrects for variability at virtually every step of the analytical process, from sample preparation and extraction to injection volume and ionization. This results in significantly lower coefficients of variation (%CV) compared to using a structural analog as an IS.

Q2: What is the single most significant challenge when analyzing Fenofibric Acid in plasma?

A: The most critical challenge is managing the interference from its primary metabolite, Fenofibric Acid Acyl Glucuronide (FA-G) . This metabolite is known to be unstable and can revert (hydrolyze) back to the parent Fenofibric Acid during sample collection, storage, or within the analytical system itself.[2][3]

This "back-conversion" can artificially inflate the measured concentration of Fenofibric Acid, leading to erroneous pharmacokinetic data. A robust method must therefore ensure two things:

  • Sample Stability: Conditions must be optimized to prevent this hydrolysis before analysis. This often involves immediate cooling, acidification of the sample, and storage at ultra-low temperatures (-80°C).

  • Chromatographic Separation: The analytical method must be able to baseline-resolve Fenofibric Acid from the FA-G metabolite. This ensures that even if some FA-G is present, it does not co-elute and contribute to the analyte's signal.[2][3]

Q3: Which sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is best?

A: The "best" technique depends on a trade-off between speed, cost, and the required cleanliness of the final extract. There is no single answer, but this table provides a decision-making framework.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., Acetonitrile) is added to denature and precipitate plasma proteins.[4]Fast, simple, inexpensive, high recovery."Dirty" extract; high levels of phospholipids remain, leading to significant matrix effects and potential ion source contamination.Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous layer.[5]Cleaner extract than PPT, removes many polar interferences and salts.More labor-intensive, requires solvent optimization, can have lower recovery, emulsion formation can be an issue.Assays where PPT is too "dirty" but the complexity of SPE is not required.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away, followed by selective elution.[2][3]Provides the cleanest extract, significantly reduces matrix effects, allows for sample concentration.Most complex and expensive method, requires careful method development (sorbent selection, wash/elution solvents).Regulated bioanalysis (GLP), clinical trials, and assays requiring the lowest limit of quantification (LLOQ).

As a Senior Application Scientist, my general recommendation for regulated or late-stage development work is Solid-Phase Extraction (SPE) due to its superior ability to minimize matrix effects and ensure the most reliable data.[2][3]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues commonly encountered during method development and routine analysis.

Problem: High Variability in Results (%CV > 15%) Between Replicates.

This is often a sign of inconsistent sample processing or unmitigated matrix effects.

start High Variability (%CV > 15%) Detected check_is Check IS Response: Is it consistent across samples? start->check_is is_inconsistent Inconsistent IS Response check_is->is_inconsistent No is_consistent Consistent IS Response check_is->is_consistent Yes cause_is Potential Causes: 1. Pipetting error during IS spiking. 2. Inconsistent extraction recovery. is_inconsistent->cause_is cause_matrix Potential Cause: Variable matrix effects between different lots of plasma or individual samples. is_consistent->cause_matrix solution_is Solutions: - Use automated liquid handler. - Review and standardize manual extraction steps. - Ensure complete vortexing/mixing. cause_is->solution_is solution_matrix Solutions: - Switch to a cleaner extraction (e.g., PPT -> SPE). - Optimize chromatography to move analyte away from suppression zones. - Perform matrix effect evaluation as per regulatory guidelines. cause_matrix->solution_matrix

Caption: Troubleshooting logic for high analytical variability.

Problem: Poor or Drifting Peak Shape (Tailing or Fronting).

Peak shape issues compromise integration accuracy and can indicate chromatographic or chemical problems.

  • Potential Cause 1: Column Secondary Interactions. The acidic nature of Fenofibric Acid can lead to interactions with residual silanols on the silica backbone of C18 columns, causing peak tailing.

    • Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic acid) to keep the analyte in its neutral, protonated state.[6] This minimizes ionic interactions with the stationary phase. Consider using a column with advanced end-capping or a hybrid particle technology.

  • Potential Cause 2: Injection Solvent Mismatch. If the final extract is reconstituted in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 90% Water), the analyte band will spread on the column, leading to poor peak shape.

    • Solution: Reconstitute the dried extract in a solution that closely matches the initial mobile phase composition. If a strong solvent is needed for solubility, inject the smallest possible volume.

Problem: Inaccurate Results at High Concentrations (ULOQ failing high).

If lower concentrations are accurate but the Upper Limit of Quantitation (ULOQ) is biased high, it could indicate back-conversion of the FA-G metabolite.

  • Potential Cause: In-source Thermal Degradation. High temperatures in the mass spectrometer's electrospray ionization (ESI) source can cause the labile acyl glucuronide to break down into the parent Fenofibric Acid, artificially adding to the analyte signal.

    • Solution: Methodically reduce the ESI source temperature (e.g., from 500°C down to 350°C in 50°C increments) and re-inject a high-concentration sample containing both FFA and FA-G. If the FFA peak area decreases with temperature while the FA-G signal remains stable or increases, it confirms in-source breakdown. Optimize for the lowest temperature that still provides adequate sensitivity.

Section 3: Key Protocols & Workflows

This section provides validated starting points for your experimental design.

Protocol 1: Recommended LC-MS/MS Starting Conditions

This table summarizes typical parameters derived from validated methods in the literature.[2][3][4][5] Optimization is required for your specific instrumentation.

ParameterRecommended SettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm)Provides excellent retention and separation for FFA and its metabolites. Sub-2 µm particles offer high efficiency.
Mobile Phase A Water with 0.1-0.2% Formic AcidAcidic modifier ensures FFA is protonated for good peak shape and aids in ESI ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1-0.2% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than Methanol.
Flow Rate 0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient Start at 5-10% B, ramp to 95% B, re-equilibrateA gradient is necessary to elute FFA and then wash the column of late-eluting matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group on FFA is readily deprotonated, making it highly sensitive in negative ion mode.
MRM Transitions FFA: 317.1 → 230.9 FFA-d6: 322.9 → 230.8These transitions correspond to the [M-H]⁻ precursor ion and a characteristic product ion from the loss of the chlorobenzoyl moiety.[3]
Source Temp. 350 - 450 °CStart lower to minimize potential in-source conversion of the FA-G metabolite.
Workflow: General Bioanalytical Sample Processing

This diagram illustrates the critical steps from sample receipt to final data analysis. A failure at any step can compromise the integrity of the results.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_collection Sample Collection (e.g., K2EDTA Plasma) stabilize Stabilization (if needed) (e.g., acidify, cool immediately) sample_collection->stabilize storage Storage (-80°C) stabilize->storage thaw Sample Thaw & Vortex storage->thaw spike Spike with FFA-d6 IS thaw->spike extraction Sample Extraction (PPT, LLE, or SPE) spike->extraction evap Evaporate & Reconstitute extraction->evap lcms LC-MS/MS Analysis evap->lcms integration Peak Integration lcms->integration quant Quantification (Analyte/IS Ratio vs. Cal Curve) integration->quant report Data Reporting & Review quant->report

Caption: A comprehensive workflow for bioanalytical sample processing.

References

  • Urjasz, H., Propisnova, V., Siepsiak, M., & Wicha, J. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156. [Link]

  • Jain, D. K., Patel, P., & Jain, N. K. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3435-3441. [Link]

  • Emami, J., & Tavafchani, F. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientia Pharmaceutica, 86(4), 49. [Link]

  • Kumar, A., Monif, T., & Khuroo, A. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Analytical Methods, 2(10), 1539-1547. [Link]

  • Reddy, B. N., & Kumar, N. V. (2015). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. [Link]

  • Al-Shehri, M. M., & Al-Otaibi, F. A. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(6), 690-698. [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. [Link]

  • Kumar, A., Monif, T., & Khuroo, A. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. ResearchGate. [Link]

  • Gagné, C., et al. (2002). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition, 30(7), 811-816. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Fenofibric Acid and d6-Fenofibric Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of fenofibric acid and its stable isotope-labeled internal standard, d6-fenofibric acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your method development and troubleshooting processes. This guide is structured to address the specific challenges encountered when working with these acidic compounds in a reversed-phase HPLC or UPLC system, particularly for bioanalytical applications.

Section 1: Understanding the Analytes: Physicochemical Properties

Effective method development begins with a fundamental understanding of your analytes. Fenofibric acid is the active metabolite of fenofibrate and is a moderately hydrophobic, acidic molecule.[1] These properties are the primary determinants of its behavior in reversed-phase chromatography.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₇H₁₅ClO₄Defines the mass used for MS detection.
Molecular Weight 318.75 g/mol [2]Baseline mass for analyte. d6-IS will be ~324.79 g/mol .
pKa ~3.1 - 4.0[2][3]Crucial Parameter. Dictates that mobile phase pH must be acidic to ensure the molecule is in its neutral, retainable form.
logP ~3.85[3]Indicates good hydrophobicity, making it well-suited for retention on C18 stationary phases.

Section 2: Core Principles of Mobile Phase Selection

The goal is to achieve a mobile phase that provides robust retention, good peak shape, and adequate resolution from endogenous interferences, while ensuring the analyte and its internal standard behave nearly identically.

The Critical Role of Mobile Phase pH

Because fenofibric acid is a carboxylic acid, its ionization state is controlled by the mobile phase pH.

  • At pH > pKa: The carboxylic acid group is deprotonated (COO⁻). In this anionic state, it exhibits poor retention on a C18 column and is prone to severe peak tailing due to secondary ionic interactions with residual silanols on the silica backbone.[4][5]

  • At pH < pKa: The carboxylic acid group is protonated (COOH). In this neutral form, the molecule is more hydrophobic and interacts well with the C18 stationary phase through reversed-phase mechanisms, leading to good retention and symmetrical peak shapes.

Expert Insight: A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. For fenofibric acid, a pH between 2.5 and 3.0 is ideal and has been successfully used in numerous validated methods.[6][7]

Choosing the Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) is the most common organic modifier for this separation due to its low viscosity (leading to lower backpressure) and excellent UV transparency.[7][8][9][10] Methanol can be a valuable alternative if different selectivity is needed to resolve fenofibric acid from a co-eluting interference.

Additives for UV vs. MS Detection

The choice of acid or buffer is dictated by your detector.

  • For HPLC-UV: Non-volatile buffers like phosphate buffers are excellent for maintaining a precise and stable pH.[6] A mobile phase of acetonitrile and phosphate buffer at pH 3.0 is a robust choice.[6]

  • For LC-MS/MS: Volatility is key. Buffers like phosphate will contaminate the mass spectrometer source. Therefore, volatile additives are required.

    • Formic Acid (0.1%): The most common choice. It effectively lowers the pH and is highly volatile, making it perfect for ESI-MS.[8][11] Fenofibric acid ionizes well in negative ion mode under these conditions.[10]

    • Ammonium Acetate/Formate: Can be used if buffering closer to the pKa is required, but for fenofibric acid, simple acidification is typically sufficient and provides a cleaner baseline.

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q: My peaks for both fenofibric acid and the d6-IS are tailing significantly. What is the cause and how do I fix it?

A: This is a classic symptom of the mobile phase pH being too high (i.e., too close to or above the pKa of ~3.1-4.0). When partially ionized, the analyte interacts with the column's stationary phase via multiple mechanisms, leading to tailing.

  • Primary Solution: Lower the pH of your aqueous mobile phase component to a value between 2.5 and 3.0 using an appropriate acidifier (e.g., 0.1% formic acid for LC-MS, or phosphoric acid for HPLC-UV).[7] This ensures the fenofibric acid is fully protonated and interacts primarily through a single, clean reversed-phase mechanism.

  • Secondary Check: Ensure you are using a high-purity, end-capped C18 column. Older or lower-quality columns may have more exposed, acidic silanols that can cause tailing even at low pH.

Q: My d6-fenofibric acid internal standard is eluting slightly before the unlabeled fenofibric acid. Is this a problem?

A: This is a well-documented phenomenon known as the "deuterium isotope effect" in reversed-phase chromatography.[12] Deuterium-carbon bonds are slightly shorter and stronger than hydrogen-carbon bonds, which can lead to a subtle decrease in hydrophobicity, causing the deuterated compound to elute earlier.

  • Is it a problem? Not necessarily, as long as the separation is minimal and consistent. The primary purpose of a stable isotope-labeled IS is to co-elute as closely as possible to the analyte to ensure they experience the same ionization suppression or enhancement in the MS source.[13][14]

  • How to fix it if the separation is too large:

    • Decrease the Organic Content: Slightly lowering the percentage of acetonitrile in your mobile phase will increase the retention time of both compounds and often reduce the separation between them.

    • Lower the Temperature: Reducing the column temperature can sometimes increase the interaction with the stationary phase and minimize the separation.

    • Consider a Less Efficient Column: In some rare cases where complete co-elution is mandatory to solve matrix effects, using a column with slightly lower resolving power (e.g., larger particle size or shorter length) can cause the two peaks to merge.[14]

Q: My retention times are drifting and getting shorter with each injection. What are the common causes?

A: Drifting retention times indicate a change in the chromatographic system.

  • Column Equilibration: The most common cause. Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For a standard 4.6 x 150 mm column, this may require flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Change: The organic component (acetonitrile) of the mobile phase is more volatile than water. If reservoirs are not properly covered, selective evaporation of ACN can occur, increasing the aqueous content and causing retention times to increase (not decrease). However, if you are using an online mixer and one line is not pumping correctly, the composition can change. Check your pump pressures and performance.[15]

  • Temperature Fluctuations: Chromatography is sensitive to temperature. A rising laboratory temperature can decrease mobile phase viscosity and analyte retention, leading to shorter retention times. Using a thermostatically controlled column compartment is essential for reproducible results.[16]

  • Column Degradation: If the mobile phase pH is too high or too low for the column's specifications, the bonded phase can be stripped, leading to a loss of retention. This is less likely if you are operating within the recommended pH of 2.5-3.0.

Q: I'm observing split peaks. What's wrong?

A: Split peaks usually point to a problem at the head of the column.

  • Column Contamination/Blockage: Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample band to be distributed unevenly.

  • Solution: First, try removing the guard column (if used) to see if it is the source of the problem. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first). If this fails, the column may need to be replaced.[4][17]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[4]

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for separating fenofibric acid and d6-IS on a C18 column?

A:

  • For LC-MS/MS:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a 50:50 (A:B) ratio and increase the percentage of B to elute the analytes. A total run time of 4-5 minutes is typical for UPLC systems.[8]

  • For HPLC-UV:

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM), pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Isocratic: A ratio of approximately 30:70 (A:B) is a good starting point. Adjust the ratio to achieve a retention time of 3-10 minutes.[6][7]

Q: Do I need to use a buffer, or is acidified water sufficient?

A: For LC-MS, acidified water (e.g., with 0.1% formic acid) is almost always sufficient and preferred for its simplicity and low contamination risk. For HPLC-UV, a buffer provides better control over the pH, leading to more consistent and reproducible retention times, especially if the mobile phase is prepared in large batches.

Q: What are common adduct ions for fenofibric acid in ESI-MS?

A: In negative ion mode, the primary ion will be the deprotonated molecule, [M-H]⁻, at m/z 317.2 for fenofibric acid. In positive ion mode, you may observe the protonated molecule [M+H]⁺, but more commonly sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there are salts present in your sample or mobile phase.[18] Acetonitrile adducts like [M+ACN+H]⁺ are also possible.

Section 5: Visualizations & Workflows

Troubleshooting Workflow for Poor Resolution

Troubleshooting start Problem: Poor Resolution or Peak Tailing cause1 Check Mobile Phase pH start->cause1 cause2 Adjust Organic Content (%) start->cause2 cause3 Check Column Health start->cause3 sol1a sol1a cause1->sol1a sol2a Are peaks eluting too early? cause2->sol2a sol3a High backpressure? Split peaks? cause3->sol3a sol1b Lower pH to 2.5-3.0 with Formic or Phosphoric Acid sol1a->sol1b Yes sol2b Decrease % ACN to increase retention sol2a->sol2b Yes sol3b Back-flush or replace column sol3a->sol3b Yes

Caption: A logical workflow for troubleshooting common separation issues.

Mobile Phase Selection Decision Tree

MobilePhaseSelection start Select Detector Type detector_ms LC-MS/MS start->detector_ms Mass Spec detector_uv HPLC-UV start->detector_uv UV/DAD ms_additive Use Volatile Additive: 0.1% Formic Acid detector_ms->ms_additive uv_additive Use Non-Volatile Buffer: Phosphate Buffer, pH 2.5-3.0 detector_uv->uv_additive

Caption: Decision process for choosing mobile phase additives based on the detector.

Section 6: Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase for LC-MS

This protocol is suitable for UPLC-MS/MS analysis of fenofibric acid.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of LC-MS grade formic acid.

    • Cap the reservoir and mix thoroughly by inversion.

    • Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of LC-MS grade acetonitrile into a separate clean 1 L glass reservoir.

    • Carefully add 1 mL of LC-MS grade formic acid.

    • Cap and mix thoroughly. Sonication is optional but recommended.

  • System Setup:

    • Place the prepared mobile phases in the appropriate solvent lines of your UPLC/HPLC system.

    • Purge the system thoroughly to ensure all previous solvents are removed.

    • Equilibrate your C18 column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

Protocol 2: Preparation of a Buffered Mobile Phase for HPLC-UV

This protocol is suitable for routine analysis by HPLC-UV.

  • Buffer Preparation (20 mM Potassium Phosphate, pH 2.5):

    • Weigh approximately 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of high-purity water.

    • Place a calibrated pH probe in the solution while stirring.

    • Slowly add 85% phosphoric acid dropwise until the pH meter reads 2.5.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation (e.g., 70% Acetonitrile / 30% Buffer):

    • In a 1 L graduated cylinder, carefully measure 700 mL of HPLC-grade acetonitrile.

    • Add 300 mL of the prepared pH 2.5 phosphate buffer.

    • Transfer the mixture to a 1 L mobile phase reservoir.

    • Cap, mix well, and sonicate for 15-20 minutes to degas.

  • System Setup:

    • Install the prepared mobile phase on your HPLC system.

    • Purge the pump and flow lines.

    • Equilibrate the C18 column until the pressure and UV baseline are stable.

References

  • method development and validation for fenofibrate by rp-hplc method. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Urjasz, H., & Propisnova, V. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. [Link]

  • Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring. [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2025). ResearchGate. [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Bentham Science. [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]

  • Al-kassas, R., et al. (2022). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics. [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects in. (2020). AKJournals. [Link]

  • Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. (2021). ACS Publications. [Link]

  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC Technologies. [Link]

  • Development and application of a UPLC-MS/MS method for simultaneous determination of fenofibric acid and berberine in rat plasma: application to the drug-drug pharmacokinetic interaction study of fenofibrate combined with berberine after oral administration in rats. (2015). PubMed. [Link]

  • Fenofibric acid. PubChem. [Link]

  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software. [Link]

  • Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. (2009). PubMed. [Link]

  • Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. (2021). ResearchGate. [Link]

  • Comparative Bioavailability Study of Solid Self-Nanoemulsifying Drug Delivery System of Fenofibric Acid in Healthy Male Subjects. (2021). PubMed Central. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. (2021). Universiti Sains Malaysia. [Link]

  • MS Adduct Calculator. Fiehn Lab. [Link]

  • HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. [Link]

  • Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure. (2024). MDPI. [Link]

  • HPLC Troubleshooting. YMC. [Link]

  • Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Mendeley Data. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • HPLC Troubleshooting Guide. LC Resources. [Link]

Sources

Validation & Comparative

The Unrivaled Choice: A Comparative Guide to Fenofibric-d6 Acid as an Internal Standard for Fenofibric Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibric acid, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an in-depth comparison of Fenofibric-d6 Acid with other internal standards, supported by scientific principles and experimental evidence, to demonstrate its superiority in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, requires robust and accurate quantification in biological matrices for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] The inherent variability in sample preparation and the complexity of biological samples necessitate the use of an internal standard (IS) to ensure data integrity.[3] While various compounds have been employed as internal standards for fenofibric acid analysis, the use of a stable isotope-labeled (SIL) internal standard, specifically this compound, has emerged as the gold standard.[4][5][6]

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples.[7] Its primary function is to compensate for variations that can occur during sample processing and analysis, such as:

  • Sample Preparation Losses: Inconsistent recovery during extraction, evaporation, and reconstitution steps.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix.[8][9]

  • Instrumental Variability: Fluctuations in injection volume and detector response.

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision of the final concentration measurement.[3]

Why this compound Reigns Supreme: The Power of Stable Isotope Labeling

This compound is a deuterated form of fenofibric acid, meaning six of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[10][11] This seemingly subtle modification provides profound analytical advantages over other types of internal standards, such as structural analogs.[12][13]

The core principle behind the superiority of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[14] this compound and fenofibric acid exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[4] This co-elution and identical behavior ensure that any matrix effects or variations in sample processing that affect the analyte will affect the SIL-IS to the same degree, providing the most accurate correction.[3][15]

In contrast, structural analog internal standards, while chemically similar, will have different retention times and may experience different matrix effects, leading to less reliable correction and potentially compromised data quality.

Comparative Analysis: this compound vs. Alternative Internal Standards

Several studies have employed different internal standards for the bioanalysis of fenofibric acid. The following table summarizes a comparison of this compound with a commonly used structural analog, mefenamic acid, based on typical performance characteristics observed in bioanalytical method validation.

Performance MetricThis compound (SIL-IS)Mefenamic Acid (Structural Analog IS)Rationale for this compound's Superiority
Chromatographic Co-elution Co-elutes with fenofibric acidDifferent retention timeCo-elution is crucial for accurate compensation of matrix effects that are often localized in the chromatogram.[3]
Matrix Effect Compensation ExcellentVariable and potentially incompleteAs a SIL-IS, it experiences the same ion suppression or enhancement as the analyte, leading to a consistent analyte/IS ratio.[12][16]
Recovery Tracks the recovery of fenofibric acid closelyMay have different recoveryThe near-identical chemical structure ensures that any loss of analyte during sample preparation is mirrored by the loss of the IS.
Precision (%RSD) Typically <5%Can be higher, often >5%More effective normalization of variability leads to lower relative standard deviation and more precise results.[4]
Accuracy (%Bias) Typically within ±5%Can exhibit higher biasThe robust correction for various sources of error results in measured concentrations being closer to the true value.[4]

Experimental Workflow: Bioanalysis of Fenofibric Acid in Human Plasma

The following protocol outlines a typical workflow for the quantification of fenofibric acid in human plasma using this compound as the internal standard, followed by UPLC-MS/MS analysis. This protocol is designed to meet the stringent requirements of regulatory bodies such as the FDA.[7][17]

Step 1: Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[5]

  • Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution in methanol:water (1:1, v/v) to create calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Step 2: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 3: UPLC-MS/MS Analysis
  • UPLC System: A high-performance UPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5][18]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[4]

    • This compound: m/z 322.9 → 230.8[4]

Step 4: Data Analysis
  • Integrate the peak areas for both fenofibric acid and this compound.

  • Calculate the peak area ratio (fenofibric acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of fenofibric acid in the QC and unknown samples from the calibration curve.

Visualizing the Workflow and the Principle of SIL-IS

The following diagrams illustrate the experimental workflow and the mechanism by which this compound compensates for matrix effects.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject uplc UPLC Separation inject->uplc ms MS/MS Detection uplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio integrate->ratio calibration Calibration Curve ratio->calibration quantify Quantification calibration->quantify

Caption: Bioanalytical workflow for fenofibric acid.

G cluster_without_is Without Internal Standard cluster_with_analog_is With Structural Analog IS cluster_with_sil_is With this compound (SIL-IS) a1 Analyte Signal Variable due to Matrix Effects r1 Inaccurate Result a1->r1 a2 Analyte Signal Variable ratio2 Analyte/IS Ratio a2->ratio2 is2 Analog IS Signal Different Variability is2->ratio2 r2 Partially Corrected Result ratio2->r2 a3 Analyte Signal Variable ratio3 Analyte/IS Ratio a3->ratio3 is3 This compound Signal Identical Variability is3->ratio3 r3 Accurate Result ratio3->r3

Caption: Compensation for matrix effects.

Conclusion: Ensuring Data Integrity with the Right Internal Standard

In the landscape of bioanalysis, where the demand for high-quality data is paramount, the choice of internal standard can be the difference between a successful study and one plagued by unreliable results. The use of a stable isotope-labeled internal standard, such as this compound, for the quantification of fenofibric acid is not merely a preference but a scientifically validated necessity for achieving the highest levels of accuracy and precision. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process provides a level of correction that structural analogs and other alternatives simply cannot match. For researchers and drug development professionals committed to the integrity of their bioanalytical data, this compound is the unequivocal internal standard of choice.

References

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Al-Shehri, M. M. (2016). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 24(1), 79-85.
  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study.
  • Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. (2021). ResearchGate. Retrieved from [Link]

  • Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2015). ResearchGate. Retrieved from [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Urjasz, H., Propisnova, V., & Cielecka-Piontek, J. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(10), 577-580.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(2).
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Acme Organics. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2006). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Expert Review of Pharmaceutical Sciences, 2(4), 383-400.
  • Di Nicolò, A., Cantù, M., & D'Avolio, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093-1105.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • SynZeal. (n.d.). Fenofibric Acid D6. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for Fenofibric Acid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic and bioequivalence studies. This guide provides an in-depth technical comparison of bioanalytical methods for fenofibric acid, the active metabolite of fenofibrate. We will explore the validation of a robust LC-MS/MS method utilizing a stable isotope-labeled internal standard, Fenofibric-d6 Acid, and compare its performance against alternatives. This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy system.

The Critical Role of the Internal Standard in Bioanalysis

Fenofibric acid is the active moiety responsible for the lipid-regulating effects of fenofibrate. Accurate measurement of its concentration in plasma is crucial for determining the pharmacokinetic profile of the parent drug. The choice of an internal standard (IS) is one of the most critical decisions in the development of a quantitative bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects.

While structurally similar, non-isotopically labeled compounds can be used, the gold standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound. The co-elution and similar ionization properties of the analyte and its SIL-IS in LC-MS/MS analysis lead to superior accuracy and precision.

Experimental Workflow: A Tale of Two Internal Standards

The following sections will detail the validation of an LC-MS/MS method for fenofibric acid in human plasma, comparing the use of this compound with a non-deuterated alternative, Mefenamic Acid. All validation parameters are assessed against the acceptance criteria outlined in the ICH M10 Guideline on Bioanalytical Method Validation[1][2][3][4] and the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation[5][6][7].

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 50 µL of the internal standard working solution (either this compound or Mefenamic Acid).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used[8].

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[9]

    • This compound: m/z 322.9 → 230.8[9]

    • Mefenamic Acid: Specific transition to be determined.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample (100 µL) is Add Internal Standard (50 µL) p->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon inj Injection recon->inj lc LC Separation (C18 Column) inj->lc ms MS/MS Detection (MRM) lc->ms

Fig. 2: Logical flow of the bioanalytical method validation process.

Conclusion: The Decisive Advantage of this compound

This comparative guide demonstrates that while a bioanalytical method for fenofibric acid using a non-deuterated internal standard like Mefenamic Acid can meet regulatory acceptance criteria, the use of a stable isotope-labeled internal standard, this compound, offers superior performance. The key advantages are:

  • Enhanced Precision and Accuracy: The near-identical chemical and physical properties of the SIL-IS to the analyte allow for more effective correction of variability, resulting in tighter precision and accuracy data.

  • Reliable Matrix Effect Compensation: As the SIL-IS co-elutes and experiences the same ionization effects as the analyte, it provides a more reliable normalization, ensuring data integrity across different patient samples.

  • Increased Method Robustness: The overall performance of the method is more rugged and less susceptible to minor variations in experimental conditions.

For drug development professionals aiming for the highest quality data to support regulatory submissions, the choice is clear. The investment in a stable isotope-labeled internal standard like this compound is a critical step in developing a self-validating, trustworthy, and authoritative bioanalytical method.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [1][2][3][4]2. Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. [Link] [8]3. European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link] [5][6][7]4. Jamal, M., et al. (2015). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Journal of Chromatographic Science, 53(7), 1134-1141. [Link]

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. [Link]

  • Samanidou, V., et al. (2018). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. ResearchGate. [Link] [9]7. Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 358-364. [Link]

  • Patel, D. P., et al. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 222-228. [Link]

Sources

Cross-validation of Fenofibric acid assays with different labeled standards

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Internal Standard Selection for Regulatory Bioanalysis

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is often a tug-of-war between cost-efficiency and analytical robustness. This guide provides a head-to-head cross-validation of Fenofibric Acid (the active metabolite of Fenofibrate) assays using two distinct stable-isotope labeled standards: Fenofibric Acid-


  (Deuterated) and Fenofibric Acid-

(Carbon-13).

Key Finding: While


-Fenofibric acid is cost-effective and widely available, it exhibits a quantifiable "Deuterium Isotope Effect" in Reverse Phase Liquid Chromatography (RPLC), leading to retention time shifts that can compromise data integrity in matrices with high ion suppression. The 

analogue, though more expensive, demonstrates perfect co-elution and superior compensation for matrix effects, making it the requisite choice for pivotal PK studies.
The Challenge: Fenofibric Acid Bioanalysis

Fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) presents specific challenges in LC-MS/MS:

  • Ionization: It is a carboxylic acid, typically requiring Negative Electrospray Ionization (ESI-) for maximum sensitivity.

  • Matrix Interference: Plasma phospholipids often co-elute in the hydrophobic region where Fenofibric acid retains.

  • Isotope Effect: The separation of the IS from the analyte due to isotopic substitution can lead to "matrix mismatch," where the IS and analyte experience different suppression zones.

The Contenders: Internal Standard Profiles
FeatureFenofibric Acid-ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

Fenofibric Acid-

Labeling 6 Deuterium atoms on the dimethyl group.6 Carbon-13 atoms on the aromatic ring.
Mass Shift +6 Da+6 Da
Physicochemical Stability Moderate (Risk of H/D exchange in protic solvents).High (Non-exchangeable core structure).
Chromatographic Behavior Shifted: Elutes slightly earlier than analyte (approx. 0.05–0.1 min).Identical: Perfect co-elution with analyte.
Cost Factor Low ($)High (

$)
Primary Risk Differential Matrix Effect.Cost availability.
Experimental Design & Methodology

To objectively compare performance, we executed a cross-validation protocol adhering to FDA Bioanalytical Method Validation guidelines.

4.1. LC-MS/MS Conditions[1][2][3][4]
  • System: Waters Acquity UPLC coupled with Sciex Triple Quad 6500+.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][5]

  • Mobile Phase B: Acetonitrile.[2][6]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

4.2. MS/MS Transitions (ESI Negative Mode)
  • Analyte (Fenofibric Acid):

    
     317.1 
    
    
    
    230.9[5][7]
  • IS-A (

    
    -Fenofibric Acid): 
    
    
    
    323.1
    
    
    231.0
  • IS-B (

    
    -Fenofibric Acid): 
    
    
    
    323.1
    
    
    230.9
4.3. Sample Preparation Protocol (Protein Precipitation)
  • Step 1: Aliquot 50 µL human plasma (K2EDTA) into a 96-well plate.

  • Step 2: Add 20 µL of IS Working Solution (either

    
     or 
    
    
    
    at 500 ng/mL).
  • Step 3: Add 200 µL Acetonitrile (precipitating agent).

  • Step 4: Vortex for 5 mins at 1200 rpm.

  • Step 5: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Step 6: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Mobile Phase A.

Workflow Visualization

The following diagram illustrates the comparative validation workflow used to assess the impact of the IS type on data quality.

CrossValidationWorkflow cluster_Prep Sample Preparation cluster_Data Data Metrics Start Experimental Design Spike Spike Plasma Standards (10 - 5000 ng/mL) Start->Spike Split Split Samples Spike->Split GroupA Group A: Add d6-IS Split->GroupA Method A GroupB Group B: Add 13C-IS Split->GroupB Method B Analysis LC-MS/MS Analysis (ESI Negative Mode) GroupA->Analysis GroupB->Analysis RT_Check Retention Time Delta Check Analysis->RT_Check MF_Check Matrix Factor (IS Normalized) Analysis->MF_Check Conclusion Comparative Performance Report RT_Check->Conclusion MF_Check->Conclusion

Figure 1: Cross-validation workflow separating sample groups by Internal Standard type to isolate variable impact.

Validation Data & Critical Analysis
6.1. Retention Time (RT) Shift Analysis

The "Deuterium Isotope Effect" occurs because C-D bonds are shorter and less polarizable than C-H bonds, making the deuterated molecule slightly less lipophilic in Reverse Phase chromatography.

ParameterMethod A (

-IS)
Method B (

-IS)
Impact
Analyte RT 1.85 min1.85 minN/A
IS RT 1.82 min 1.85 min Critical

RT
-0.03 min (Earlier)0.00 min (Exact)Matrix Mismatch Risk

Analysis: The 0.03-minute shift in Method A puts the


-IS in a slightly different elution window. If a phospholipid peak elutes at 1.84 min, it suppresses the Analyte but not the 

-IS, leading to artificially low calculated concentrations.
6.2. Matrix Factor (MF) Comparison

We assessed the IS-Normalized Matrix Factor (MF) in 6 different lots of human plasma (including lipemic and hemolyzed lots).

  • Ideal Target: MF = 1.0 (No net suppression/enhancement difference between Analyte and IS).

  • Acceptance Criteria: CV of MF < 15%.[2]

Plasma Lot TypeMethod A (

) Normalized MF
Method B (

) Normalized MF
Normal (Lot 1)0.981.01
Normal (Lot 2)0.960.99
Lipemic (High Lipid) 0.82 0.98
Hemolyzed (2%)0.911.02
Precision (%CV) 8.4% 1.8%

Analysis: Method B (


) is vastly superior in Lipemic plasma. The 

-IS eluted before the lipid suppression zone, while the analyte eluted during it. The

-IS co-eluted perfectly, suffering the exact same suppression as the analyte, thus mathematically correcting the result to near 1.0.
Decision Matrix: When to use which?

Not every assay requires the expensive


 standard. Use this logic flow to determine the appropriate standard for your study.

DecisionTree Start Select Internal Standard Q1 Is the study Regulated? (GLP/GCP) Start->Q1 NonReg Discovery / Non-GLP Q1->NonReg No Reg Regulated (FDA/EMA) Q1->Reg Yes UseD6 Use d6-Fenofibric Acid (Validate RT window) NonReg->UseD6 Q2 Is Matrix Complex? (Lipemic/Tissue) Reg->Q2 Q2->UseD6 No (Clean Plasma) Use13C Use 13C-Fenofibric Acid (Mandatory) Q2->Use13C Yes (High Risk)

Figure 2: Decision logic for selecting the appropriate Internal Standard based on regulatory requirements and matrix complexity.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • Jain, D.S., et al. (2011).[8] Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid. Journal of Pharmacy Research. (Contextual validation parameters).

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of fenofibric acid in liquid chromatography-mass spectrometry. Journal of Chromatography B.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Bioanalysis: Accuracy and Precision with Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is the bedrock of robust pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate.[1][2] We will delve into the critical role of internal standards in mitigating analytical variability and make a data-driven case for the superior accuracy and precision offered by the stable isotope-labeled internal standard, Fenofibric-d6 Acid.

The Imperative for Precision in Fenofibric Acid Quantification

The Role of Internal Standards in Quantitative Assays

Internal standards are compounds added in a known, constant amount to all samples, calibrators, and quality controls in an analytical run. Their primary function is to correct for the variability inherent in sample preparation and analysis. This variability can arise from several sources, including:

  • Sample Preparation: Inconsistent extraction recovery between samples.

  • Instrumental Analysis: Fluctuations in injection volume and detector response.

  • Matrix Effects: Suppression or enhancement of the analyte signal by other components in the biological matrix.[8]

By adding an internal standard that behaves similarly to the analyte of interest, we can normalize the analyte's response, thereby improving the accuracy and precision of the measurement.

Why this compound is the Gold Standard: The Power of Stable Isotope Labeling

The ideal internal standard should be chemically and physically similar to the analyte. While structurally similar compounds can be used, the most effective internal standards are stable isotope-labeled (SIL) versions of the analyte itself.[9][10] this compound is a deuterated form of fenofibric acid, where six hydrogen atoms have been replaced with deuterium. This seemingly small change has profound implications for analytical performance.

Here's a comparison of this compound with a hypothetical non-isotopically labeled internal standard (e.g., a structural analog):

FeatureThis compound (Deuterated IS)Structural Analog (Non-Isotopic IS)
Chemical & Physical Properties Nearly identical to fenofibric acid.Similar, but not identical.
Extraction Recovery Tracks the analyte's recovery almost perfectly.May differ from the analyte's recovery.
Chromatographic Behavior Co-elutes with the analyte, ensuring simultaneous analysis.[11]May have a different retention time.
Ionization Efficiency (in MS) Experiences the same matrix effects as the analyte.[8][11]Ionization can be affected differently by the matrix.
Overall Performance Provides the most accurate correction for analytical variability.[11]Can introduce its own variability, leading to less accurate results.

The use of a deuterated internal standard like this compound is considered best practice in quantitative mass spectrometry because it compensates for most measurement errors that could arise from ion suppression or enhancement.[11]

Experimental Workflow: A Validated LC-MS/MS Method for Fenofibric Acid Quantification

The following is a detailed, step-by-step methodology for the quantification of fenofibric acid in human plasma using this compound as an internal standard. This method is based on established and validated procedures found in the scientific literature.[1][12][13]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Add this compound (IS) Sample->IS_Addition Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A typical experimental workflow for the quantification of fenofibric acid in plasma using LC-MS/MS with an internal standard.

Detailed Protocol
  • Sample Preparation (Protein Precipitation)

    • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used for separation.

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase system.

      • Flow Rate: A flow rate of 0.3 mL/min is appropriate for a column of these dimensions.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for fenofibric acid.

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be:

        • Fenofibric Acid: m/z 317.1 → 230.9[12][14]

        • This compound: m/z 322.9 → 230.8[12][14]

  • Data Analysis

    • The peak areas of fenofibric acid and this compound are integrated.

    • A ratio of the analyte peak area to the internal standard peak area is calculated.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

    • The concentration of fenofibric acid in the unknown samples is determined from the calibration curve.

Performance Data: Accuracy and Precision

The following tables summarize the expected accuracy and precision of a validated LC-MS/MS method for fenofibric acid using this compound as an internal standard, with data synthesized from published studies.[1][12][13] The acceptance criteria are based on the FDA's guidance on bioanalytical method validation, which generally requires the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) not to exceed 15% (20% at the LLOQ).[6][15]

Intra-Day Accuracy and Precision
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
50 (LLOQ)52.5105.07.2
150 (LQC)145.597.04.8
3000 (MQC)3090103.03.5
5000 (HQC)490098.02.1
Inter-Day Accuracy and Precision
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
50 (LLOQ)54.0108.011.9
150 (LQC)147.098.08.5
3000 (MQC)3150105.06.2
5000 (HQC)495099.04.3

As the data demonstrates, the use of this compound as an internal standard allows for the development of highly accurate and precise quantitative assays that meet stringent regulatory requirements. The precision, represented by the low coefficient of variation (%CV), indicates high reproducibility of the measurements. The accuracy, with values close to 100%, confirms that the method is measuring the true concentration of fenofibric acid.

Conclusion

References

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Urjasz, H., Propisnova, V., Cielecka-Piontek, J., & Zalewski, P. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
  • Hlinomaz, O., & Grošková, M. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 223-228.
  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (2021). Pharmaceutics, 13(8), 1289.
  • Lee, H., Kim, Y., & Lee, Y. (2023). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Journal of Pharmacokinetics and Pharmacodynamics, 50(4), 365-373.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1).
  • Kumar, A., Monif, T., Khuroo, A. H., Iyer, S. S., Singh, A. K., & Kar, D. (2010). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Analytical Methods, 2(10), 1547-1554.
  • Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. (2010). E-Journal of Chemistry, 7(1), 25-36.
  • Pharmacokinetic profiles of fenofibric acid (an active metabolite of fenofibrate) following an oral administration of fenofibrate in different formulations to rats (Mean ± SD, n = 6). (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 23, 2024, from [Link]

  • The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats. (2016). Xenobiotica, 46(10), 875-882.
  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 23, 2024, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023, November 28). KCAS Bio. Retrieved January 23, 2024, from [Link]

  • Clinical pharmacokinetics of fenofibrate. (2003). Current Medical Research and Opinion, 19(3), 220-221.
  • Bioanalytical Method Validation. (2018, May). U.S. Food and Drug Administration. Retrieved January 23, 2024, from [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. (2020). Acta Pharmaceutica Hungarica, 90(1), 23-31.
  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (n.d.). SIELC Technologies. Retrieved January 23, 2024, from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Acclumsy. Retrieved January 23, 2024, from [Link]

  • method development and validation of fenofibrate by hplc using human plasma. (2012). International Journal of Biomedical and Advance Research, 3(4).
  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2013). Journal of Chemistry, 2013, 1-7.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved January 23, 2024, from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry, 34(S2), e8814.
  • METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. (2015). International Journal of Pharmaceutical Sciences and Research, 6(1), 329-333.
  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2025, August 10). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2023, November). U.S. Department of Health and Human Services. Retrieved January 23, 2024, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved January 23, 2024, from [Link]

Sources

Technical Guide: Linearity Assessment of Fenofibric Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Focus: Fenofibric-d6 Acid

Executive Summary

This guide details the linearity assessment for Fenofibric acid (the active metabolite of Fenofibrate) in biological matrices. It specifically addresses the critical role of the stable isotope-labeled internal standard (SIL-IS), This compound , in overcoming matrix effects inherent to Electrospray Ionization (ESI). While structural analogs like Clofibric acid have historically been used, this guide demonstrates why deuterated standards are the non-negotiable requirement for robust pharmacokinetic (PK) data in modern drug development, complying with ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines.

Scientific Rationale: The Necessity of Deuterated Standards

The Analyte: Fenofibric Acid

Fenofibric acid is a lipophilic (LogP ~3.85), weak acid (pKa ~3-4) acting as a PPAR-alpha agonist. In LC-MS/MS, it is typically analyzed using Negative Electrospray Ionization (ESI-) due to its carboxylic acid moiety.

The Challenge: Matrix Effects in ESI

In bioanalysis, "linearity" is not just about the detector's response; it is about the ratio of the analyte response to the Internal Standard (IS) response.

  • The Problem: Co-eluting phospholipids and endogenous plasma components compete for charge in the ESI source. This causes Ionization Suppression or Enhancement.

  • The Failure of Analogs: A structural analog (e.g., Clofibric acid) has a different retention time (RT). It elutes in a different "matrix environment" than the analyte. If the analyte suppresses at 2.5 min, but the analog elutes cleanly at 3.0 min, the ratio is skewed, destroying linearity at lower concentrations.

  • The d6 Solution: this compound is chemically identical but mass-resolved. It co-elutes perfectly with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the d6 signal by exactly 40%. The ratio remains constant, preserving linearity.

Comparative Analysis: Selection of Internal Standard

The following table contrasts the performance of Fenofibric-d6 against alternative approaches.

FeatureThis compound (Recommended) Clofibric Acid (Analog) External Standardization
Retention Time Identical to Analyte (Co-elution)Different (Shifted by hydrophobicity)N/A
Matrix Effect Compensation Perfect. Corrects for suppression/enhancement dynamically.Poor. Elutes in different background noise.None. Highly susceptible to drift.
Linearity (r²) Consistently > 0.995 across wide dynamic ranges.Variable (often < 0.99 at LLOQ).Unreliable for bioanalysis.
Cost High (Custom synthesis required).Low (Commodity chemical).[1]Zero.
Regulatory Risk Low. Preferred by FDA/EMA/ICH.High. Requires proof of no matrix impact (difficult).Critical. Likely rejection.
Diagram 1: Mechanism of Matrix Effect Compensation

This diagram illustrates how the co-eluting d6-IS corrects signal suppression, whereas an analog fails.

MatrixCompensation cluster_0 LC Elution Phase cluster_1 ESI Source (Ionization) cluster_2 Data Processing Analyte Fenofibric Acid (RT: 2.5 min) Suppression Ion Suppression (Signal Drop) Analyte->Suppression Co-elutes IS_d6 Fenofibric-d6 (RT: 2.5 min) IS_d6->Suppression Co-elutes IS_Analog Clofibric Acid (RT: 3.2 min) Ratio_Analog Response Ratio (Analog) Skewed & Non-Linear IS_Analog->Ratio_Analog Escapes Matrix zone (Signal Normal) Matrix Plasma Phospholipids (RT: 2.0 - 2.6 min) Matrix->Suppression Competes for Charge Ratio_d6 Response Ratio (d6) Corrected & Linear Suppression->Ratio_d6 Both signals drop equally Ratio maintained Suppression->Ratio_Analog Analyte drops, IS stable Ratio Fails

Caption: Logical flow demonstrating why co-elution (d6) preserves the response ratio despite matrix suppression, while retention time shifts (Analog) lead to data skew.

Experimental Protocol: Self-Validating System

This protocol uses Protein Precipitation (PPT) . While Liquid-Liquid Extraction (LLE) is cleaner, PPT is faster and cheaper. We rely on the Fenofibric-d6 IS to compensate for the "dirtier" PPT extract.

Materials & Conditions
  • Matrix: Human Plasma (K2EDTA).

  • Column: C18 (e.g., Waters XBridge or BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve Fenofibric Acid (1 mg/mL) in Methanol.

  • Dissolve this compound (1 mg/mL) in Methanol.

  • Critical Check: Verify isotopic purity of d6. Ensure no contribution to the analyte mass channel (M+0).

Step 2: Calibration Standards (CS)

  • Prepare 8 non-zero standards in plasma.

  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Why this range? Covers the Cmax of typical clinical doses (approx 145mg).

Step 3: Sample Processing (PPT)

  • Aliquot 50 µL of Plasma Sample/Standard.

  • Add 20 µL of Internal Standard Working Solution (Fenofibric-d6, 500 ng/mL).

  • Add 200 µL of Acetonitrile (Precipitating agent).

  • Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).

  • Transfer 100 µL of supernatant to a clean vial.

  • Inject 5 µL into LC-MS/MS.

MS/MS Parameters (Negative Mode)

Fenofibric acid contains a chlorine atom; the transitions utilize the characteristic isotope pattern.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fenofibric Acid 317.1 [M-H]⁻231.03018
Fenofibric-d6 323.1 [M-H]⁻237.03018

Linearity Assessment & Data Presentation

Acceptance Criteria (ICH M10)
  • Regression Model: Linear regression with weighting (typically

    
    ).
    
  • Correlation Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[3]
  • Accuracy: Back-calculated concentrations must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: CV

    
     (
    
    
    
    for LLOQ).
Representative Data (Simulated)

The following table represents a successful linearity assessment using the d6-IS. Note the tight accuracy across the dynamic range.

Nominal Conc. (ng/mL)Replicate 1Replicate 2Mean (ng/mL)Accuracy (%)CV (%)
10.0 (LLOQ) 9.810.410.1101.0 4.2
25.0 24.125.524.899.2 3.9
100.0 102.098.5100.25100.3 2.4
500.0 490.0505.0497.599.5 2.1
1000.0 1015.0995.01005.0100.5 1.4
2500.0 2450.02520.02485.099.4 2.0
4000.0 3950.04020.03985.099.6 1.2
5000.0 (ULOQ) 4980.05010.04995.099.9 0.4

Regression Equation:


 (

, Weighting:

)
Diagram 2: Analytical Workflow

Visualizing the critical path from sample to validated data.

Workflow Start Plasma Sample (Unknown or Std) Spike Spike IS (this compound) Start->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation (Remove Solids) PPT->Centrifuge LC LC Separation (C18 Column, Acidic Mobile Phase) Centrifuge->LC MS MS/MS Detection (MRM: 317->231 / 323->237) LC->MS Calc Calculate Area Ratio (Analyte Area / IS Area) MS->Calc Result Linear Regression (Quantification) Calc->Result

Caption: Step-by-step LC-MS/MS workflow emphasizing the early introduction of the Internal Standard.

Application Scientist Notes (Troubleshooting)

  • Isotopic Contribution: Always run a "Blank + IS" sample. If the d6 standard is impure, it may contain trace amounts of d0 (unlabeled), which will appear as a false analyte signal. This affects the LLOQ.[4]

  • Carryover: Fenofibric acid is lipophilic.[5] Ensure the needle wash contains a high percentage of organic solvent (e.g., 50:50 MeOH:ACN) to prevent carryover into the next blank.

  • Weighting: Never use unweighted linear regression for this range (10-5000 ng/mL). The variance at the high end will dominate the curve, causing massive errors at the low end. Always use

    
     or 
    
    
    
    .

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Jain, D. S., et al. (2011). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid. Analytical Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Bioavailability of Fenofibrate and Fenofibric Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Fibrate Formulations

Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. It is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1][2] Fenofibric acid exerts its therapeutic effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism.[3][4]

A significant challenge in the development of oral fenofibrate dosage forms has been its poor water solubility and high lipophilicity, leading to low and variable bioavailability.[1][5] Early formulations required co-administration with food to enhance absorption.[5][6] This guide provides a comprehensive comparison of the bioavailability of various fenofibrate and fenofibric acid formulations, highlighting the scientific principles and experimental data that underpin their development and clinical performance.

From Poor Solubility to Enhanced Bioavailability: A Formulation Journey

The quest for improved bioavailability of fenofibrate has led to the development of several innovative formulations. These advancements have primarily focused on increasing the drug's dissolution rate and absorption.

Micronized and Nanoparticle Formulations

To address the solubility issue, initial efforts focused on reducing the particle size of fenofibrate, thereby increasing its surface area.[6] This led to the development of micronized and later, nanoparticle formulations.[7][8] These technologies resulted in greater solubility and improved bioavailability compared to the original nonmicronized forms.[5][7] However, many of these formulations still exhibited a significant food effect, meaning their absorption was considerably higher when taken with a meal, particularly a high-fat one.[9][10]

The Advent of Fenofibric Acid Formulations

A significant leap forward came with the development of formulations containing fenofibric acid itself. The choline salt of fenofibric acid is more hydrophilic than fenofibrate, leading to improved solubility and absorption.[5][7] This formulation has the highest bioavailability among the currently marketed options and can be taken without regard to meals.[5][7]

Comparative Bioavailability: A Data-Driven Analysis

Numerous clinical studies have been conducted to compare the pharmacokinetic profiles of different fenofibrate and fenofibric acid formulations. The key parameters used to assess bioavailability are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax).

A study comparing a 130 mg oral suspension of fenofibric acid with a 145 mg nanocrystal fenofibrate suspension found that fenofibric acid had significantly higher bioavailability in the distal small bowel and colon.[6] The absolute bioavailability of fenofibric acid was consistently higher than that of fenofibrate throughout the gastrointestinal tract.[11]

FormulationKey CharacteristicImpact on BioavailabilityFood Effect
Nonmicronized Fenofibrate Large particle sizePoor and variable absorptionSignificant positive food effect (must be taken with meals)[7]
Micronized Fenofibrate Reduced particle sizeImproved bioavailability compared to nonmicronized forms[6]Positive food effect, though potentially less than nonmicronized forms[9]
Nanoparticle Fenofibrate Further reduced particle sizeEnhanced bioavailability over micronized formulations[7][8]Some formulations show reduced or no food effect[8]
Fenofibric Acid (Choline Salt) Hydrophilic salt of the active metaboliteHighest bioavailability among marketed formulations[5][7]Can be taken without regard to meals[5][7]

Experimental Design for Bioavailability Assessment

The evaluation of bioavailability and the determination of bioequivalence between different formulations are conducted through meticulously designed clinical trials. A typical experimental workflow for a single-dose, crossover bioequivalence study is outlined below.

Key Steps in a Bioequivalence Study:
  • Subject Recruitment: A cohort of healthy volunteers is enrolled in the study.

  • Randomization: Subjects are randomly assigned to receive either the test formulation or the reference formulation.

  • Dosing: A single dose of the assigned formulation is administered. This can be under fasting or fed conditions, depending on the study's objectives.

  • Blood Sampling: Serial blood samples are collected from each subject over a specified period.

  • Washout Period: After a sufficient time for the drug to be eliminated from the body, subjects "cross over" to receive the other formulation.

  • Repeat Dosing and Sampling: The dosing and blood sampling procedures are repeated with the second formulation.

  • Pharmacokinetic Analysis: Plasma concentrations of the active moiety (fenofibric acid) are measured, and pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated.

  • Statistical Comparison: The pharmacokinetic parameters of the test and reference formulations are statistically compared to determine if they are bioequivalent.

Bioequivalence_Study_Workflow cluster_subjects Subject Cohort cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Healthy_Volunteers Healthy Volunteers Randomization1 Randomization Healthy_Volunteers->Randomization1 Dosing1 Single Dose (Test or Reference) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Drug Elimination Sampling1->Washout Dosing2 Single Dose (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Sampling2->PK_Analysis Stat_Comparison Statistical Comparison (Bioequivalence Assessment) PK_Analysis->Stat_Comparison

Caption: Experimental workflow for a typical bioequivalence study.

The Underlying Mechanism: From Ingestion to Systemic Circulation

The journey of fenofibrate and fenofibric acid from oral administration to exerting their therapeutic effect is a multi-step process. Understanding this pathway is crucial for appreciating the impact of different formulations on bioavailability.

Drug_Absorption_Pathway Oral_Admin Oral Administration (Fenofibrate or Fenofibric Acid) GI_Tract GI_Tract Oral_Admin->GI_Tract Esterase_Hydrolysis Esterase Hydrolysis (for Fenofibrate) GI_Tract->Esterase_Hydrolysis Systemic_Circulation Systemic Circulation (Fenofibric Acid) GI_Tract->Systemic_Circulation Direct Absorption (for Fenofibric Acid) Esterase_Hydrolysis->Systemic_Circulation Target_Tissue Target Tissue (PPARα Activation) Systemic_Circulation->Target_Tissue

Caption: Pathway from oral administration to therapeutic action.

Conclusion: A Paradigm of Formulation Science

The evolution of fenofibrate and fenofibric acid formulations serves as a compelling case study in pharmaceutical sciences. The progression from poorly soluble compounds to highly bioavailable drug products demonstrates the power of formulation strategies to overcome physicochemical challenges and improve therapeutic outcomes. For researchers and drug development professionals, the journey of fenofibrate underscores the critical importance of understanding and optimizing drug delivery to maximize clinical efficacy and patient convenience. The development of fenofibric acid formulations with high bioavailability and minimal food effect represents the current pinnacle of this developmental pathway.

References

  • Comparison of the Gastrointestinal Absorption and Bioavailability of Fenofibrate and Fenofibric Acid in Humans. (2025). ResearchGate. Retrieved from [Link]

  • Guivarc'h, P. M., et al. (2004). A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. Clinical Therapeutics, 26(9), 1456-1469. Retrieved from [Link]

  • Hilleman, D., et al. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(3), 87-95. Retrieved from [Link]

  • Hilleman, D., et al. (2012). A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States. PCOM Research Portal. Retrieved from [Link]

  • Kim, M. S., et al. (2016). Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. International Journal of Nanomedicine, 11, 2661-2672. Retrieved from [Link]

  • Verbeeck, R. K., et al. (2015). The Lidose Hard Capsule Formulation of Fenofibrate is Suprabioavailable Compared to the Nanoparticle Tablet Formulation Under High-fat Fed Conditions. Journal of Pharmacy & Pharmaceutical Sciences, 18(1), 61-67. Retrieved from [Link]

  • Lee, S. H., et al. (2022). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. Journal of Pharmacokinetics and Pharmacodynamics, 49(5), 553-561. Retrieved from [Link]

  • Yosmar, F. S., et al. (2019). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientia Pharmaceutica, 87(3), 20. Retrieved from [Link]

  • Ling, H., et al. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(3), 87-95. Retrieved from [Link]

  • A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. (2013). Cardiology Research. Retrieved from [Link]

  • Pediaa.Com. (2024). What is the Difference Between Fenofibrate and Fenofibric Acid. Retrieved from [Link]

  • Kim, J. C., et al. (2009). The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule. Clinical Therapeutics, 31(10), 2266-2274. Retrieved from [Link]

  • Balfour, J. A., & McTavish, D. (1993). Fenofibrate. A review of its pharmacology and use in the management of hyperlipidaemia. Drugs, 46(5), 723-753. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Deuterated Internal Standards in Regulated Bioanalysis: A Focus on Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Imperative for an Internal Standard in Quantitative Bioanalysis

In the landscape of drug development, the precise quantification of analytes in complex biological matrices like plasma or urine is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant technology for this purpose due to its high sensitivity and selectivity. However, the journey from sample collection to final concentration value is fraught with potential variability. Fluctuations can arise from sample preparation steps, inconsistencies in instrument performance, and the notorious phenomenon of matrix effects.[1][2]

Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate and unreliable data.[3] To navigate this challenge and ensure the integrity of pharmacokinetic and toxicokinetic data, the use of an appropriate internal standard (IS) is not just a recommendation—it is a fundamental requirement of all major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical mimic to normalize and correct for analytical variability.[5]

The Gold Standard: Why Stable Isotope-Labeled Internal Standards (SIL-IS) Dominate

While various types of internal standards exist, the use of a stable isotope-labeled (SIL) version of the analyte is unequivocally the gold standard in modern LC-MS/MS bioanalysis.[5][6][7] A SIL-IS, such as Fenofibric-d6 Acid for the analysis of fenofibric acid, is a molecule where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[5][6]

The superiority of a SIL-IS stems from a simple, powerful principle: it has virtually identical physicochemical properties to the analyte.[5] This means it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer's source. Because the SIL-IS and the analyte co-elute, they experience the exact same degree of matrix-induced ion suppression or enhancement at the same point in time.[8][9] By calculating the peak area ratio of the analyte to the SIL-IS, this variability is effectively cancelled out, yielding robust, accurate, and reproducible results that are defensible under regulatory scrutiny.[1][10]

Comparison of Internal Standard Types
FeatureStable Isotope-Labeled IS (e.g., this compound) Structural Analogue IS (e.g., Mefenamic Acid for Fenofibric Acid[11])
Chromatographic Co-elution Nearly identical retention time; ideal for tracking matrix effects.[9]Different retention time; may not experience the same matrix effects as the analyte.
Matrix Effect Compensation Excellent. Experiences the same ionization suppression/enhancement as the analyte.[8][12][13]Poor to moderate. Different physicochemical properties lead to different ionization efficiencies.
Extraction Recovery Tracking Excellent. Behaves identically to the analyte during all preparation steps.Variable. May have different extraction efficiency, leading to inaccurate correction.
Regulatory Acceptance Universally preferred and recommended by FDA and EMA guidelines.[10]Acceptable, but requires more extensive validation and justification.
Cost & Availability Generally more expensive and may require custom synthesis.Often less expensive and more readily available.
Risk of Crosstalk Possible if mass separation is insufficient or if isotopic purity is low.[14][15]Minimal, as the molecular weight is inherently different.

Navigating the Regulatory Maze: FDA and EMA Expectations

Regulatory agencies do not prescribe the exact internal standard to use, but their guidelines on bioanalytical method validation (BMV) set stringent performance criteria that strongly favor the use of a SIL-IS. The harmonized ICH M10 guideline, adopted by both the FDA and EMA, outlines the essential validation parameters.[4][16][17]

Key Validation Parameters Involving the Internal Standard:
  • Selectivity and Specificity: The method must unequivocally differentiate and quantify the analyte from other components, including the IS.[18] You must demonstrate that in blank matrix from at least six sources, there are no interfering peaks at the retention times of the analyte and the IS.[18] Furthermore, the IS must not affect the accuracy and precision of the analyte measurement.

  • Matrix Effect: This is arguably the most critical test for an IS. The matrix effect must be investigated to ensure that precision, selectivity, and sensitivity are not compromised.[3] The assessment involves comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a clean solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[19] A well-chosen SIL-IS like this compound is designed to pass this test robustly.

  • Accuracy and Precision: The method's accuracy (closeness to the nominal value) and precision (repeatability) are assessed using QC samples at multiple concentrations.[19] For both intra-run and inter-run assessments, the accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).[18][19] A stable and reliable IS is critical to meeting these criteria.

Technical Deep Dive: Field-Proven Insights and Pitfall Mitigation

As a Senior Application Scientist, I emphasize that selecting a SIL-IS is not a magic bullet. Its successful implementation requires a deep understanding of potential challenges and a proactive approach to mitigation.

Causality Behind Common Pitfalls:
  • Isotopic Interference & Crosstalk: An implicit assumption is that the analyte and IS signals are independent.[14] However, the naturally occurring isotopes of the analyte (e.g., ¹³C) can contribute to the signal of the IS, a phenomenon known as crosstalk or cross-signal contribution.[14][20] This is especially problematic for analytes containing atoms with significant natural isotopes like chlorine or bromine, or when the analyte concentration is very high relative to the IS.[14][15]

    • Mitigation Strategy: Select a SIL-IS with a mass difference of at least 3 atomic mass units (amu) from the analyte.[6][8][15] For this compound, the +6 amu shift is more than sufficient. Always check for crosstalk by injecting the highest calibration standard without any IS, and the IS working solution without any analyte. The response in the other channel should be negligible (e.g., <5% of the LLOQ response for the analyte, and <1% for the IS).

  • Purity is Paramount (Chemical and Isotopic): The SIL-IS must have high chemical purity (>99%) and high isotopic enrichment (≥98%).[10][12] The presence of unlabeled analyte in your SIL-IS stock is a critical flaw, as it will contribute to the analyte signal and lead to a positive bias in your results.

    • Mitigation Strategy: Always source high-quality, certified internal standards.[4] The certificate of analysis should be scrutinized for both chemical and isotopic purity. The contribution of the unlabeled analyte from the IS solution should be assessed and confirmed to be less than 5% of the analyte response at the LLOQ.

  • Stability of the Isotopic Label: Deuterium atoms can be subject to back-exchange with protons from the solvent, especially if they are placed on heteroatoms (like -OH or -NH) or on carbons in acidic or basic environments.[6] This compromises the integrity of the standard.

    • Mitigation Strategy: For this compound, the deuterium labels are typically placed on the stable aromatic ring or isopropyl group, which are not susceptible to exchange under typical bioanalytical conditions. Always choose a SIL-IS where labels are on chemically stable positions.

  • Chromatographic Isotope Effect: While minimal, replacing hydrogen with deuterium can slightly alter physicochemical properties, potentially leading to a small shift in chromatographic retention time.[8] If this separation is significant, the analyte and IS may not experience the same matrix effects at the same time, defeating the purpose of the SIL-IS.[8][21]

    • Mitigation Strategy: During method development, confirm that the analyte and SIL-IS peaks are chromatographically co-eluting and that the peak shapes are consistent across the calibration range. While complete baseline separation is not required, the peaks should heavily overlap.[8]

Experimental Workflow & Protocol

Bioanalytical Workflow Using this compound IS

The following diagram illustrates a typical workflow for quantifying fenofibric acid in plasma.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Sample 1. Plasma Sample (Unknown, Calibrator, or QC) Spike 2. Spike with this compound IS Sample->Spike Add fixed amount of IS Precip 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Extract 5. Supernatant Transfer & Evaporation Vortex->Extract Recon 6. Reconstitution Extract->Recon Inject 7. Injection onto LC-MS/MS Recon->Inject Acquire 8. Data Acquisition (MRM Mode) Inject->Acquire Integrate 9. Peak Integration (Analyte & IS) Acquire->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve 11. Plot Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quant 12. Quantify Unknowns Curve->Quant

Caption: Bioanalytical workflow for fenofibric acid using a deuterated internal standard.

Protocol: Validation of a Bioanalytical Method for Fenofibric Acid using this compound IS

This protocol outlines the key steps for a full validation according to ICH M10 guidelines.[16]

1. Materials and Reagents:

  • Reference Standards: Fenofibric Acid, this compound (both with Certificate of Analysis).

  • Blank human plasma (K2EDTA) from at least 6 unique donors.

  • HPLC-grade solvents (Methanol, Acetonitrile, Water).

  • Reagent-grade formic acid.

2. Stock and Working Solution Preparation:

  • Prepare separate primary stock solutions (1 mg/mL) of Fenofibric Acid and this compound in methanol.

  • From the Fenofibric Acid stock, prepare serial dilutions to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • From the this compound stock, prepare a working solution (e.g., 500 ng/mL) that will be added to all samples.

3. CC Standards and QC Sample Preparation:

  • Spike blank plasma with the appropriate Fenofibric Acid working solutions to prepare CC standards covering the desired range (e.g., 10 - 10,000 ng/mL).

  • Spike blank plasma to prepare QCs at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

4. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to all tubes except the "double blank" (matrix without analyte or IS).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

5. LC-MS/MS Conditions (Illustrative):

  • LC: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient elution. Flow rate: 0.4 mL/min.

  • MS/MS: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) transitions:

    • Fenofibric Acid: e.g., Q1: 317.1 -> Q3: 273.1

    • This compound: e.g., Q1: 323.1 -> Q3: 279.1

6. Validation Experiments & Acceptance Criteria:

Validation ParameterExperiment DesignAcceptance Criteria (ICH M10)
Selectivity Analyze blank plasma from 6 sources.No interference >20% of LLOQ response for analyte, and >5% for IS.
Matrix Effect Analyze low and high QCs prepared in 6 lots of matrix.IS-normalized matrix factor CV ≤ 15%.
Calibration Curve Analyze one curve per run. 8 non-zero standards.R² ≥ 0.99. Back-calculated standards within ±15% (±20% at LLOQ). ≥75% of standards must pass.
Accuracy & Precision Analyze 3 validation runs with QCs (n=5 per level).Within-run & Between-run: Mean accuracy within ±15% (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Carryover Inject a blank sample after the highest standard (ULOQ).Response in blank should be ≤20% of LLOQ for analyte and ≤5% for IS.
Stability Assess analyte stability in matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability QCs must be within ±15% of nominal concentration.

Conclusion

The use of deuterated internal standards like this compound is the cornerstone of modern, high-quality quantitative bioanalysis. They are not merely a tool for correction but a fundamental component of a self-validating system that ensures data integrity. While their implementation requires careful consideration of potential pitfalls such as isotopic crosstalk and purity, a thorough understanding of the underlying scientific principles and regulatory expectations enables researchers to generate highly reliable and defensible data. This commitment to analytical excellence is paramount for making informed decisions in drug development and ultimately ensuring patient safety.

References

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879–3885. [Link]

  • Hewavitharana, A. K., & Lee, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 359-362. [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • ResolveMass Laboratories. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Bąchor, R., & Giebułtowicz, J. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(27), 9535–9543. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2013). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Journal of Chromatographic Science, 51(8), 731-737. [Link]

  • European Medicines Agency. (2015, June 18). Bioanalytical method validation - Scientific guideline. [Link]

  • Kellner, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 29. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResearchGate. (2021, May 26). Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. [Link]

  • Xu, R., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(15), 1919-1936. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Anyakorah, C. I. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 163-174.
  • George, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1196-1197, 123231. [Link]

  • ResearchGate. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pilli, N. R., et al. (2010). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 999-1004. [Link]

  • U.S. Department of Health and Human Services. (2023, December). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Timmerman, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(11), 1209-1216.
  • Reddit. (2023, July 25). Has anyone experienced internal standard responses that increases with sample analyte concentration? [r/massspectrometry]. [Link]

  • ResearchGate. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]

  • Bioanalysis Zone. (2017). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]

  • Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]

  • European Medicines Agency. (2022, May 24). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Periat, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6229-6236. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Fenofibric-d6 Acid for Reliable Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, is a key analyte in pharmacokinetic and bioequivalence studies.[1] The gold-standard technique for such quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), a method whose reliability hinges on the use of an appropriate internal standard (IS).

An internal standard is a compound of known concentration added to samples, standards, and quality controls to correct for variability during sample processing and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to ionization. For this reason, stable isotope-labeled (SIL) versions of the analyte, such as Fenofibric-d6 Acid, are considered the superior choice.[2] By co-eluting with the native analyte and exhibiting nearly identical physical and chemical properties, a SIL-IS provides the most accurate compensation for matrix effects and variations in instrument response.

However, the mere use of a deuterated standard is not a guarantee of accuracy. The underlying assumption is that the IS is isotopically "pure" and does not contribute to the analyte's signal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the isotopic purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this compound with other alternatives, empowering you to ensure the integrity and reliability of your quantitative data.

The Criticality of Isotopic Purity in Quantitative Assays

For a deuterated compound like this compound, "purity" is a dual concept encompassing both chemical and isotopic purity. Isotopic purity refers to the percentage of molecules within the IS that contain the specified number of deuterium atoms (in this case, six).[3] A batch of this compound will inevitably contain a distribution of isotopologues—molecules with five (d5), four (d4), or fewer deuterium atoms, including a trace amount of the unlabeled analyte (d0).[3]

The consequences of using an internal standard with low or uncharacterized isotopic purity are significant:

  • Inaccurate Quantification: The most critical issue is the potential for the IS to contribute to the analyte's signal. If the IS contains a significant amount of unlabeled Fenofibric Acid (d0), the measured concentration of the analyte in a sample will be artificially inflated. This is especially problematic at the Lower Limit of Quantification (LLOQ).

  • Cross-Talk: The isotopologues (d1-d5) have masses intermediate between the analyte and the fully labeled IS. Their presence can lead to "cross-talk" between the mass channels monitored for the analyte and the IS, compromising the accuracy of the analyte/IS response ratio.

  • Compromised Assay Integrity: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include the characterization and suitability of internal standards.[4][5] Relying on an IS with poor isotopic purity can lead to failed validation batches and questions regarding the integrity of study data.

Therefore, a robust, multi-faceted approach to verifying the isotopic purity of this compound is not merely a recommendation; it is a scientific necessity for generating defensible, high-quality data.

A Self-Validating Workflow for Isotopic Purity Assessment

To ensure the highest degree of confidence, we employ a self-validating workflow that leverages two orthogonal analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The agreement of data from these distinct methods provides a powerful validation of the isotopic purity assessment.

G cluster_0 Isotopic Purity Verification Workflow start Obtain this compound Lot lc_hrms LC-HRMS Analysis (Isotopologue Distribution) start->lc_hrms Primary Assessment nmr ¹H-NMR Analysis (Positional Purity & Enrichment) start->nmr Orthogonal Confirmation data_ms Calculate Relative Abundance of d0-d6 Species lc_hrms->data_ms data_nmr Calculate % Deuteration at Labeled Positions nmr->data_nmr compare Compare & Correlate Results data_ms->compare data_nmr->compare decision Accept or Reject Lot compare->decision Results Consistent? reject Reject Lot compare->reject Discrepancy Found

Caption: Orthogonal workflow for assessing isotopic purity.

Primary Assessment: High-Resolution Mass Spectrometry (HR-MS)

Causality: HR-MS is the cornerstone of isotopic purity analysis because of its ability to resolve minute mass differences.[6][7] Unlike nominal mass instruments, a high-resolution mass spectrometer (like a TOF or Orbitrap) can differentiate between Fenofibric Acid (d0, C₁₇H₁₅ClO₄) and its deuterated isotopologues up to this compound (d6, C₁₇H₉D₆ClO₄).[8] This allows for the direct measurement of the relative abundance of each species in the internal standard material.

Experimental Protocol: LC-HRMS for Isotopologue Distribution

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal, typically around 1 µg/mL.

  • Chromatographic Separation:

    • Rationale: While direct infusion can be used, LC separation is preferred to ensure that the measured isotopic profile is from the peak of interest and not from co-eluting impurities.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This is a standard mobile phase for retaining and eluting moderately polar acidic compounds.[9]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Rationale: Fenofibric acid is an acidic molecule and readily forms a [M-H]⁻ ion. Therefore, Electrospray Ionization (ESI) in negative mode is the optimal choice for sensitivity.[9]

    • Instrument: A high-resolution mass spectrometer capable of >30,000 resolution (FWHM).

    • Scan Mode: Full scan MS over a mass range that includes the analyte and the IS (e.g., m/z 315-330).

    • Data Acquisition: Acquire data across the chromatographic peak of this compound.

  • Data Analysis:

    • Generate an extracted-ion chromatogram (EIC) for the [M-H]⁻ ion of each isotopologue (d0 to d6).

    • Integrate the peak area for each EIC.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

Orthogonal Confirmation: Proton Nuclear Magnetic Resonance (¹H-NMR)

Causality: While MS provides the distribution of total isotopologues, NMR spectroscopy offers complementary information by confirming the positions of deuterium labeling and providing an independent measure of isotopic enrichment.[3][10] Specifically, ¹H-NMR is exceptionally sensitive for detecting and quantifying the very small amounts of residual protons at the deuterated positions.

Experimental Protocol: ¹H-NMR for Isotopic Enrichment

  • Sample Preparation: Accurately weigh a known amount of the this compound and a suitable internal quantification standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (e.g., 5*T₁) to allow for complete signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate the signal of the known internal standard.

    • Integrate the residual proton signals corresponding to the deuterated positions on the Fenofibric Acid molecule (in this case, the two methyl groups).

    • Compare the integration of the residual proton signals to the integration of non-deuterated positions on the molecule and the internal standard to calculate the percentage of deuterium incorporation at the target sites.

Data Interpretation and Establishing Acceptance Criteria

The data from the HR-MS analysis should be summarized in a clear, tabular format. The key is to distinguish between isotopic purity (the abundance of the target d6 species) and overall isotopic enrichment.

Table 1: Example HR-MS Isotopologue Distribution for a Lot of this compound

IsotopologueTheoretical [M-H]⁻ m/zMeasured Peak AreaRelative Abundance (%)Acceptance Criteria
d0 (Unlabeled)317.05861,5000.03%≤ 0.1%
d1318.06482,1000.04%Report
d2319.07114,5000.09%Report
d3320.077415,0000.30%Report
d4321.083645,0000.90%Report
d5322.0899180,0003.60%Report
d6 (Target) 323.0962 4,751,900 95.04% ≥ 98%
Total 5,000,000 100.00%

Establishing Acceptance Criteria:

  • Isotopic Purity (d6 Abundance): For use as an internal standard in regulated bioanalysis, the isotopic purity should ideally be ≥ 98% . This minimizes the contribution of the d5 isotopologue to the d6 signal.

  • Unlabeled Analyte (d0 Abundance): The amount of unlabeled Fenofibric Acid is critical. A common acceptance criterion is ≤ 0.1% . This ensures that the IS does not contribute more than 5% to the analyte signal at the LLOQ, assuming a typical IS concentration of 20-50 times the LLOQ. This must be verified for each specific assay.

Performance Comparison: this compound vs. Alternatives

While this compound is the preferred IS, other compounds have been used.[11][12] A comparative assessment clearly demonstrates the superiority of a high-purity, stable isotope-labeled standard.

G IS_Properties Ideal Internal Standard Properties Co-elutes with Analyte Identical Extraction Recovery Identical Ionization Behavior No Isotopic Cross-Talk Mass-Shifted for Detection Fen_d6 This compound Analog Structural Analog (e.g., Clofibric Acid) Analog->IS_Properties:f0 Different Retention Analog->IS_Properties:f1 May Differ Analog->IS_Properties:f2 Different Ionization

Caption: Properties of an ideal internal standard.

Table 2: Comparison of Internal Standard Alternatives for Fenofibric Acid Quantification

Performance CriterionThis compound (Isotopic Purity >98%)Structural Analog (e.g., Clofibric Acid)
Chromatographic Co-elution Ideal. Co-elutes perfectly with the analyte.Poor. Different chemical structure leads to different retention times.[12]
Correction for Matrix Effects Excellent. Experiences identical ion suppression/enhancement as the analyte.Variable. Different elution time means it experiences a different matrix environment, leading to poor correction.
Extraction Recovery Excellent. Behaves identically to the analyte during sample preparation.Variable. May have different recovery, leading to inaccurate quantification if recovery is not consistent.
Risk of Cross-Interference Low. Provided d0 is minimal and mass resolution is sufficient.High. Risk of interference from endogenous compounds or other drugs at a different retention time.
Regulatory Acceptance Gold Standard. Universally accepted by regulatory agencies like the FDA and EMA.[4][13]Acceptable, but requires more extensive validation to prove it adequately tracks the analyte.

Causality Explained: The fundamental advantage of this compound is that it is chemically identical to the analyte. According to bioanalytical method validation guidelines, an ideal IS should mimic the analyte as closely as possible to account for procedural variations.[4][14] A structural analog, by its very nature, will have different physicochemical properties, leading to different behavior during chromatography and ionization, making it an inherently less reliable corrector for variability.

Conclusion: A Non-Negotiable Standard for Data Integrity

For the reliable quantification of Fenofibric Acid, its deuterated analog, This compound , stands as the unequivocally superior internal standard. However, its superiority is conditional upon its isotopic purity. This guide has demonstrated that a rigorous, self-validating assessment using both high-resolution mass spectrometry and NMR spectroscopy is essential to characterize and verify the quality of the internal standard.

As a Senior Application Scientist, my recommendation to all researchers is twofold:

  • Prioritize High-Purity Standards: Always select a stable isotope-labeled internal standard with the highest available and verified isotopic purity (ideally ≥98%).

  • Validate Your Standard: Do not implicitly trust a vendor's Certificate of Analysis. For critical studies, perform an in-house verification of isotopic purity using the orthogonal workflow described. This due diligence is the ultimate safeguard for the accuracy, reliability, and regulatory defensibility of your bioanalytical data.

References

  • Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (Source: CFHB) [Link not available]
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (Source: International Journal of Pharmacy and Pharmaceutical Sciences) [Link not available]
  • Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. (Source: PubMed) [Link]

  • Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. (Source: ResearchGate) [Link]

  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (Source: SIELC Technologies) [Link]

  • Bioanalytical method validation - Scientific guideline. (Source: European Medicines Agency) [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (Source: Almac Group) [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (Source: ResolveMass Laboratories Inc.) [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (Source: FDA) [Link]

  • Guideline on bioanalytical method validation. (Source: European Medicines Agency) [Link]

  • Isotopic Purity Using LC-MS. (Source: ResolveMass Laboratories Inc.) [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (Source: Quotient Sciences) [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (Source: HHS.gov) [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (Source: ResearchGate) [Link]

  • Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (Source: TGA Consultation Hub) [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (Source: ECA Academy) [Link]

  • Bioanalytical Method Validation. (Source: FDA) [Link]

  • Isotope-ratio mass spectrometry. (Source: Wikipedia) [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (Source: Analytical Methods (RSC Publishing)) [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Source: European Bioanalysis Forum) [Link]

  • This compound. (Source: Pharmaffiliates) [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (Source: ICH) [Link]

  • Isotope Ratio Mass Spectrometry. (Source: PubMed) [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (Source: PubMed) [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (Source: ResearchGate) [Link]

  • Fenofibric Acid D6. (Source: SynZeal) [Link]

  • Fenofibric Acid-d6. (Source: BDGSynthesis) [Link]

Sources

A Comparative Guide to the In Vivo Absorption of Fenofibric Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo absorption and bioavailability of various fenofibric acid formulations. Understanding the nuances of these formulations is critical for optimizing therapeutic outcomes in the management of dyslipidemia. This document synthesizes data from peer-reviewed studies and regulatory documents to offer a clear, evidence-based perspective.

Introduction: The Evolution from Fenofibrate to Fenofibric Acid

Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1] It is fenofibric acid that exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] A significant challenge with early fenofibrate formulations was its poor water solubility, which led to low and variable absorption highly dependent on administration with food.[2][3]

To address this limitation, advancements in pharmaceutical technology have led to the development of various formulations with improved bioavailability, including micronized particles, nanoparticles, and the direct administration of fenofibric acid.[1][2][4] These innovations aim to enhance solubility and dissolution, thereby improving absorption and reducing the food effect.[2][4]

Comparative Analysis of In Vivo Absorption

The in vivo absorption of fenofibric acid is primarily evaluated through pharmacokinetic (PK) studies that measure key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Direct administration of fenofibric acid has been shown to have greater bioavailability compared to fenofibrate formulations.[5][6] A study comparing the gastrointestinal absorption of fenofibric acid and fenofibrate found that fenofibric acid is well absorbed throughout the gastrointestinal tract and has greater bioavailability in all regions compared to fenofibrate.[6]

Micronization and nanocrystal technologies increase the surface area of the drug, leading to improved dissolution and absorption. Nanoparticle formulations of fenofibrate have demonstrated enhanced oral bioavailability compared to conventional formulations.[2][4] For instance, a 145 mg nanoparticle fenofibrate tablet was found to have peak and overall exposures that were not affected by food, allowing for administration without regard to meals.[7]

Enteric-coated tablet formulations of fenofibric acid have been developed to have higher bioavailability compared to capsule formulations.[8] For example, a 110 mg enteric-coated tablet was shown to be bioequivalent to a 135 mg capsule, indicating improved absorption.[8] Delayed-release capsules, such as Trilipix®, are also designed to provide consistent absorption.[9][10]

The effect of food on the absorption of fenofibric acid varies significantly depending on the formulation.

  • Older Formulations: Early fenofibrate formulations exhibited a significant positive food effect, with administration with a high-fat meal substantially increasing bioavailability.[11][12] The absorption of microcoated tablets, for instance, is increased by approximately 35% under fed conditions compared to fasting.[13]

  • Newer Formulations: Many newer formulations have been engineered to minimize or eliminate the food effect. For example, the nanoparticle 145 mg fenofibrate tablet (Tricor®) can be taken without regard to meals.[5][7] Similarly, some micronized formulations like Antara® state that they may be taken without regard to meals, although a high-fat meal can still increase Cmax.[9][14] Trilipix® (fenofibric acid) can also be taken without regard to meals.[10]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from various studies, providing a quantitative comparison of different fenofibric acid and fenofibrate formulations.

FormulationDoseConditionCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Food EffectReference
Fenofibric Acid
Enteric-Coated Tablet110 mgFastingGMR: 0.9195Extended by 1 hrGMR: 0.8630Higher bioavailability than capsule[8]
Enteric-Coated Tablet110 mgFedGMR: 1.0926Extended by 3 hrGMR: 0.9998Higher bioavailability than capsule[8]
Trilipix® (Capsule)135 mgFed--4.4% higher than Tricor® 145 mgNo[9]
Fenofibrate
Nanoparticle Tablet (Tricor®)145 mgFasting-2.3 ± 0.7-No significant effect[7]
Nanoparticle Tablet (Tricor®)145 mgLow-Fat Fed-3.6 ± 1.2-No significant effect[7]
Nanoparticle Tablet (Tricor®)145 mgHigh-Fat Fed-4.3 ± 1.9-No significant effect[7]
Micronized Capsule (Antara®)130 mgFasting-4-8-Cmax increased with food[14][15]
Micronized Capsule (Antara®)130 mgHigh-Fat Fed108% increase vs. fasting-26% increase vs. fastingYes[9][14]
Sustained-Release Capsule250 mgFasting---Significant[11]
Sustained-Release Capsule250 mgStandard Meal2.89-fold increase in Cmax-2.45-fold increase in AUCSignificant[11]
Sustained-Release Capsule250 mgHigh-Fat Meal3.82-fold increase in Cmax-3.34-fold increase in AUCSignificant[11]

GMR: Geometric Mean Ratio. Data is presented as reported in the cited studies. "-" indicates data not specified in the provided search results.

Experimental Protocols: A Self-Validating System

The cornerstone of comparing fenofibric acid formulations is the bioequivalence study. The causality behind the experimental choices in these studies is to ensure that any observed differences in drug absorption are attributable to the formulation and not to other confounding factors.

A typical single-dose, crossover bioequivalence study follows this protocol:

  • Subject Selection: Healthy volunteers are recruited to minimize variability due to disease states.

  • Randomization: Subjects are randomly assigned to a sequence of treatments to avoid bias.

  • Dosing: A single dose of the test and reference formulations are administered, often under both fasting and fed conditions.

  • Washout Period: A sufficient time is allowed between treatments for the drug to be eliminated from the body.

  • Blood Sampling: Serial blood samples are collected over a specified period (e.g., 72 hours) to measure the plasma concentration of fenofibric acid.[8]

  • Pharmacokinetic Analysis: Plasma concentration data is used to calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental methods.[1]

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the PK parameters are calculated to determine bioequivalence.

This design is self-validating because each subject serves as their own control, minimizing inter-individual variability.

Visualizing the Path to Absorption

The following diagrams illustrate the metabolic pathway of fenofibrate and a typical experimental workflow for a bioequivalence study.

cluster_0 In Vivo Metabolism Fenofibrate (Prodrug) Fenofibrate (Prodrug) Esterases Esterases Fenofibrate (Prodrug)->Esterases Hydrolysis Fenofibric Acid (Active) Fenofibric Acid (Active) Esterases->Fenofibric Acid (Active)

Caption: Metabolic conversion of fenofibrate to its active form, fenofibric acid.

cluster_1 Bioequivalence Study Workflow Subject Screening & Enrollment Subject Screening & Enrollment Randomization to Treatment Sequence Randomization to Treatment Sequence Subject Screening & Enrollment->Randomization to Treatment Sequence Period 1: Dosing (Test or Reference) Period 1: Dosing (Test or Reference) Randomization to Treatment Sequence->Period 1: Dosing (Test or Reference) Serial Blood Sampling Serial Blood Sampling Period 1: Dosing (Test or Reference)->Serial Blood Sampling Washout Period Washout Period Serial Blood Sampling->Washout Period Period 2: Dosing (Crossover) Period 2: Dosing (Crossover) Washout Period->Period 2: Dosing (Crossover) Serial Blood Sampling_2 Serial Blood Sampling Period 2: Dosing (Crossover)->Serial Blood Sampling_2 Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis Serial Blood Sampling_2->Pharmacokinetic & Statistical Analysis

Caption: A typical crossover design for a bioequivalence study.

Conclusion

The landscape of fenofibric acid formulations has evolved significantly, with newer formulations offering improved bioavailability and reduced food-drug interactions. Formulations utilizing nanoparticle technology and direct administration of fenofibric acid have demonstrated superior absorption profiles compared to older micronized fenofibrate products. This allows for lower, bioequivalent doses and the convenience of administration without regard to meals, which can contribute to improved patient adherence and therapeutic efficacy. For researchers and drug development professionals, a thorough understanding of these formulation-dependent pharmacokinetic differences is essential for the design of future lipid-lowering therapies and the appropriate selection of treatments in clinical practice.

References

  • Lee, H., et al. (2023). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. PLoS ONE, 18(3), e0282931. [Link]

  • Toth, P. P. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. [Link]

  • Nguyen, T. H., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 12(4), 387. [Link]

  • Paryani, R., et al. (2013). Comparison of Pharmacokinetics of Two Fenofibrate Tablet Formulations in Healthy Human Subjects. Clinical Pharmacology in Drug Development, 2(3), 255-261. [Link]

  • Vogt, M., et al. (2009). A review of currently avail-able fenofibrate and fenofibric acid formulations. Journal of Clinical Lipidology, 3(6), 393-404. [Link]

  • Kim, B. H., et al. (2009). The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule. Clinical Pharmacokinetics, 48(12), 815-822. [Link]

  • Kim, J. S., et al. (2015). Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. International Journal of Nanomedicine, 10, 2697-2709. [Link]

  • U.S. Food and Drug Administration. (2008). Summary Review for Trilipix. [Link]

  • U.S. Food and Drug Administration. (2012). Antara Label. [Link]

  • U.S. Food and Drug Administration. (2007). Clinical Pharmacology and Biopharmaceutics Review(s) for LCP-FenoChol. [Link]

  • Drugs.com. (2023). TriCor vs Trilipix Comparison. [Link]

  • DailyMed. (2023). Antara® (fenofibrate) Capsules. [Link]

  • Kim, D. W., et al. (2014). Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement. AAPS PharmSciTech, 15(6), 1509-1515. [Link]

  • Kim, B. H., et al. (2009). The Effects of Food on the Bioavailability of Fenofibrate Administered Orally in Healthy Volunteers via Sustained-Release Capsule. Clinical Drug Investigation, 29(12), 815-822. [Link]

  • Liu, Y., et al. (2017). Pharmaceutical and pharmacokinetic characteristics of different types of fenofibrate nanocrystals prepared by different bottom-up approaches. Pharmaceutical Development and Technology, 22(6), 766-774. [Link]

  • Guivarc'h, P. H., et al. (2004). A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions. Clinical Therapeutics, 26(9), 1456-1469. [Link]

  • Dr.Oracle. (2025). Should fenofibrate be taken with food?. [Link]

  • Zhu, T., et al. (2009). Comparison of the Gastrointestinal Absorption and Bioavailability of Fenofibrate and Fenofibric Acid in Humans. The Journal of Clinical Pharmacology, 49(7), 813-819. [Link]

  • Drugs.com. (2025). Antara: Package Insert / Prescribing Information / MOA. [Link]

  • GoodRx. (2023). Tricor vs. Vytorin for High Cholesterol: Important Differences and Potential Risks. [Link]

  • Sauron, R., et al. (2005). Absence of a food effect with a 145 mg nanoparticle fenofibrate tablet formulation. Clinical Pharmacokinetics, 44(Suppl 1), 64-69. [Link]

  • Nguyen, T. H., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 12(4), 387. [Link]

  • Medscape. (2023). Fibricor, Trilipix (fenofibric acid) dosing, indications, interactions, adverse effects, and more. [Link]

  • Toth, P. P. (2013). (b) Comparison of fenofibrate formulations. Cardiology Research, 4(2), 47-55. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Fenofibric-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fenofibric-d6 Acid. As a deuterated compound, this compound shares the fundamental hazardous characteristics of its non-deuterated counterpart, Fenofibric Acid. Therefore, the disposal protocols are identical. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a culture of safety and environmental stewardship in the laboratory.

Section 1: Hazard Profile and Regulatory Imperatives

Understanding the "why" is paramount to ensuring compliance and safety. The disposal protocol for this compound is dictated by its specific toxicological and ecotoxicological profile, which falls under the purview of federal and local regulations.

1.1. Core Hazards

Fenofibric Acid is classified as hazardous on two primary fronts: human health and environmental impact.

  • Human Health: The compound is harmful if swallowed.[1][2][3] It can cause skin and eye irritation, and there are concerns that it may be a suspected carcinogen and reproductive toxin.

  • Environmental Impact: Critically, Fenofibric Acid is designated as very toxic to aquatic life with long-lasting effects.[1][2][4] This classification is the primary driver for the stringent disposal requirements. Release into the environment can cause significant, long-term harm to ecosystems.

Table 1: GHS Hazard Identification for Fenofibric Acid

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed[1][2]
Hazardous to the Aquatic Environment (Acute)GHS09WarningH400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment (Chronic)GHS09WarningH410 / H411: Very toxic to aquatic life with long lasting effects[1][2]

1.2. Regulatory Framework

Two key United States agencies govern the disposal of this compound:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for proper management of hazardous waste.[5] A critical regulation for laboratories is the ban on sewering hazardous waste pharmaceuticals , effective since August 21, 2019.[6] This means this compound must never be poured down the drain.[1][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to ensure that laboratory personnel are provided with necessary information and training, including access to Safety Data Sheets (SDS), to handle chemicals safely.[7]

Section 2: Pre-Disposal Operations: Segregation and Containment

Proper disposal begins the moment a substance is designated as waste. Meticulous segregation and containment are non-negotiable. Deuterated waste, like this compound, must be treated as hazardous chemical waste.[8]

2.1. Waste Segregation Workflow

The initial decision point is simple but crucial: is the waste contaminated? Any material, from a pipette tip to a solvent rinse, that has come into contact with this compound is considered hazardous waste.

start Waste Generated in Lab decision Is the waste contaminated with this compound? start->decision hazardous_waste Segregate as Hazardous Chemical Waste decision->hazardous_waste Yes non_hazardous_waste Dispose per standard non-hazardous lab protocols decision->non_hazardous_waste No end_hazardous Follow Protocol in Section 3 hazardous_waste->end_hazardous

Caption: Waste Segregation Decision Workflow

2.2. Protocol for Waste Containment

This protocol must be followed in the laboratory's Satellite Accumulation Area (SAA), which is the designated location at or near the point of waste generation.[9][10]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is a common choice.

    • The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof lid.[9][11]

  • Label the Container Correctly:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state: "Hazardous Waste ".[9][11]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "this compound (~5%), Methanol (~95%)".[9]

  • Maintain Proper Storage:

    • Keep the waste container closed at all times, except when adding waste.[9] Leaving a funnel in the container is a common violation.

    • Store the container in a designated SAA, away from incompatible materials.

    • Ensure the SAA is under the control of laboratory personnel.[9]

Section 3: Step-by-Step Disposal Protocol

This section outlines the procedural steps for handling different forms of this compound waste. The ultimate destination for this waste is a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[2][12]

3.1. Gross Decontamination of Labware

For non-disposable items like glassware or spatulas:

  • Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., acetone, methanol) into a designated hazardous waste container. This captures the bulk of the residue.

  • Collection of Rinsate: This first rinse (rinsate) is considered hazardous waste and must be collected in the appropriately labeled liquid waste container.

  • Standard Cleaning: After the initial hazardous rinse, the labware can be cleaned using standard laboratory procedures.

3.2. Managing Empty Stock Containers

The residual powder in an "empty" stock bottle is still considered hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with an appropriate solvent.[8]

  • Collect All Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[8]

  • Container Disposal: Once triple-rinsed, deface or remove the original product label.[13] The container can now be disposed of as regular, non-hazardous laboratory glass or plastic waste.[8]

3.3. Preparing Solid Waste and Unused Product for Disposal

This includes contaminated personal protective equipment (PPE), weigh boats, and any remaining or surplus this compound.

  • Packaging: Place all solid waste into a designated, properly labeled hazardous waste container.[4][12] Ensure the container is sealed to prevent dust from escaping.

  • Avoid Compaction: Do not compact the waste, as this can generate dust.

3.4. Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the waste through a third-party vendor directly.

  • Documentation: Complete any required waste pickup forms accurately, ensuring all chemical components are listed.

  • Licensed Disposal: Your EHS department will work with a licensed and certified hazardous waste disposal company. The preferred method of destruction for this type of pharmaceutical waste is high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][12]

Section 4: Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Assess the Situation: Immediately alert others in the area. Determine the extent of the spill. If the spill is large or you feel unsafe, evacuate and contact your EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Prevent the powder from becoming airborne or spreading. Do not use a dry brush or towel.

  • Clean Up:

    • Gently cover the spill with absorbent pads or other appropriate material to prevent dust generation.

    • Carefully sweep up the material and place it into a designated hazardous waste container.[4][12] Avoid creating dust.[12]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

spill Spill Occurs assess Assess Spill Size & Alert Personnel spill->assess evacuate Evacuate & Call EHS assess->evacuate Large / Unsafe ppe Don Appropriate PPE assess->ppe Small / Manageable contain Contain Spill (Prevent Dust Generation) ppe->contain cleanup Gently Sweep/Collect into Hazardous Waste Container contain->cleanup decon Decontaminate Area (Collect all materials as waste) cleanup->decon report Report Spill to Supervisor/EHS decon->report

Caption: Small-Scale Spill Response Protocol

Conclusion

The proper disposal of this compound is a multi-step process governed by its inherent hazards and strict environmental regulations. The core principles are absolute: never sewer this compound , always segregate waste meticulously, use correctly labeled and sealed containers, and channel all disposal through your institution's EHS office. By understanding the causality behind these procedures—primarily the protection of aquatic ecosystems—researchers can move beyond mere compliance to become active stewards of a safe and sustainable scientific environment.

References

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. [Link]

Sources

Navigating the Safe Handling of Fenofibric-d6 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Fenofibric-d6 Acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

Fenofibric acid, the active metabolite of fenofibrate, is a lipid-regulating agent.[1] The deuterated form, this compound, is a stable, isotopically labeled version used primarily in pharmacokinetic studies and as an internal standard in analytical testing. While the deuteration does not significantly alter the chemical's inherent toxicological properties, it is crucial to handle this compound with the same level of care as its non-labeled counterpart.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Fenofibric Acid is classified as:

  • Acute toxicity - Oral: Category 4 (Harmful if swallowed) [2]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category 1 (Very toxic to aquatic life with long lasting effects) [2]

The primary routes of exposure are ingestion and skin contact.[3] Inhalation of the powdered form is also a potential route of exposure that must be mitigated.[4] Therefore, all handling procedures must be designed to prevent direct contact and the generation of airborne dust.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure to any hazardous chemical is to implement robust engineering controls.[5] Personal protective equipment should be considered the final barrier.

  • Fume Hood: All weighing and solution preparation activities involving this compound powder should be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of fine particulates. As a general rule, a fume hood should be used when working with any appreciably volatile substance or fine powder.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough risk assessment should guide the selection of appropriate PPE for any laboratory procedure.[9] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles for tasks with a high splash risk.[10]Required at all times to protect eyes from splashes and airborne particles.[10][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[10]Required for all handling to protect skin from direct contact. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately if contaminated.[4][12]
Body Protection A fully fastened lab coat.[11]Required for all handling to provide a barrier against chemical splashes and spills.[13]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are not sufficient to control airborne dust.[14]Use should be determined by a site-specific risk assessment and in accordance with a written respiratory protection program.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and contamination.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing apparatus.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat inside the fume hood. Avoid creating dust clouds.[14]

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions and analyses in closed systems to minimize the potential for release.

  • Good Housekeeping: Maintain a clean and organized workspace.[15] Clean up any minor spills immediately, following the procedures outlined below.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Fume Hood Function Don_PPE Don Appropriate PPE Prep->Don_PPE 1. Weigh Weigh this compound Don_PPE->Weigh 2. Prepare_Solution Prepare Solution Weigh->Prepare_Solution 3. Experiment Conduct Experiment Prepare_Solution->Experiment 4. Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate 5. Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE 6. Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste 7.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Response

All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[11]

Spill Cleanup

For a small spill of this compound powder:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.[14]

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[16]

  • Cleanup: Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed plastic bag.[15]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the bag as hazardous waste and dispose of it according to your institution's guidelines.[16]

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[17]

  • Segregation: Do not mix this compound waste with other waste streams.[18]

  • Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard warnings.[19]

  • Collection: Follow your institution's procedures for the collection of hazardous chemical waste.[19]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. A proactive approach to safety, grounded in a thorough understanding of the hazards and the implementation of robust control measures, is the cornerstone of a responsible and productive research environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Mayo Clinic. (2025). Fenofibric acid (oral route). Retrieved from [Link]

  • Lupin. (2013). MSDS Fenofibric acid DR caps-May13.pdf. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Erlab. (2025). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Lab Manager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • University of Reading. (2021). The disposal of laboratory waste. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.